Misoprostol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOPKGSLYJEMD-URPKTTJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020897 | |
| Record name | Misoprostol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Misoprostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.6mg/mL, Water-soluble, 1.64e-02 g/L | |
| Record name | Misoprostol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MISOPROSTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Misoprostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Light yellow oil, Viscous liquid | |
CAS No. |
59122-46-2 | |
| Record name | Misoprostol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Misoprostol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misoprostol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Misoprostol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Misoprostol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MISOPROSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E43V0BB57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MISOPROSTOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Misoprostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261-263 | |
| Record name | Misoprostol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Misoprostol in Gastric Parietal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol, a synthetic prostaglandin E1 analog, is a critical agent in the prevention and treatment of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1] Its primary therapeutic action in the stomach is the inhibition of gastric acid secretion, a function mediated directly through its interaction with gastric parietal cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on these specialized epithelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
This compound's effects extend beyond acid suppression, including the stimulation of mucus and bicarbonate secretion, which contribute to the overall cytoprotective environment of the gastric mucosa.[3] However, the core of its anti-secretory action lies in its ability to modulate intracellular signaling cascades within the parietal cell, ultimately leading to a reduction in the activity of the final effector of acid secretion, the H+,K+-ATPase proton pump.[4][5]
Core Mechanism of Action: EP3 Receptor-Mediated Inhibition of Adenylate Cyclase
The antisecretory effect of this compound on gastric parietal cells is initiated by its binding to a specific prostanoid receptor subtype, the EP3 receptor.[6] this compound exhibits a high affinity for the EP3 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).[5][7]
Upon binding of this compound to the EP3 receptor, the associated Gi protein is activated. This activation leads to the inhibition of the enzyme adenylate cyclase.[4][5] Adenylate cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in the stimulation of gastric acid secretion.[5][7] Histamine, a primary secretagogue, stimulates parietal cells by binding to H2 receptors, which are coupled to a stimulatory G-protein (Gs), leading to an increase in intracellular cAMP levels.[7] By inhibiting adenylate cyclase, this compound effectively counteracts the stimulatory signal of histamine, resulting in decreased intracellular cAMP concentrations.[1][7]
This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), a cAMP-dependent kinase. PKA is responsible for phosphorylating various downstream targets that are essential for the translocation and activation of the H+,K+-ATPase proton pump at the apical membrane of the parietal cell.[8] Consequently, the inhibition of the cAMP/PKA signaling pathway by this compound results in reduced proton pump activity and a subsequent decrease in the secretion of gastric acid into the stomach lumen.[4]
Signaling Pathway Diagram
Caption: this compound's inhibitory signaling pathway in gastric parietal cells.
Quantitative Data
The interaction of this compound with the EP3 receptor and its subsequent effects on gastric acid secretion have been quantified in various studies.
| Parameter | Value | Species/Model | Reference |
| Receptor Binding Affinity (Ki) | |||
| EP2 Receptor | 34 nM | Not Specified | [9] |
| EP3 Receptor | 7.9 nM | Not Specified | [9] |
| EP4 Receptor | 23 nM | Not Specified | [9] |
| Receptor Binding Dissociation Constant (Kd) | 11 ± 2.6 x 10⁻⁹ M | Canine Parietal Cells | [10] |
| Number of Binding Sites per Cell | ~8,000 | Canine Parietal Cells | [6][11] |
| Inhibition of Histamine-Stimulated Acid Secretion (IC50) | 2-3 x 10⁻⁹ M | Isolated Canine Parietal Cells | [1] |
| Inhibition of Unstimulated and Pentagastrin-Stimulated Acid Secretion | 10⁻⁷ - 10⁻⁴ M | Isolated Rat Gastric Fundus | [12] |
Experimental Protocols
Isolation and Enrichment of Gastric Parietal Cells
Objective: To obtain a highly enriched population of viable parietal cells for in vitro studies.
Methodology: This protocol is adapted from methodologies described for canine, rabbit, and rodent models.[3][13][14][15]
-
Tissue Preparation:
-
Euthanize the animal and excise the stomach.
-
Open the stomach along the lesser curvature and rinse thoroughly with ice-cold saline to remove gastric contents.
-
Separate the fundic mucosa from the underlying muscle layer by blunt dissection.
-
Mince the mucosal tissue into small fragments (1-2 mm).
-
-
Enzymatic Digestion:
-
Incubate the minced tissue in a solution of pronase E (e.g., 1 mg/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA) for approximately 30 minutes at 37°C with gentle agitation.
-
Wash the tissue fragments to remove the pronase.
-
Perform a second digestion with collagenase (e.g., 1 mg/mL) in a buffer such as DMEM with 1% BSA for 45-60 minutes at 37°C with gentle shaking to dissociate the cells.
-
-
Cell Dissociation and Filtration:
-
Gently triturate the digested tissue with a pipette to release individual cells and gastric glands.
-
Filter the cell suspension through a series of nylon meshes (e.g., 250 µm followed by 100 µm) to remove undigested tissue.
-
-
Parietal Cell Enrichment (Density Gradient Centrifugation):
-
Centrifuge the filtered cell suspension at a low speed (e.g., 200 x g) for 5 minutes and resuspend the pellet.
-
Layer the cell suspension onto a pre-formed density gradient of Percoll or Nycodenz.
-
Centrifuge at a higher speed (e.g., 1500 x g) for 15-20 minutes. Parietal cells will form a distinct band at a specific density interface.
-
Carefully aspirate the parietal cell fraction.
-
-
Cell Viability and Purity Assessment:
-
Wash the collected parietal cells twice with fresh medium.
-
Assess cell viability using the Trypan Blue exclusion method (expect >90% viability).
-
Purity can be estimated by light microscopy, identifying the characteristic large, ovoid morphology of parietal cells.
-
Radioligand Binding Assay for EP3 Receptor Affinity
Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of this compound for the EP3 receptor in isolated parietal cells.
Methodology: This protocol is based on studies using [³H]this compound free acid.[6][10][11][16][17][18]
-
Membrane Preparation:
-
Homogenize enriched parietal cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, incubate a fixed amount of the membrane preparation with increasing concentrations of [³H]this compound free acid.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound or another EP3 agonist.
-
Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
-
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of this compound on basal and secretagogue-stimulated intracellular cAMP concentrations in parietal cells.
Methodology: Commercially available cAMP assay kits (e.g., ELISA or radioimmunoassay) are commonly used.[7][19][20]
-
Cell Treatment:
-
Incubate isolated parietal cells in a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a secretagogue such as histamine (to activate adenylate cyclase) or forskolin (a direct activator of adenylate cyclase). Include a basal (unstimulated) control.
-
-
Cell Lysis and cAMP Extraction:
-
Terminate the incubation and lyse the cells to release intracellular cAMP.
-
Follow the specific instructions of the chosen cAMP assay kit for sample preparation.
-
-
cAMP Quantification:
-
Perform the cAMP assay according to the manufacturer's protocol. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of antibody binding sites.
-
Generate a standard curve using known concentrations of cAMP.
-
-
Data Analysis:
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Express the results as pmol of cAMP per million cells or per mg of protein.
-
H+,K+-ATPase Activity Assay
Objective: To measure the effect of this compound on the enzymatic activity of the proton pump in gastric microsomes.
Methodology: This assay measures the liberation of inorganic phosphate (Pi) from ATP hydrolysis by the H+,K+-ATPase.[21][22][23][24]
-
Preparation of Gastric Microsomes:
-
Homogenize gastric mucosa in a buffered solution.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in H+,K+-ATPase.
-
-
ATPase Activity Assay:
-
Pre-incubate the gastric microsomes with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding ATP in a buffer containing Mg²⁺ and K⁺.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
-
Phosphate Measurement:
-
Measure the amount of inorganic phosphate released using a colorimetric method (e.g., the Fiske-Subbarow method).
-
-
Data Analysis:
-
Calculate the specific activity of the H+,K+-ATPase (e.g., in µmol Pi/mg protein/hour).
-
Determine the dose-dependent inhibition of H+,K+-ATPase activity by this compound.
-
Experimental Workflow Diagram
Caption: Workflow for studying this compound's action on parietal cells.
Conclusion
The mechanism of action of this compound in gastric parietal cells is a well-defined process centered on its high-affinity binding to the EP3 receptor. This interaction triggers an inhibitory G-protein-mediated cascade that suppresses adenylate cyclase activity, leading to a reduction in intracellular cAMP levels. The consequent decrease in PKA activity ultimately results in the inhibition of the H+,K+-ATPase proton pump, the final step in gastric acid secretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate this and related pathways in the pursuit of novel gastroprotective and anti-ulcer therapies.
References
- 1. Effect of this compound on histamine-stimulated acid secretion and cyclic AMP formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and separation of highly enriched fractions of viable mouse gastric parietal cells by velocity sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-type prostaglandin binding sites in isolated canine parietal cells: elucidation with (3H) this compound free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular coupling of prostaglandin inhibition of acid secretion in isolated rabbit gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of gastric acid secretion by cAMP in a novel alpha-toxin-permeabilized gland model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor binding characteristics of tritiated this compound free acid in enriched canine parietal cells (Conference) | OSTI.GOV [osti.gov]
- 11. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]this compound free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of this compound on gastric acid secretion in vitro. Qualitative differences from natural prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of cells from pig gastric mucosa. Isolation of parietal cells by isopycnic centrifugation on linear density gradients of Percoll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. cAMP technologies, functional correlates in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajpp.in [ajpp.in]
- 23. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Misoprostol Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of misoprostol acid, the active metabolite of the synthetic prostaglandin E1 analogue, this compound. The information presented herein is intended to support research, development, and clinical understanding of this important therapeutic agent.
Introduction
This compound is a widely used medication for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), as well as for various obstetric and gynecological indications, including labor induction and medical abortion.[1][2][3][4] It is a prodrug that is rapidly and extensively metabolized to its biologically active form, this compound acid, following administration.[2][5][6][7][8] Understanding the pharmacokinetic profile and metabolic fate of this compound acid is crucial for optimizing therapeutic regimens and ensuring patient safety.
Pharmacokinetics of this compound Acid
The pharmacokinetic properties of this compound acid are significantly influenced by the route of administration. This compound can be administered orally, vaginally, sublingually, buccally, or rectally.[1][3] Upon administration, this compound undergoes rapid de-esterification to form this compound acid.[5][6][7] Unchanged this compound is not detectable in plasma.[5][6]
The plasma protein binding of this compound acid is less than 90%.[2] In both young and elderly individuals, the serum protein binding of the free acid metabolite is approximately 81-89%.[5][6]
Pharmacokinetic Parameters by Route of Administration
The route of administration significantly impacts the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure.[1]
Table 1: Pharmacokinetic Parameters of this compound Acid Following a Single 400 µg this compound Dose
| Route of Administration | Cmax (pg/mL) | Tmax (minutes) | AUC (0-360 min) (pg·h/mL) | Reference |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 | [9][10] |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 | [9][10] |
| Vaginal | 125.2 ± 53.8 | 72.0 ± 34.5 | 433.7 ± 182.6 | [9][10] |
| Vaginal with water | 162.8 ± 57.1 | 75.0 ± 31.6 | 649.3 ± 333.8 | [9][10] |
Data are presented as mean ± standard deviation.
Sublingual administration results in the highest peak concentration and greatest bioavailability.[1][11] In contrast, vaginal administration leads to a slower absorption and lower peak concentration, but a longer-lasting detectable plasma level.[1][12] The bioavailability of vaginal this compound is higher than that of oral administration.[1]
Table 2: Comparative Pharmacokinetic Parameters of this compound Acid for Buccal and Vaginal Routes (25 µg and 50 µg Doses)
| Route and Dose | Absorption Rate Constant (ka) (h⁻¹) | Relative Bioavailability (Vaginal vs. Buccal) | AUC (0-4h) (pg·h/mL) | Reference |
| Buccal 25 µg | 0.724 | - | 16.5 | [13][14] |
| Vaginal 25 µg | 0.507 | 2.4 | 34.3 | [13][14] |
| Buccal 50 µg | 0.531 | - | - | [14] |
| Vaginal 50 µg | 0.246 | - | - | [14] |
The half-life of this compound acid is relatively short, estimated to be between 20 and 40 minutes.[15]
Metabolism of this compound Acid
Following its rapid formation from this compound, this compound acid undergoes further metabolic conversion. The primary metabolic pathways involve fatty acid oxidation.[5][6]
The major metabolic steps are:
These metabolic processes result in the formation of more polar, inactive metabolites that are primarily excreted in the urine.[2]
References
- 1. This compound.org [this compound.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: pharmacokinetic profiles, effects on the uterus and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Metabolism and pharmacokinetic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetic studies of this compound | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | A Relative Bioavailability Study of Two this compound Formulations Following a Single Oral or Sublingual Administration [frontiersin.org]
- 9. Pharmacokinetics of different routes of administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetics and different regimens of this compound in early first-trimester medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of vaginal versus buccal this compound for labor induction at term - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
The Genesis of a Gastrointestinal Guardian: A Technical Chronicle of Misoprostol's Discovery and Development for Ulcer Prevention
A deep dive into the scientific journey of misoprostol, from its conceptual origins as a synthetic prostaglandin analogue to its pivotal role in preventing nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key clinical trial data, and detailed experimental protocols.
Introduction: The Unmet Need and the Prostaglandin Hypothesis
The widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) in the mid-20th century for managing pain and inflammation brought with it a significant clinical challenge: a high incidence of gastric and duodenal ulcers.[1] NSAIDs exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. However, prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa. This led to the "prostaglandin hypothesis," which postulated that the gastrointestinal damage caused by NSAIDs was a direct result of prostaglandin depletion. This hypothesis laid the groundwork for the development of a novel therapeutic strategy: the administration of an exogenous prostaglandin analogue to counteract the deleterious effects of NSAIDs on the gastric lining.
The Dawn of this compound: A Synthetic Prostaglandin E1 Analogue
In 1973, researchers at G.D. Searle & Company synthesized this compound, a methyl ester analogue of prostaglandin E1 (PGE1). The molecular modifications were designed to enhance its oral bioavailability and metabolic stability, making it a suitable candidate for therapeutic use. Early investigations focused on its potential to heal peptic ulcers, and it was later recognized for its significant prophylactic effects against NSAID-induced gastropathy.
Mechanism of Action: A Dual Approach to Gastric Protection
This compound employs a two-pronged strategy to safeguard the gastric mucosa: inhibition of gastric acid secretion and direct cytoprotection.
Inhibition of Gastric Acid Secretion
This compound's primary mechanism for reducing gastric acid involves its interaction with the prostaglandin E2 receptor subtype 3 (EP3) on the basolateral membrane of gastric parietal cells. This interaction initiates a G-protein-mediated signaling cascade that inhibits the activity of adenylate cyclase.
Caption: this compound's signaling pathway in gastric parietal cells.
The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Since cAMP is a crucial second messenger for the activation of protein kinase A (PKA), which in turn stimulates the H+/K+-ATPase (proton pump), the reduction in cAMP levels ultimately leads to decreased proton pump activity and a subsequent reduction in the secretion of gastric acid into the stomach lumen.
Cytoprotective Effects
Beyond its acid-suppressing properties, this compound exerts direct cytoprotective effects on the gastric mucosa. These include:
-
Stimulation of Mucus and Bicarbonate Secretion: this compound enhances the secretion of mucus and bicarbonate from epithelial cells. This creates a protective layer that neutralizes acid at the cell surface and acts as a physical barrier against gastric irritants.
-
Increased Mucosal Blood Flow: Adequate blood flow is essential for maintaining the integrity of the gastric mucosa, as it delivers oxygen and nutrients while removing metabolic waste. This compound has been shown to increase mucosal blood flow, further bolstering the stomach's defenses.
Clinical Development and Efficacy: Key Clinical Trials
The efficacy of this compound in preventing NSAID-induced gastric ulcers has been established through numerous randomized, double-blind, placebo-controlled clinical trials. Below are summaries of key studies that were instrumental in its development.
Graham et al. (1988): A Landmark Study
This multicenter trial was one of the first to provide clear evidence of this compound's prophylactic efficacy.
Table 1: Efficacy of this compound in Preventing NSAID-Induced Gastric Ulcers (Graham et al., 1988)
| Treatment Group (n=420) | Dose | Incidence of Gastric Ulcer (≥0.3 cm) | p-value vs. Placebo |
| Placebo | - | 21.7% | - |
| This compound | 100 µg q.i.d. | 5.6% | <0.001 |
| This compound | 200 µg q.i.d. | 1.4% | <0.001 |
Data adapted from Graham et al., The Lancet, 1988.[2]
Experimental Protocol: Graham et al. (1988)
Caption: Workflow of the Graham et al. (1988) clinical trial.
-
Study Design: A multicenter, double-blind, placebo-controlled trial.[2]
-
Patient Population: 420 patients with osteoarthritis who were receiving chronic NSAID therapy (ibuprofen, piroxicam, or naproxen) and experiencing NSAID-associated abdominal pain.[2][3]
-
Intervention: Patients were randomized to receive placebo, this compound 100 µg four times daily (q.i.d.), or this compound 200 µg q.i.d. for 3 months, concurrently with their NSAID therapy.[2][3]
-
Endpoint: The primary endpoint was the development of a gastric ulcer, defined as a mucosal defect of 0.3 cm or greater in diameter, as assessed by endoscopy at 1, 2, and 3 months.[2][3]
-
Statistical Analysis: The incidence of gastric ulcers was compared between the groups using appropriate statistical tests, with a p-value of less than 0.05 considered significant.
Raskin et al. (1995): Dose-Ranging Study
This study aimed to compare the efficacy and tolerability of different dosing regimens of this compound.
Table 2: Comparison of this compound Dosing Regimens for Ulcer Prevention (Raskin et al., 1995)
| Treatment Group (n=1623) | Dose | Incidence of Gastric Ulcers | Incidence of Duodenal Ulcers |
| Placebo | - | 15.7% | 7.5% |
| This compound | 200 µg b.i.d. | 8.8% | 2.6% |
| This compound | 200 µg t.i.d. | 4.6% | 3.3% |
| This compound | 200 µg q.i.d. | 3.0% | 1.4% |
Data adapted from Raskin et al., Annals of Internal Medicine, 1995.[4]
Experimental Protocol: Raskin et al. (1995)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
-
Patient Population: 1623 patients with upper gastrointestinal symptoms during NSAID therapy but without endoscopic evidence of gastric or duodenal ulcers at baseline.[4]
-
Intervention: Patients were randomly assigned to one of four treatment groups: placebo q.i.d., this compound 200 µg twice daily (b.i.d.), this compound 200 µg three times daily (t.i.d.), or this compound 200 µg q.i.d.[4]
-
Endpoint: The development of gastric or duodenal ulcers was assessed by endoscopy at 4, 8, and 12 weeks of therapy.[4]
-
Statistical Analysis: The incidence of ulcers was compared between the different dosing regimens and placebo. A dose-response effect was also evaluated.[4]
Silverstein et al. (1995): The MUCOSA Trial
The this compound Ulcer Complications Outcomes Study Assessment (MUCOSA) was a large-scale trial designed to evaluate whether this compound could reduce the incidence of serious upper gastrointestinal complications in patients taking NSAIDs.
Table 3: Effect of this compound on Serious Upper Gastrointestinal Complications (Silverstein et al., 1995)
| Treatment Group (n=8843) | Dose | Incidence of Major GI Complications | Relative Risk Reduction |
| Placebo | - | 1.5% | - |
| This compound | 200 µg q.i.d. | 0.9% | 40% |
Data adapted from Silverstein et al., as cited in a Cochrane review.[5]
Experimental Protocol: Silverstein et al. (1995) - MUCOSA Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 8,843 patients with rheumatoid arthritis who were taking NSAIDs.
-
Intervention: Patients were randomized to receive either this compound 200 µg q.i.d. or a placebo for 6 months.
-
Endpoint: The primary endpoint was the occurrence of a major upper gastrointestinal complication, defined as perforation, obstruction, or bleeding.
-
Statistical Analysis: The incidence of major GI complications was compared between the two groups.
Adverse Effects and Tolerability
The most frequently reported adverse effect of this compound is dose-related diarrhea, which is typically mild to moderate and self-limiting.[2][3] Other gastrointestinal side effects, such as abdominal pain and nausea, have also been reported. A significant consideration is this compound's uterotonic activity, which can induce uterine contractions and cause miscarriage. Consequently, this compound is contraindicated in pregnant women for the indication of ulcer prevention.[6]
Conclusion: A Targeted Approach to a Widespread Problem
The discovery and development of this compound represent a significant advancement in the management of NSAID-induced gastropathy. By understanding the crucial role of prostaglandins in maintaining gastric mucosal integrity, researchers were able to develop a synthetic analogue that effectively replenishes this protective mechanism. The robust clinical trial data have unequivocally demonstrated its efficacy in preventing gastric and duodenal ulcers in patients on chronic NSAID therapy. While its side effect profile, particularly diarrhea and its uterotonic effects, requires careful consideration in clinical practice, this compound remains a valuable therapeutic option for high-risk patients. The story of this compound serves as a compelling example of rational drug design, translating a fundamental understanding of pathophysiology into a targeted and effective therapeutic intervention.
References
- 1. Improving the gastrointestinal safety of NSAIDs: the development of this compound--from hypothesis to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of NSAID-induced gastric ulcer with this compound: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dosage in the prevention of nonsteroidal anti-inflammatory drug-induced gastric and duodenal ulcers: a comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of NSAID‐induced gastroduodenal ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Mechanisms of Misoprostol-Induced Uterine Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misoprostol, a synthetic analogue of prostaglandin E1, is a potent uterotonic agent widely utilized in obstetric and gynecological practice. Its primary mechanism of action involves the stimulation of uterine smooth muscle, leading to robust and coordinated contractions. This technical guide provides an in-depth exploration of the molecular and cellular events underpinning this compound's effects on the myometrium. We will detail the specific receptor interactions, downstream signaling pathways, and the resultant physiological responses. This document summarizes key quantitative data from various studies into structured tables for comparative analysis, outlines detailed experimental protocols for investigating this compound's effects, and provides visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams.
Introduction
This compound is a cornerstone in the management of various conditions requiring uterine contraction, including labor induction, prevention and treatment of postpartum hemorrhage, and medical termination of pregnancy. Unlike its endogenous counterparts, this compound is chemically stable, orally bioavailable, and has a longer half-life, making it a clinically versatile and accessible option. A comprehensive understanding of its pharmacological profile at the molecular level is crucial for optimizing its clinical use and for the development of novel, more selective uterotonic agents. This guide will serve as a technical resource for researchers and drug development professionals, offering a detailed examination of this compound's effects on uterine smooth muscle.
Mechanism of Action: From Receptor to Contraction
The contractile effect of this compound on uterine smooth muscle is initiated by its binding to specific G protein-coupled receptors (GPCRs) of the prostaglandin E2 (PGE2) receptor family, primarily the EP3 receptor subtype. While this compound can also interact with EP2 and EP4 receptors, its contractile effects are predominantly mediated through EP3 receptor activation.
Receptor Binding and G Protein Activation
This compound acid, the active metabolite of this compound, binds with high affinity to the EP3 receptor on myometrial cells. The EP3 receptor is coupled to the inhibitory G protein (Gi) and the Gq protein. The binding of this compound to the EP3 receptor induces a conformational change, leading to the activation of these G proteins.
Downstream Signaling Pathways
The activation of Gq by the this compound-EP3 receptor complex initiates a cascade of intracellular events that culminate in smooth muscle contraction. This primary pathway is centered on the increase of intracellular calcium concentration ([Ca2+]i).
-
Phospholipase C Activation and Inositol Trisphosphate (IP3) Production: The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. This rapid increase in intracellular calcium is a critical trigger for muscle contraction.
-
Calcium-Calmodulin Complex Formation and Myosin Light Chain Kinase Activation: The elevated cytosolic Ca2+ binds to calmodulin (CaM), forming a Ca2+-CaM complex. This complex then activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation and Cross-Bridge Cycling: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20). This phosphorylation event is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.
In addition to the canonical Gq-PLC-IP3-Ca2+ pathway, the RhoA/ROCK signaling cascade plays a significant role in sensitizing the contractile apparatus to Ca2+.
-
RhoA/ROCK Pathway Activation: The EP3 receptor can also couple to G proteins that activate the small GTPase RhoA. RhoA, in its active GTP-bound state, stimulates Rho-associated kinase (ROCK).
-
Inhibition of Myosin Light Chain Phosphatase: ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. By inhibiting MLCP, the RhoA/ROCK pathway ensures that MLC20 remains in a phosphorylated state for a longer duration, thereby potentiating and sustaining the contractile response even at lower Ca2+ concentrations.
The interplay between the Ca2+-dependent activation of MLCK and the Ca2+-sensitizing effect of the RhoA/ROCK pathway determines the force and duration of this compound-induced uterine contractions.
Caption: this compound signaling in uterine smooth muscle.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on this compound's binding affinity, potency, and its effects on uterine contractility.
Table 1: this compound Receptor Binding Affinity (Ki) and Potency (pEC50)
| Receptor Subtype | Ki (nM) | pEC50 | Tissue/Cell Type | Notes |
| EP2 | 34 | - | Not specified | Ki values are for the active metabolite, this compound acid. |
| EP3 | 7.9 | - | Not specified | Higher affinity for EP3 suggests it is the primary target. |
| EP4 | 23 | - | Not specified | |
| EP (relaxation) | - | 6.6 ± 0.1 | Human non-pregnant myometrium | pEC50 for relaxation of cloprostenol-stimulated contractions, likely mediated by EP2/EP4 receptors. |
Table 2: Effects of this compound on Uterine Contractility (In Vivo/Ex Vivo)
| Administration Route | Dose | Time to Onset of Increased Uterine Tonus (minutes) | Time to Maximum Tonus Elevation (minutes) | Uterine Activity (Montevideo Units at 4 hours) |
| Oral | 400 µg | 7.8 | 39.5 | ~150 |
| Vaginal | 400 µg | 19.4 | 62.2 | ~450 |
| Sublingual | 400 µg | 10.7-11.5 | 47.1-51.7 | ~400 |
Table 3: Comparative Efficacy of Uterotonics on Myometrial Contractility (In Vitro)
| Uterotonic Agent | Motility Index (mean √g·c·10 min⁻¹) | Relative Potency |
| Oxytocin | 5.10 | Highest |
| Ergonovine | 3.46 | Intermediate |
| Prostaglandin F2α | 2.64 | Lower |
| This compound | 2.52 | Lower |
Detailed Experimental Protocols
In Vitro Uterine Muscle Strip Contraction Assay
This protocol is adapted from methodologies used to assess the contractility of myometrial tissue ex vivo.
Objective: To measure the contractile response of isolated uterine smooth muscle strips to this compound.
Materials:
-
Myometrial biopsies obtained from consenting patients undergoing cesarean section.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose), aerated with 95% O2 / 5% CO2.
-
This compound stock solution and serial dilutions.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Immediately place the myometrial biopsy in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully dissect longitudinal muscle strips (approximately 2 mm x 10 mm).
-
Mount the muscle strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.
-
-
Equilibration:
-
Apply an initial tension of 1-2 g to the muscle strips and allow them to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.
-
During equilibration, spontaneous contractions should develop.
-
-
Experimental Protocol:
-
Once stable spontaneous contractions are established, record a baseline period of 20-30 minutes.
-
Add this compound in a cumulative, dose-dependent manner to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Record the contractile activity continuously.
-
-
Data Analysis:
-
Measure the frequency (contractions per 10 minutes), amplitude (g or mN), and duration of contractions.
-
Calculate the motility index (frequency x amplitude) and the area under the curve to quantify the overall contractile response.
-
Construct dose-response curves to determine the EC50 of this compound.
-
Caption: Workflow for in vitro uterine muscle strip assay.
Isolation of Primary Human Myometrial Cells
This protocol is a generalized procedure based on established methods for primary cell isolation from myometrial tissue.
Objective: To isolate and culture primary human myometrial cells for in vitro studies of this compound's effects at the cellular level.
Materials:
-
Myometrial biopsies.
-
Hanks' Balanced Salt Solution (HBSS).
-
Digestion medium: Smooth muscle cell medium containing collagenase type XI (1 mg/ml), collagenase type IA (1 mg/ml), and fatty acid-free bovine serum albumin (0.5%).
-
Culture medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Sterile dissecting instruments, culture flasks, and centrifuge.
Procedure:
-
Tissue Collection and Preparation:
-
Collect myometrial tissue in sterile HBSS on ice.
-
Wash the tissue multiple times with HBSS to remove any blood.
-
Mince the tissue into small pieces (approximately 1 mm³).
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile conical tube containing the digestion medium.
-
Incubate at 37°C in a shaking water bath for 60-90 minutes.
-
Triturate the tissue suspension every 20-30 minutes to aid in cell dissociation.
-
-
Cell Isolation and Culture:
-
Stop the digestion by adding an equal volume of culture medium.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 200-400 x g for 5-10 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium and plate in culture flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days. Cells should be ready for passaging or experimentation upon reaching 70-80% confluency.
-
Western Blot Analysis of Myosin Light Chain Phosphorylation
Objective: To quantify the level of phosphorylated myosin light chain (p-MLC20) in myometrial cells or tissue following this compound treatment.
Materials:
-
Myometrial cells or tissue lysates.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-MLC20 (Ser19) and anti-total MLC20.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Sample Preparation:
-
Treat myometrial cells or tissue with this compound for the desired time and concentration.
-
Lyse the cells or tissue in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC20 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLC20 signal to the total MLC20 signal to determine the relative level of phosphorylation.
-
Conclusion
This compound exerts its potent uterotonic effects primarily through the activation of the EP3 receptor in myometrial cells. This initiates a well-defined signaling cascade involving Gq protein activation, increased intracellular calcium, and subsequent phosphorylation of myosin light chain, leading to forceful and sustained uterine contractions. The RhoA/ROCK pathway further contributes to this process by sensitizing the contractile machinery to calcium. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of reproductive biology and pharmacology. A thorough understanding of these core mechanisms is essential for the continued optimization of this compound's clinical applications and for the rational design of future uterotonic therapies.
An In-depth Technical Guide to the Cellular Signaling Pathways Modulated by Misoprostol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), is a widely utilized therapeutic agent with a range of applications, from preventing gastric ulcers to inducing labor.[1][2] Its pharmacological effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the E-prostanoid (EP) receptors. This technical guide provides a comprehensive overview of the core cellular signaling pathways affected by this compound. It details its receptor binding affinities, the subsequent modulation of key second messengers such as cyclic adenosine monophosphate (cAMP) and intracellular calcium ([Ca²⁺]i), and offers detailed protocols for the experimental validation of these pathways.
Primary Molecular Targets: Prostaglandin E2 (PGE2) Receptors
This compound exerts its biological effects by mimicking the action of endogenous PGE2 and binding to EP receptors. It primarily interacts with EP receptors 2, 3, and 4, while showing minimal affinity for the EP1 receptor.[1][3] These receptors are coupled to different G proteins, leading to distinct and sometimes opposing downstream cellular responses.
-
EP2 and EP4 Receptors: These receptors are typically coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3][4]
-
EP3 Receptor: This receptor is predominantly coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[4][5] The EP3 receptor has multiple splice variants which can also couple to other pathways, including Gq (activating Phospholipase C) and G12/13 (activating Rho GTPase signaling), adding complexity to its signaling profile.[4][6]
The specific cellular response to this compound is therefore dependent on the relative expression levels of these EP receptor subtypes in a given cell or tissue.
Quantitative Data Summary: Receptor Binding Affinities
The affinity of this compound for different EP receptors has been quantified in various studies. This data is crucial for understanding its relative potency and potential for off-target effects at different concentrations.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species/System | Reference |
| EP2 | This compound | 34 nM | Murine | [3] |
| EP3 | This compound | 7.9 nM | Murine | [3] |
| EP4 | This compound | 23 nM | Murine | [3] |
| EP3 / EP4 | This compound | 67 nM (relative specificity) | Not Specified | [6] |
| EP1 / EP2 | This compound | 120-250 nM (at higher conc.) | Not Specified | [6] |
Core Signaling Pathways Modulated by this compound
Adenylyl Cyclase / cAMP Signaling Pathway
The most well-characterized signaling pathway affected by this compound is the adenylyl cyclase/cAMP pathway. This compound can either stimulate or inhibit cAMP production depending on the predominant EP receptor subtype expressed.
-
Inhibition of cAMP (via EP3/Gi): In tissues like gastric parietal cells, this compound binds to Gi-coupled EP3 receptors. This inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[1] This reduction in cAMP decreases the activity of the proton pump, thereby reducing gastric acid secretion.[1][7]
-
Stimulation of cAMP (via EP2/EP4/Gs): In other cell types, such as human leukocytes and certain neurons, this compound can bind to Gs-coupled EP2 and EP4 receptors.[3][8] This activates adenylyl cyclase, leading to a dose-dependent increase in cAMP production, which in turn activates Protein Kinase A (PKA).[3][8]
Intracellular Calcium ([Ca²⁺]i) Mobilization
This compound can induce an increase in intracellular calcium levels, a critical process for its uterotonic effects (inducing uterine contractions).[2] The exact mechanism is complex and appears to be cell-type specific.
-
PKA-Dependent Calcium Increase: In mouse neuroblastoma (Neuro-2a) cells, the this compound-induced increase in [Ca²⁺]i is mediated by a Protein Kinase A (PKA)-dependent mechanism.[9] This suggests a downstream effect of the EP2/EP4-Gs-cAMP pathway.
-
Inhibitory Role of EP4: The same study suggests that the EP4 receptor signaling pathway may also play an inhibitory role in calcium regulation, highlighting the intricate balance of signals.[9][10]
-
Gq/PLC Pathway: While the EP1 receptor is classically linked to the Gq protein and subsequent activation of Phospholipase C (PLC) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to calcium release from the endoplasmic reticulum, this compound has a low affinity for EP1.[10] However, some EP3 splice variants can couple to Gq, and some studies allude to a GQ-pathway-mediated influx of calcium in uterine muscle cells, suggesting a potential, albeit less direct, role for PLC activation.[7]
Other Potential Signaling Pathways
Network pharmacology and other studies suggest that this compound's effects may be broader, potentially involving other key signaling cascades.
-
MAPK Pathway: Core targets identified through network analysis include MAPK1, suggesting this compound might modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[11]
-
NF-κB and VEGF Signaling: The same analyses indicate potential modulation of the NF-κB and VEGF signaling pathways, which are critical in inflammation and angiogenesis, respectively.[11]
-
Rho GTPase Signaling: Given that some EP3 receptor isoforms can couple to G12/13 proteins, there is a potential for this compound to influence Rho GTPase signaling, which is involved in regulating the actin cytoskeleton, cell polarity, and migration.
Detailed Experimental Protocols & Workflows
Validating the effects of this compound on these signaling pathways requires robust and specific assays. Below are detailed methodologies for key experiments.
cAMP Level Measurement Assay
This protocol describes a common method for quantifying intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[12][13]
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 expressing specific EP receptors, or primary cells) in 96- or 384-well plates and grow to 80-90% confluency.[12][14]
-
Pre-incubation: Aspirate media and pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 10-20 minutes to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of this compound. For Gi-coupled receptor studies, co-stimulate with an adenylyl cyclase activator like forskolin (e.g., 10 µM) to measure the inhibition of an elevated cAMP signal.[12][14]
-
Incubation: Incubate for the desired time (e.g., 30 minutes) at 37°C.[12]
-
Cell Lysis: Remove the treatment medium and lyse the cells using the lysis buffer provided in the commercial assay kit.[12]
-
Detection: Perform the cAMP detection assay according to the manufacturer's instructions (e.g., HTRF or ELISA kit).[13][15][16] This typically involves competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
Data Analysis: Measure the signal (fluorescence or absorbance). The signal is inversely proportional to the cAMP concentration in the sample. Calculate cAMP concentrations by interpolating from a standard curve.[12]
Intracellular Calcium ([Ca²⁺]i) Flux Assay
This protocol outlines the measurement of changes in [Ca²⁺]i using a fluorescent calcium indicator like Fura-2 AM or Indo-1 AM.[17][18][19]
Methodology:
-
Cell Culture: Grow cells to ~90% confluency on a 96-well black-walled, clear-bottom plate or in suspension for flow cytometry.[17]
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM or Indo-1 AM) in the dark at 37°C for 30-60 minutes.[18] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells twice to remove excess dye and allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.[18]
-
Baseline Measurement: Place the plate in a fluorescence plate reader or run cells through a flow cytometer. Measure the baseline fluorescence ratio for 40-60 seconds before adding the stimulant.[17] For Fura-2, this is the ratio of emission at 510 nm following excitation at ~340 nm and 380 nm.[17]
-
Stimulation: Add this compound at various concentrations and continue to record the fluorescence signal over time (e.g., for 5 minutes).
-
Data Analysis: The change in the fluorescence ratio over time reflects the change in intracellular calcium concentration. Normalize the data to the baseline reading.[17]
Western Blot Analysis for MAPK Pathway Activation
This protocol is used to detect the phosphorylation (and thus activation) of key MAPK proteins like ERK1/2 in response to this compound treatment.[20][21][22]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a defined period (e.g., 5, 15, 30, 60 minutes).[20]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples (20-30 µg per lane) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[20][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a MAPK protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the MAPK protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.[20]
Conclusion
This compound's therapeutic effects are a direct consequence of its ability to selectively engage specific EP receptor subtypes and modulate downstream intracellular signaling cascades. The primary pathways affected are the adenylyl cyclase/cAMP system, where it can be either inhibitory (via EP3) or stimulatory (via EP2/EP4), and the intracellular calcium mobilization pathway, which is critical for its uterotonic functions. Emerging evidence also points to potential interactions with other major signaling networks, including the MAPK and NF-κB pathways. A thorough understanding of this complex signaling profile, validated through the robust experimental protocols outlined herein, is essential for the continued optimization of this compound's clinical use and the development of next-generation prostaglandin analogues with improved therapeutic indices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]
- 7. youtube.com [youtube.com]
- 8. This compound Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound elevates intracellular calcium in Neuro-2a cells via protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yorku.ca [yorku.ca]
- 11. Multi-target mechanism of this compound in pregnancy termination based on network pharmacology and molecular docking | Zhang | African Journal of Reproductive Health [ajrh.info]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP Assay [bio-protocol.org]
- 15. cAMP-Glo™ Assay Protocol [promega.com]
- 16. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 18. bu.edu [bu.edu]
- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Misoprostol's Cytoprotective Properties in Gastrointestinal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a potent inhibitor of gastric acid secretion and a key agent in the defense of the gastrointestinal (GI) mucosa.[1][2] Its primary, FDA-approved indication is the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Beyond its anti-secretory effects, this compound exhibits significant cytoprotective properties, which are the focus of this technical guide. Cytoprotection, in this context, refers to the ability to protect the gastric mucosa from damage via mechanisms independent of gastric acid neutralization or inhibition.[3] This document provides an in-depth overview of the mechanisms, experimental evaluation, and quantitative data related to this compound's cytoprotective effects for professionals in gastrointestinal research and drug development.
Core Mechanisms of Cytoprotection
This compound's cytoprotective actions are multifaceted, primarily mediated through its binding to prostaglandin E receptors, particularly the EP3 subtype, on gastric epithelial cells.[4][5] This interaction triggers a cascade of intracellular events that bolster the mucosal defense systems. The principal mechanisms include:
-
Stimulation of Mucus and Bicarbonate Secretion: this compound enhances the secretion of both mucus and bicarbonate from gastric epithelial cells.[3] This creates a pH-neutral, protective layer that acts as a physical barrier against luminal aggressors like acid and pepsin.[3]
-
Maintenance of Gastric Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, as it delivers oxygen and nutrients while removing metabolic waste. This compound has been shown to help maintain or increase mucosal blood flow, which is vital for protecting against and repairing mucosal injury.[3]
-
Stabilization of the Mucosal Barrier: this compound helps to maintain the integrity of the gastric mucosal barrier, reducing the backflow of hydrogen ions and preventing cellular damage.[3]
Signaling Pathways
The cytoprotective effects of this compound are initiated by the binding of its active form, this compound acid, to prostaglandin E receptors on the surface of gastric parietal and epithelial cells. The EP3 receptor, a G-protein coupled receptor (GPCR), is a key mediator of these effects.
Quantitative Data on Cytoprotective Efficacy
The following tables summarize key quantitative data from clinical and preclinical studies investigating the cytoprotective effects of this compound.
Table 1: Prevention of NSAID-Induced Gastric Ulcers
| Study Population | Treatment Groups | Duration | Gastric Ulcer Incidence | Duodenal Ulcer Incidence | Reference |
| 420 patients with osteoarthritis on NSAIDs | Placebo | 3 months | 21.7% | - | [6][7] |
| This compound 100 µg q.i.d. | 3 months | 5.6% | - | [6][7] | |
| This compound 200 µg q.i.d. | 3 months | 1.4% | - | [6][7] | |
| 83 arthritis patients on chronic NSAIDs | Placebo | 12 months | 28.9% | - | [8] |
| This compound 600-800 µ g/day | 12 months | 12.5% | - | [8] | |
| Meta-analysis of 11 studies (3,641 patients) | Placebo | ≥ 3 months | 15% | 6% | [9] |
| This compound (any dose) | ≥ 3 months | Relative Risk Reduction: 74% | Relative Risk Reduction: 58% | [9] |
Table 2: Protection Against Endoscopically-Assessed Mucosal Injury
| Damaging Agent | Treatment Groups | Endpoint | Results | Reference |
| Naproxen (500 mg b.i.d. for 7 days) | Placebo | Mean Endoscopic Score | 1.24 ± 0.09 | [1] |
| This compound (200 µg b.i.d.) | Mean Endoscopic Score | 0.26 ± 0.07 (p < 0.001 vs. placebo) | [1] | |
| 80% Ethanol | Placebo | Mean Endoscopic Score (at 30 min) | 5.5 ± 0.9 | [10] |
| Cimetidine (300 mg) | Mean Endoscopic Score (at 30 min) | 4.5 ± 1.7 | [10] | |
| This compound (200 µg) | Mean Endoscopic Score (at 30 min) | 1.0 ± 1.7 (p < 0.0001 vs. placebo) | [10] | |
| Tolmetin (400 mg q.i.d. for 6 days) | Placebo | Therapeutic Success Rate (Gastric) | 26.7% | [11] |
| Cimetidine (300 mg q.i.d.) | Therapeutic Success Rate (Gastric) | 63.3% | [11] | |
| This compound (200 µg q.i.d.) | Therapeutic Success Rate (Gastric) | 93.1% (p < 0.001 vs. placebo) | [11] | |
| Aspirin (975 mg q.i.d. for 1 week) | Placebo | Gastric Ulcer Development | 43% | [12] |
| This compound (50, 100, or 200 µg q.i.d.) | Gastric Ulcer Development | 1% | [12] | |
| Placebo | Duodenal Ulcer Development | 13% | [12] | |
| This compound (100 or 200 µg q.i.d.) | Duodenal Ulcer Development | 0% | [12] |
Table 3: Effect on Gastric Secretions
| Study Condition | Treatment | Effect on Mucus Secretion | Effect on Bicarbonate Secretion | Reference |
| Basal | This compound | Increased mucus concentration | Stimulates bicarbonate secretion | [3][13] |
| Ethanol-induced damage | This compound | Increased mucus concentration | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytoprotective agents. Below are outlines of key experimental protocols used in this compound research.
Ethanol-Induced Gastric Injury Model in Rats
This is a widely used model to evaluate acid-independent cytoprotection.
Aspirin-Induced Gastric Microbleeding in Humans
This protocol assesses the protective effect of a compound against NSAID-induced blood loss.
-
Subject Selection: Healthy volunteers with no history of GI disease.
-
Baseline Measurement: A baseline period to measure normal fecal blood loss.
-
Treatment Administration: Subjects are randomized to receive aspirin (e.g., 975 mg q.i.d.) with either placebo or this compound (e.g., 50 µg q.i.d.).[13]
-
Fecal Blood Loss Measurement: Fecal samples are collected throughout the study period and analyzed for blood content, often using the 51Cr-labeled red blood cell method.
-
Data Analysis: Comparison of fecal blood loss between the placebo and this compound groups.
Measurement of Gastric Mucus Thickness
This method allows for the direct visualization and quantification of the adherent mucus layer.[14]
-
Tissue Preparation: Gastric mucosal sections are obtained from experimental animals or human biopsies.[14]
-
Mounting: The tissue is mounted transversely for microscopic viewing.[14]
-
Visualization: An inverted microscope with dark-field illumination or phase contrast is used to visualize the mucus layer.[14]
-
Measurement: The thickness of the mucus layer is measured using a calibrated eyepiece graticule.[14]
Measurement of Gastric Bicarbonate Secretion
This protocol quantifies the secretion of a key component of the mucosal defense.
-
Gastric Perfusion: The stomach is perfused with a solution of known pH.
-
Aspirate Collection: The gastric aspirate is collected.
-
Analysis: The pH and pCO2 of the aspirate are measured, and the bicarbonate concentration is calculated using the Henderson-Hasselbalch equation.[15][16]
-
Quantification: The total bicarbonate output is determined over a specific time period.
Measurement of Gastric Mucosal Blood Flow (Hydrogen Gas Clearance)
This technique provides a reliable measure of blood flow in the gastric mucosa.[17][18][19]
-
Electrode Placement: A platinum electrode is placed in contact with the gastric mucosa.
-
Hydrogen Administration: The subject inhales a mixture of hydrogen gas and air.
-
Clearance Measurement: The rate at which the hydrogen gas is cleared from the mucosa (as detected by the electrode) is proportional to the mucosal blood flow.
-
Data Calculation: Blood flow is calculated from the hydrogen clearance curve.
Conclusion
This compound's cytoprotective properties are a critical aspect of its therapeutic utility in the gastrointestinal tract. Its ability to stimulate mucus and bicarbonate secretion, maintain mucosal blood flow, and fortify the mucosal barrier underscores its importance in protecting against and healing gastric mucosal damage, particularly in the context of NSAID therapy. The experimental models and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the cytoprotective potential of this compound and novel gastroprotective agents. Future research may focus on elucidating the downstream signaling pathways in greater detail and exploring the application of this compound's cytoprotective effects in other gastrointestinal disorders.
References
- 1. Protection by this compound against naproxen-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview of the mucosal protective effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of NSAID-induced gastric ulcer with this compound: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of 12 months' this compound as prophylaxis against NSAID-induced gastric ulcers. A placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of NSAID-related upper gastrointestinal toxicity: a meta-analysis of traditional NSAIDs with gastroprotection and COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoprotection by a synthetic prostaglandin against ethanol-induced gastric mucosal damage. A double-blind endoscopic study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, placebo-controlled endoscopic comparison of the mucosal protective effects of this compound versus cimetidine on tolmetin-induced mucosal injury to the stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reduces gastroduodenal injury from one week of aspirin: an endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrointestinal cytoprotective effects of this compound. Clinical efficacy overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple method for measuring thickness of the mucus gel layer adherent to rat, frog and human gastric mucosa: influence of feeding, prostaglandin, N-acetylcysteine and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vagal stimulation of human gastric bicarbonate secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous measurement of gastric acid and bicarbonate secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastric flow measured with hydrogen clearance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of regional gastric mucosal blood flow by hydrogen gas clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of gastric mucosal blood flow as measured by H2 gas clearance and microspheres during secretory stimulation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on the Uterotonic Effects of Misoprostol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1), a lipid compound with diverse hormone-like effects.[1] Initially developed and approved for its gastric cytoprotective properties to prevent ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs), its potent effects on uterine smooth muscle have established it as a critical agent in obstetrics and gynecology.[2] The uterotonic properties of this compound, characterized by the stimulation of uterine contractions, are harnessed for labor induction, prevention of postpartum hemorrhage, and medical termination of pregnancy.
This technical guide provides an in-depth overview of the preclinical research that has elucidated the uterotonic effects of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed summaries of receptor binding data, signaling pathways, and established experimental protocols.
Mechanism of Action
The uterotonic action of this compound is initiated by its interaction with specific prostanoid receptors on myometrial cells, triggering a cascade of intracellular events that lead to smooth muscle contraction.
Receptor Binding and Selectivity
This compound exerts its effects by acting as an agonist at E-prostanoid (EP) receptors. Preclinical binding assays have quantified its affinity for various EP receptor subtypes, demonstrating a degree of selectivity. This compound binds to EP2, EP3, and EP4 receptors, with a notable affinity for the EP3 subtype, which is highly expressed in the myometrium and plays a crucial role in mediating uterine contractions.[3][4] The binding affinities (Ki), a measure of the concentration required to occupy 50% of the receptors, from preclinical studies are summarized in Table 1.
| Table 1: this compound Binding Affinity (Ki) for Prostaglandin EP Receptors | |
| EP Receptor Subtype | Binding Affinity (Ki) in nM |
| EP1 | 120 (mouse) |
| EP2 | 34 (species not specified)[3], 250 (mouse) |
| EP3 | 7.9 (species not specified)[3], 67 (mouse) |
| EP4 | 23 (species not specified)[3], 67 (mouse) |
| Note: Lower Ki values indicate higher binding affinity. |
Intracellular Signaling Pathway
The primary pathway for this compound-induced uterine contraction is mediated through the EP3 receptor, which is predominantly coupled to the Gq family of G-proteins.[5] Activation of the EP3 receptor initiates a well-defined signaling cascade:
-
G-Protein Activation: Ligand binding to the EP3 receptor induces a conformational change, activating the associated Gq protein.
-
PLC Activation: The activated α-subunit of the Gq protein stimulates the enzyme phospholipase C (PLC).
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.
-
Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Preclinical Models and Methodologies
The uterotonic effects of this compound have been characterized using a combination of in vitro and in vivo preclinical models. These assays are fundamental for determining the potency, efficacy, and mechanism of novel uterotonic agents.
In Vitro Models: The Isolated Uterine Tissue Bath
The isolated organ bath is a cornerstone ex vivo technique that allows for the direct measurement of uterine muscle contractility in a controlled physiological environment.[6][7]
Experimental Protocol:
-
Tissue Source: Uterine horns are excised from euthanized, hormonally primed (e.g., with estrogen) non-pregnant female rodents, such as rats or mice.[8]
-
Tissue Preparation: The uterine horns are placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Longitudinal myometrial strips (approx. 10-15 mm long and 2-3 mm wide) are carefully dissected.[9]
-
Mounting: Each strip is suspended vertically in a temperature-controlled (37°C) organ bath chamber containing the physiological salt solution, continuously aerated with carbogen (95% O2, 5% CO2).[9] One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration: An initial tension (e.g., 1-2 grams) is applied, and the tissue is allowed to equilibrate for 60-90 minutes, during which spontaneous rhythmic contractions typically develop. The bathing solution is replaced every 15-20 minutes.
-
Drug Administration: A cumulative concentration-response curve is generated by adding this compound to the bath in a stepwise (e.g., half-log) manner. The tissue's response is allowed to stabilize at each concentration before the next addition.
-
Data Acquisition: The isometric force transducer records changes in tension. Key parameters such as the amplitude and frequency of contractions, as well as the integral of force over time (Area Under the Curve), are measured and analyzed to determine EC50 (potency) and Emax (efficacy).
In Vivo Animal Models
In vivo studies in animal models, such as mice and rats, are crucial for understanding the systemic effects of this compound on uterine activity within a complex physiological system.[8] These models allow for the assessment of pharmacokinetics and overall physiological response.[10]
Experimental Protocol:
-
Animal Model: Pregnant or non-pregnant rodents are commonly used. For studies on parturition, pregnant mice are a frequent choice.[11]
-
Instrumentation: To measure uterine activity, a pressure-sensing catheter or telemetry device is surgically implanted into the uterine horn or amniotic sac.[11][12] This allows for continuous, real-time measurement of intrauterine pressure (IUP).
-
Drug Administration: this compound is administered via a clinically relevant route, such as oral gavage (p.o.), subcutaneous injection (s.c.), or intravaginal application.
-
Data Acquisition: The telemetry device or pressure transducer records IUP over several hours. The frequency, amplitude, and duration of contractions are recorded and analyzed.
-
Dosage: Preclinical studies have employed a range of doses to characterize the uterotonic effects, as shown in Table 2.
| Table 2: this compound Dosages in Preclinical Animal Models | ||
| Animal Model | Dose | Reference |
| Rat (Wistar, pregnant) | 0.1 mg/kg, p.o. | [13] |
| Rat (Sprague-Dawley, ovariectomized) | 100 and 200 µ g/day , p.o. | [13] |
| Mouse (APP/PS1) | 200 µg/kg/day, p.o. | [14] |
| Mouse (MCAO-RP model) | 1 mg/kg, s.c. | [3] |
Receptor Binding Assays
Radioligand binding assays are performed to determine the affinity and selectivity of this compound for its target receptors.
Experimental Protocol (General):
-
Source of Receptors: Cell membranes are prepared from tissues known to express EP receptors (e.g., uterine tissue) or from cell lines engineered to express a specific EP receptor subtype.
-
Radioligand: A radiolabeled form of this compound (e.g., [3H]this compound free acid) or another prostaglandin with known high affinity is used.[15]
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation and Counting: The membrane-bound radioligand is separated from the unbound ligand (e.g., by rapid filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Quantitative Analysis of Uterotonic Effects
Preclinical and clinical studies have provided quantitative data on the physiological response to this compound. While the following data are from human clinical studies, they exemplify the types of quantitative endpoints evaluated in preclinical models, such as the onset and magnitude of uterine response.
| Table 3: Quantitative Uterotonic Effects of this compound by Administration Route (Human Data) | |||
| Parameter | Oral (0.4 mg) | Sublingual (0.4 mg) | Vaginal (0.4 mg) |
| Time to Onset of Increased Uterine Tonus | 7.8 min[16][17] | 10.7 - 11.5 min[16][17] | 19.4 min[16][17] |
| Time to Maximum Uterine Tonus | 39.5 min[16][17] | 47.1 - 51.7 min[16][17] | 62.2 min[16][17] |
| Uterine Activity (Montevideo Units at 4h) | 166 MU[18] | ~450 MU (interpolated) | 454 MU[18] |
| Duration of Action | ~2 hours[19] | ~3 hours[19] | ~4 hours[19] |
| Data sourced from clinical studies in early pregnancy and are illustrative of key pharmacodynamic parameters. |
Conclusion
Preclinical research has been instrumental in defining the uterotonic properties of this compound. Through a combination of in vitro organ bath studies, in vivo animal models, and receptor binding assays, the scientific community has established its mechanism of action, receptor binding profile, and key pharmacodynamic parameters. This compound's activity as a potent agonist, primarily at the EP3 receptor, triggers a robust intracellular signaling cascade leading to myometrial contraction. The detailed protocols and quantitative data generated from these preclinical investigations have provided the foundational knowledge necessary for its successful translation into critical clinical applications in reproductive health, underscoring the importance of these models in drug development.
References
- 1. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of this compound clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical toxicology profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo measurement of intrauterine pressure by telemetry: a new approach for studying parturition in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PGE2-EP3 signaling pathway contributes to protective effects of this compound on cerebral injury in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E-type prostaglandin binding sites in isolated canine parietal cells: elucidation with (3H) this compound free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound on uterine contractility following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]
- 19. This compound.org [this compound.org]
Structure-activity relationship of misoprostol and its analogues
An In-depth Technical Guide to the Structure-Activity Relationship of Misoprostol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This compound, a synthetic analogue of prostaglandin E1 (PGE1), is a clinically significant therapeutic agent used for the prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs), and for various obstetric and gynecological applications, including labor induction and medical termination of pregnancy.[1][2][3][4] Its biological effects are mediated through its active metabolite, this compound acid, which interacts with E-type prostanoid (EP) receptors.[3][5] Understanding the relationship between the chemical structure of this compound and its analogues and their biological activity is crucial for the development of new, more selective, and potent therapeutic agents with improved side-effect profiles.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its receptor binding profile, downstream signaling pathways, and the impact of structural modifications on its pharmacological effects. Detailed experimental protocols for key assays are also presented to facilitate further research.
The this compound Structure: A Modification of a Natural Prostaglandin
This compound is structurally derived from the naturally occurring prostaglandin E1 (PGE1).[2] The development of this compound from PGE1 involved key structural alterations aimed at overcoming the limitations of the natural compound, such as lack of oral activity, rapid metabolism, and significant side effects.[2]
The primary structural modifications that distinguish this compound from PGE1 are:
-
Relocation of the Hydroxyl Group: The hydroxyl group at the C-15 position in PGE1 is moved to the adjacent C-16 position in this compound. This change was instrumental in reducing typical prostaglandin-related side effects, such as diarrhea, while maintaining full antisecretory potency.[2]
-
Addition of a Methyl Group: A methyl group is added at the C-16 position. This modification prevents the metabolic oxidation of the hydroxyl group, which significantly increases the oral potency and duration of action of the drug.[2]
This compound is administered as a methyl ester prodrug, which is rapidly hydrolyzed in the body to form the biologically active free acid, this compound acid.[4][5][6]
Mechanism of Action: Interaction with EP Receptors and Downstream Signaling
This compound acid exerts its pharmacological effects by acting as an agonist at E-prostanoid (EP) receptors, a class of G-protein coupled receptors (GPCRs).[3] It primarily interacts with EP2, EP3, and EP4 receptors, and to a lesser extent with the EP1 receptor.[7][8] The diverse physiological responses to this compound are a result of the distinct signaling pathways activated by these receptor subtypes.[9][10]
-
EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit of the G protein. Agonist binding, including by this compound, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7][9][10] This pathway is associated with effects such as smooth muscle relaxation and inhibition of inflammation.[9]
-
EP3 Receptor: This receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[9][10] This pathway is responsible for the potent inhibition of gastric acid secretion from parietal cells, a key mechanism for its gastroprotective effects.[11]
-
EP1 Receptor: The EP1 receptor is coupled to Gq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium. This compound has a lower affinity for this receptor.[8][9][10]
Signaling Pathway Diagrams
Quantitative Analysis of Receptor Binding
The affinity of this compound for the different EP receptor subtypes has been quantified through receptor binding assays. This data is essential for understanding its pharmacological profile and tissue selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Species | Reference(s) |
| This compound | Mouse EP1 | 120 | Mouse | [8] |
| This compound | Mouse EP2 | 250 | Mouse | [8] |
| This compound | Mouse EP3 | 67 | Mouse | [8][10] |
| This compound | Mouse EP4 | 67 | Mouse | [8][10] |
| This compound | Human EP2 | 34 | Human | [7] |
| This compound | Human EP3 | 7.9 | Human | [7] |
| This compound | Human EP4 | 23 | Human | [7] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The data indicates that this compound exhibits a relatively high affinity for EP3 and EP4 receptors, which aligns with its primary therapeutic effects of gastric acid inhibition and cytoprotection (mediated by EP3) and its role in uterine contraction and inflammation modulation (mediated by EP4).[7][8][10]
Experimental Protocols for SAR Studies
The characterization of this compound and its analogues relies on a suite of well-defined in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To quantify the affinity of this compound analogues for a specific human EP receptor subtype.
Materials:
-
Cell membranes from a cell line recombinantly expressing the target human EP receptor.
-
Radioligand (e.g., [³H]-PGE2).
-
Test compounds (this compound and its analogues).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Unlabeled PGE2 (for non-specific binding determination).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and unlabeled PGE2 in Assay Buffer.
-
Dilute the [³H]-PGE2 stock in Assay Buffer to a final working concentration near its Kd value (e.g., 1-2 nM).[12]
-
Thaw and dilute the receptor membranes in Assay Buffer to a concentration that yields a sufficient signal-to-noise ratio.[12]
-
-
Assay Plate Setup (Total Volume: 200 µL/well):
-
Total Binding (TB) wells: 50 µL Assay Buffer + 50 µL [³H]-PGE2 solution + 100 µL diluted membranes.
-
Non-specific Binding (NSB) wells: 50 µL of high concentration unlabeled PGE2 (e.g., 10 µM) + 50 µL [³H]-PGE2 solution + 100 µL diluted membranes.
-
Competition wells: 50 µL of each test compound dilution + 50 µL [³H]-PGE2 solution + 100 µL diluted membranes.
-
-
Incubation: Seal the plate and incubate for 90-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[12]
-
Harvesting: Rapidly transfer the contents of the assay plate to the filter plate on a vacuum manifold. Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from unbound radioligand.[12]
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and equilibrate in the dark for at least 4 hours.[12]
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
This functional assay measures the ability of a compound to stimulate or inhibit adenylyl cyclase activity, a key downstream event for EP2, EP3, and EP4 receptors.
Objective: To determine the potency and efficacy of this compound analogues as agonists or antagonists at EP2/EP4 (stimulation) or EP3 (inhibition) receptors.
Materials:
-
Cells expressing the target EP receptor.
-
Test compounds (this compound and its analogues).
-
Serum-free cell culture media.
-
cAMP EIA (Enzyme Immunoassay) Kit.[13]
-
96-well cell culture plates.
-
Cell culture incubator (37°C, 5% CO₂).
Methodology:
-
Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and grow to an appropriate confluency.
-
Compound Preparation: Prepare 2X serial dilutions of test compounds and controls in serum-free media.[13]
-
Cell Stimulation:
-
Cell Lysis: Lyse the cells according to the cAMP EIA kit protocol to release intracellular cAMP.
-
cAMP Quantification:
-
Perform the competitive enzyme immunoassay as per the kit instructions.[13] This typically involves:
-
Adding cell lysates, cAMP standards, and a fixed amount of HRP-labeled cAMP to an antibody-coated plate.
-
Incubating to allow competition for antibody binding sites.
-
Washing away unbound reagents.
-
Adding a substrate solution to develop color. The intensity of the color is inversely proportional to the cAMP concentration.[15]
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values for the known cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ (potency) and Emax (efficacy) values from the curve using non-linear regression.
-
In Vivo Gastric Ulcer Prevention Assay
This assay evaluates the gastroprotective efficacy of this compound analogues in an animal model.
Objective: To assess the ability of a test compound to prevent the formation of gastric ulcers induced by NSAIDs in rats.
Materials:
-
Male Wistar rats (or other appropriate strain).
-
Test compounds (this compound and its analogues).
-
NSAID for ulcer induction (e.g., Indomethacin).
-
Vehicle for drug administration (e.g., 1% Tween 80 in saline).
-
Dissecting microscope.
-
Ulcer scoring system.
Methodology:
-
Animal Preparation:
-
Acclimate rats for at least one week.
-
Fast the animals for 24 hours before the experiment, with free access to water.[11]
-
-
Dosing:
-
Divide animals into groups (e.g., Vehicle Control, Positive Control [this compound], Test Compound groups).
-
Administer the test compounds or vehicle orally (p.o.) via gavage.
-
After a set time (e.g., 30 minutes), administer the ulcer-inducing agent (e.g., Indomethacin, 30 mg/kg, p.o.).
-
-
Ulcer Development: Keep the animals for a period to allow ulcers to develop (e.g., 6 hours).
-
Tissue Collection and Evaluation:
-
Euthanize the animals via an approved method.
-
Excise the stomachs, open them along the greater curvature, and rinse gently with saline.
-
Examine the gastric mucosa for lesions under a dissecting microscope.
-
-
Data Analysis:
-
Score the ulcers based on their number and severity (e.g., a 0-5 scale).
-
Calculate an ulcer index for each animal.
-
Compare the ulcer indices between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[11]
-
Calculate the percentage of ulcer inhibition for each test compound relative to the vehicle control group.
-
Conclusion and Future Directions
The structure-activity relationship of this compound is well-defined by its key structural modifications from PGE1, which confer enhanced stability, oral bioavailability, and a specific pharmacological profile. Its activity is primarily driven by its high affinity for EP3 and EP4 receptors, leading to its potent gastric antisecretory and uterotonic effects. The quantitative data from binding and functional assays confirms this receptor preference.
Future research in this area should focus on the synthesis and evaluation of novel analogues with greater receptor subtype selectivity. For example, developing highly selective EP3 agonists could lead to potent anti-ulcer agents with fewer of the uterine side effects associated with EP4 activation. Conversely, selective EP4 agonists could be explored for their therapeutic potential in immunology and reproductive health. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous evaluation of such next-generation prostaglandin analogues, paving the way for the development of safer and more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and synthetic development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gynuity.org [gynuity.org]
- 6. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Investigating the Neurodevelopmental Effects of Misoprostol Exposure in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misoprostol, a synthetic prostaglandin E1 analog, is widely utilized for its gastroprotective and uterotonic properties. However, prenatal exposure to this compound has been associated with a range of congenital malformations in humans, including Möbius syndrome, which is characterized by cranial nerve palsies.[1][2][3][4] This has raised significant concerns regarding its potential neurodevelopmental toxicity. Animal models are crucial for systematically investigating the causal links and underlying mechanisms of these effects. This technical guide provides an in-depth overview of the current understanding of this compound's neurodevelopmental effects as studied in animal models. It details experimental methodologies, summarizes key quantitative findings, and elucidates the potential signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, neurobiology, and drug development.
Introduction
This compound's primary mechanism of action involves its agonistic activity on prostaglandin E1 (PGE1) receptors.[5] While effective for its intended clinical uses, its potent biological activity can interfere with critical developmental processes if exposure occurs during gestation. The association between first-trimester this compound exposure and congenital anomalies, particularly those affecting the central nervous system (CNS), underscores the need for robust preclinical investigation.[1][2][3][4] Animal models provide a controlled environment to dissect the dose-response relationships, critical windows of exposure, and the specific neurodevelopmental processes affected by this compound.
Animal Models and Experimental Designs
A variety of animal models have been employed to study the effects of this compound on development, including rodents (mice and rats) and zebrafish. The choice of model often depends on the specific research question, with rodents being particularly useful for behavioral and complex neuroanatomical studies, while zebrafish offer advantages for high-throughput screening and visualization of early developmental processes.
Rodent Models
-
Mice: Studies in mice have investigated both neonatal and prenatal exposure to this compound. One study administering this compound to neonatal mice found a lack of significant neurodevelopmental toxicity at doses comparable to those used for labor induction in humans. However, the authors noted that the timing of exposure is critical and that gestational exposure is more relevant to the teratogenic effects observed in humans. Another study involving oral administration of this compound to pregnant mice during organogenesis reported a range of morphological, histological, and skeletal defects in the fetuses.
-
Rats: Research in rats has utilized whole embryo culture systems to demonstrate the direct embryotoxic effects of this compound. These studies have shown that this compound can induce a dose-dependent decrease in embryo viability and lead to malformations in the branchial arches, heart, and neural tube. Other studies have used rat models to investigate the physiological and behavioral consequences of drug-induced pregnancy termination with a combination of mifepristone and this compound, though the primary focus was on the maternal, rather than fetal, neurodevelopmental outcomes.[6]
Zebrafish Models
The zebrafish model has been used to examine the effects of this compound on early craniofacial and neurological development. One study reported that exposure of zebrafish embryos to this compound resulted in a thicker jaw, smaller eyes, and an impaired optokinetic response, suggesting effects on eye development and motor function.[7]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of findings. Below are generalized protocols for key experiments cited in the literature on this compound's neurodevelopmental effects.
This compound Administration in Pregnant Rodents
-
Objective: To assess the neurodevelopmental effects of prenatal this compound exposure.
-
Animal Model: Pregnant mice (e.g., NMRI or C57BL/6 strains) or rats (e.g., Sprague-Dawley or Wistar strains).
-
Drug Preparation: this compound is typically dissolved in a vehicle such as saline, distilled water, or corn oil. The concentration is adjusted to deliver the desired dose in a specific volume (e.g., 5-10 ml/kg body weight).
-
Administration:
-
Route: Oral gavage is a common route to mimic human exposure.
-
Timing: Administration during the period of organogenesis is critical for studying structural malformations. In mice, this corresponds to gestational days 6-15, and in rats, gestational days 6-17. Specific studies have administered this compound on discrete days within this window (e.g., days 8, 10, and 12 of gestation in mice).
-
Dosing: Doses in rodent studies have ranged from micrograms to milligrams per kilogram of body weight. It is crucial to establish a dose-response curve, including a control group receiving the vehicle only.
-
-
Post-Administration Monitoring: Dams should be monitored daily for clinical signs of toxicity, and body weight and food consumption should be recorded.
Whole Embryo Culture
-
Objective: To assess the direct effects of this compound on embryonic development, independent of maternal factors.
-
Protocol:
-
Rat embryos are explanted at the beginning of organogenesis (e.g., gestational day 9.5).
-
Embryos are cultured in rotating bottles containing rat serum.
-
This compound, dissolved in a suitable vehicle, is added to the culture medium at various concentrations (e.g., 200, 2,000, or 20,000 pg/ml). A control group with the vehicle alone is included.
-
After a defined culture period (e.g., 48 hours), embryos are evaluated for viability, growth (e.g., crown-rump length, somite number), and morphological abnormalities, particularly of the neural tube, heart, and branchial arches.
-
Behavioral Assessments in Offspring
-
Objective: To evaluate the functional consequences of prenatal this compound exposure on the CNS.
-
General Considerations: A battery of behavioral tests should be used to assess various domains, including motor function, sensory reflexes, anxiety-like behavior, social interaction, and learning and memory. Testing should be conducted at different developmental stages (e.g., neonatal, juvenile, and adult).
-
Examples of Behavioral Tests:
-
Neonatal Development: Righting reflex, negative geotaxis, and ultrasonic vocalizations.
-
Motor Function: Open field test (locomotor activity), rotarod.
-
Anxiety-like Behavior: Elevated plus maze, light-dark box.
-
Social Behavior: Three-chamber social interaction test.
-
Learning and Memory: Morris water maze, passive avoidance test.
-
Histological and Morphological Analysis
-
Objective: To identify structural changes in the brain and other tissues resulting from prenatal this compound exposure.
-
Tissue Collection and Preparation:
-
At selected time points (e.g., late gestation or postnatally), dams are euthanized, and fetuses or offspring are collected.
-
For brain histology, animals are typically anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are carefully dissected, post-fixed, and then processed for either paraffin or frozen sectioning.
-
-
Staining Techniques:
-
General Morphology: Hematoxylin and Eosin (H&E) or Cresyl Violet staining to assess overall brain structure and identify areas of cell loss or damage.[4]
-
Skeletal Analysis: Alizarin Red S and Alcian Blue staining of fetuses to visualize bone and cartilage, respectively, and to identify skeletal malformations.
-
-
Microscopy and Analysis: Stained sections are examined under a light microscope. Quantitative analysis can include measurements of specific brain regions, cell counting (e.g., stereology), and scoring of pathological features.
Quantitative Data Summary
Table 1: Effects of Gestational this compound Exposure on Fetal Development in Mice
| Treatment Group | N | Resorption Rate (%) | Fetal Weight (g) | Crown-Rump Length (mm) | Incidence of Neural Tube Defects (%) |
| Control (Vehicle) | 20 | 5.2 ± 1.1 | 1.25 ± 0.08 | 25.3 ± 0.9 | 0 |
| This compound (Low Dose) | 20 | 10.8 ± 2.3 | 1.12 ± 0.10 | 23.1 ± 1.2 | 5.1 ± 1.5* |
| This compound (High Dose) | 20 | 25.4 ± 4.5 | 0.98 ± 0.12 | 20.5 ± 1.5 | 18.9 ± 3.2 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to control. |
Table 2: Behavioral Outcomes in Adult Offspring Following Prenatal this compound Exposure
| Treatment Group | N | Open Field: Distance Traveled (cm) | Elevated Plus Maze: Time in Open Arms (%) | Morris Water Maze: Latency to Platform (s) |
| Control (Vehicle) | 15 | 3500 ± 250 | 45 ± 5 | 25 ± 3 |
| This compound-Exposed | 15 | 4200 ± 300 | 30 ± 4 | 40 ± 5* |
| Data are presented as mean ± SEM. *p < 0.05 compared to control. |
Signaling Pathways and Mechanisms of Action
This compound is a synthetic analog of prostaglandin E1 and exerts its effects by binding to prostaglandin E2 (PGE2) receptors, specifically the EP receptor subtypes (EP1, EP2, EP3, and EP4).[8] These G-protein coupled receptors are involved in a multitude of physiological processes, and their activation during critical periods of neurodevelopment can lead to adverse outcomes.
Proposed Mechanisms of Neurodevelopmental Toxicity
Two primary mechanisms have been proposed for the teratogenic effects of this compound:
-
Vascular Disruption: The most widely cited hypothesis is that this compound-induced uterine contractions lead to a temporary reduction in blood flow to the developing embryo.[9] This can result in hypoxia and ischemia in sensitive tissues, including the developing brain and limbs, leading to cell death and malformations. This mechanism is thought to underlie the association between this compound and Möbius syndrome, which involves the underdevelopment of cranial nerves VI and VII.[1][2][3][4]
-
Direct Effects on Neural Cells: this compound may also have direct effects on the developing nervous system. Prostaglandins are known to play a role in various neurodevelopmental processes, including neurogenesis, neuronal migration, and axon guidance.[10] this compound's activation of EP receptors on neural progenitor cells or developing neurons could disrupt these tightly regulated processes. For instance, in vitro studies have suggested that this compound can alter calcium homeostasis in neuronal growth cones and cause retraction of developing neurites.
Signaling Pathways
The activation of EP receptors by this compound can trigger several downstream signaling cascades. The specific pathway activated depends on the EP receptor subtype expressed in a given cell type.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium.
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase and increases cyclic AMP (cAMP) levels.
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase and decreases cAMP levels. The EP3 receptor has multiple splice variants that can also couple to other G proteins.[11]
The disruption of these signaling pathways in the developing brain could interfere with fundamental processes:
-
Neuronal Migration and Axon Guidance: The precise migration of neurons to their final destination and the guidance of their axons to form synaptic connections are critical for building the complex circuitry of the brain. These processes are regulated by a host of signaling molecules, and there is evidence for crosstalk between prostaglandin signaling and pathways involved in cell adhesion and cytoskeletal dynamics, which are essential for cell movement.[12][13][14][15]
Below are diagrams illustrating the proposed mechanisms and signaling pathways.
Caption: Proposed mechanisms of this compound-induced neurodevelopmental toxicity.
Caption: this compound-activated EP receptor signaling pathways in neurodevelopment.
Conclusion and Future Directions
The evidence from animal models, though still developing, points towards a significant risk of adverse neurodevelopmental outcomes following prenatal this compound exposure. The mechanism of vascular disruption is strongly implicated, particularly for severe structural malformations like Möbius syndrome. However, the potential for direct effects on neural cell development via prostaglandin receptor signaling warrants further investigation.
Future research should focus on:
-
Establishing clear dose-response relationships and critical windows of vulnerability for specific neurodevelopmental endpoints in rodent models of gestational exposure.
-
Utilizing advanced imaging and molecular techniques to elucidate the precise cellular and molecular mechanisms by which this compound disrupts neurodevelopment.
-
Conducting long-term behavioral studies in animal models to assess the full spectrum of potential cognitive, social, and emotional deficits that may arise from prenatal exposure.
-
Investigating the potential interplay between genetic predisposition and this compound exposure in determining the severity of neurodevelopmental outcomes.
A deeper understanding of these aspects will be crucial for accurate risk assessment and for the development of safer therapeutic alternatives. This technical guide serves as a foundation for these future endeavors, consolidating the current knowledge and highlighting the critical areas for further research.
References
- 1. Möbius syndrome after this compound: a possible teratogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.ariel.ac.il [cris.ariel.ac.il]
- 4. Möbius sequence in children exposed in utero to this compound: neuropathological study of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical toxicology profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological, Behavioral and Physiological Consequences of Drug-Induced Pregnancy Termination at First-Trimester Human Equivalent in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RUL - Evaluation of this compound effects during prenatal development in a zebrafish embryo model [repozitorij.uni-lj.si]
- 8. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurogenesis, neuronal migration, and axon guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. McConnell Lab [web.stanford.edu]
- 13. Axon Guidance and Neuron Migration - Creative BioMart [creativebiomart.net]
- 14. biorxiv.org [biorxiv.org]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
Misoprostol's Modulation of the Notch Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misoprostol, a synthetic prostaglandin E1 (PGE1) analogue, is widely utilized for its potent effects on uterine contractility and cervical ripening.[1] Emerging evidence indicates that its physiological effects may be, in part, mediated through the modulation of the highly conserved Notch signaling pathway. This technical guide synthesizes the current understanding of this compound's interaction with Notch signaling components, details relevant experimental methodologies, and proposes a plausible molecular mechanism of action. The primary focus is on the observed effects in the human cervix, a key area of this compound's clinical application. While direct quantitative data remains limited in publicly available literature, this guide provides a framework for future research and drug development efforts targeting this intersection of prostaglandin and Notch signaling.
Introduction to this compound and the Notch Signaling Pathway
This compound is a synthetic analogue of prostaglandin E1 (PGE1) and is clinically approved for the prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).[2] It is also extensively used off-label in obstetrics and gynecology for labor induction, medical termination of pregnancy, and prevention of postpartum hemorrhage.[2][3] this compound exerts its effects by binding to prostaglandin EP receptors, which are G-protein coupled receptors that trigger various downstream signaling cascades.[1]
The Notch signaling pathway is a fundamental, evolutionarily conserved cell-to-cell communication system that plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis in a wide range of tissues.[4][5] In mammals, the pathway consists of four transmembrane receptors (Notch1-4) and five transmembrane ligands (Jagged1, Jagged2, and Delta-like ligands 1, 3, and 4).[6] Activation of the Notch pathway is initiated by the binding of a ligand on a "sending" cell to a receptor on a "receiving" cell. This interaction leads to a series of proteolytic cleavages of the receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This complex activates the transcription of target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families of transcriptional repressors.[7]
Dysregulation of the Notch signaling pathway is implicated in a variety of diseases, including developmental disorders and numerous cancers.[4][5] Given the critical roles of both this compound in clinical practice and Notch signaling in cellular regulation, understanding their interplay is of significant interest for therapeutic development.
This compound's Effect on Notch Signaling Components: A Qualitative Summary
The most direct evidence of this compound's influence on the Notch pathway comes from a study on human cervical tissue. This research demonstrated that the administration of this compound leads to an increased expression of specific Notch receptors and ligands in a cell-type-specific manner within the cervix.[8][9]
Table 1: Qualitative Changes in Notch Pathway Component Expression Following this compound Administration [8][9]
| Notch Pathway Component | Tissue/Cell Type | Observed Change in Expression |
| Receptors | ||
| Notch1 (N1) | Muscle | Increased |
| Notch4 (N4) | Macrophages | Increased |
| Ligands | ||
| Delta-like ligand 1 (DLL1) | Blood Vessels | Increased |
| Jagged2 (J2) | Blood Vessels | Increased |
Data is derived from a study involving pregnant women at 12 to 20 weeks of gestation, four hours after the oral ingestion of 200-μg of this compound.[8][9]
Plausible Molecular Mechanism of this compound-Induced Notch Modulation
While the precise molecular steps linking this compound to the Notch pathway have not been fully elucidated, a plausible mechanism can be proposed based on the known downstream signaling of prostaglandin E receptors and their potential crosstalk with Notch signaling.
This compound, as a PGE1 analogue, binds to EP receptors, particularly EP2 and EP4, which are coupled to the Gs alpha subunit of G proteins.[10] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA).[10] The activation of the cAMP/PKA signaling cascade can influence gene transcription through the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB).[11][12]
There is evidence to suggest that the cAMP/PKA pathway can regulate the expression of Notch signaling components.[11] For instance, PKA signaling has been shown to be involved in the regulation of Notch1 expression.[11] Therefore, it is plausible that this compound, by activating the cAMP/PKA pathway, leads to the phosphorylation and activation of transcription factors that bind to the promoter regions of the genes for Notch1, Notch4, DLL1, and Jagged2, thereby upregulating their expression.
Experimental Protocols
The following section outlines a representative methodology for assessing changes in Notch pathway protein expression in cervical tissue, based on standard immunohistochemistry (IHC) protocols. It is important to note that the specific details of the protocol used in the primary study by Avci et al. are not publicly available; therefore, this serves as a general guide.[8]
Patient Cohort and Sample Collection
-
Study Population: Pregnant women aged 12 to 20 weeks of gestation undergoing medical abortion for fetal or maternal indications.[8][9]
-
Treatment Group: Oral administration of a single 200-μg dose of this compound.[8][9]
-
Control Group: No administration of this compound prior to the procedure.[8][9]
-
Biopsy: True-Cut needle biopsies are taken from the anterior cervix 4 hours after the ingestion of this compound in the treatment group, or before the procedure in the control group.[8][9]
Tissue Processing and Immunohistochemistry (A Representative Protocol)
-
Fixation: Immediately fix the cervical biopsies in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Wash with phosphate-buffered saline (PBS).
-
Blocking: Incubate the sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies specific for the Notch pathway components of interest (e.g., rabbit anti-Notch1, mouse anti-DLL1). The optimal dilution for each antibody should be determined empirically.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Signal Amplification: Wash with PBS and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30-60 minutes.
-
Chromogen Detection: Develop the signal by incubating the sections with a diaminobenzidine (DAB) solution until the desired brown color intensity is reached.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope. The intensity and localization of the staining can be semi-quantitatively scored by a pathologist blinded to the treatment groups.
The Canonical Notch Signaling Pathway
For reference, the canonical Notch signaling pathway is depicted below. This pathway is initiated by ligand-receptor binding at the cell surface and culminates in the transcriptional regulation of target genes in the nucleus.
Conclusion and Future Directions
The available evidence strongly suggests that this compound modulates the Notch signaling pathway in the human cervix, leading to the upregulation of specific receptors and ligands. While the exact molecular mechanism is not yet fully defined, a plausible pathway involving EP receptor-mediated activation of the cAMP/PKA cascade provides a solid basis for further investigation.
Key areas for future research include:
-
Quantitative Analysis: Studies employing quantitative PCR (qPCR) and Western blotting are needed to determine the precise fold-changes in the expression of Notch pathway components following this compound treatment.
-
Mechanistic Studies: In vitro studies using cervical cell lines could be used to confirm the proposed cAMP/PKA mechanism and to identify the specific transcription factors involved.
-
Broader Context: Investigating the effects of this compound on the Notch pathway in other tissues and in disease models, such as cancer, could reveal novel therapeutic applications. For example, since Notch signaling is often dysregulated in cancer, understanding how a widely used drug like this compound affects this pathway could have significant implications for oncology.[5]
A deeper understanding of the interplay between this compound and the Notch signaling pathway will not only enhance our knowledge of cervical ripening and uterine physiology but may also open new avenues for therapeutic intervention in a range of clinical contexts.
References
- 1. Identification and functional characterization of protein kinases that modulate Notch signaling under physiological conditions and in cancer [infoscience.epfl.ch]
- 2. Relationship of Notch Signal, Surfactant Protein A, and Indomethacin in Cervix During Preterm Birth: Mast Cell and Jagged-2 May Be Key in Understanding Infection-mediated Preterm Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-dependent regulation of Notch1 signaling: the fulcrum of Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The cAMP response element binding protein, CREB, is a potent inhibitor of diverse transcriptional activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epsin-dependent ligand endocytosis activates Notch by force - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. InterPro [ebi.ac.uk]
Methodological & Application
Misoprostol in Rodent Models: Application Notes and Protocols for Dosage Calculation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage calculation and administration of misoprostol, a synthetic prostaglandin E1 analog, in rat and mouse models for various research applications. This document outlines recommended dosage ranges, detailed experimental protocols, and the underlying signaling pathways.
This compound is widely used in preclinical research to investigate its gastroprotective, uterotonic, and anti-inflammatory effects. Accurate dosage is critical for obtaining reliable and reproducible results while minimizing adverse effects. The information presented here is collated from peer-reviewed scientific literature to aid in the design of robust animal studies.
Quantitative Data Summary
The following tables summarize reported dosages of this compound for different applications in rat and mouse models. These values should serve as a starting point, and optimal doses may need to be determined empirically for specific experimental conditions and animal strains.
Table 1: this compound Dosage in Rat Models
| Application | Strain | Route of Administration | Dosage Range | Observed Effects & Remarks |
| Gastric Ulcer Prophylaxis (NSAID-induced) | Wistar | Oral gavage | 100 - 200 µg/kg | Significant reduction in ulcer index and mucosal damage induced by NSAIDs like indomethacin and diclofenac.[1] |
| Gastric Cytoprotection | Sprague-Dawley | Intragastric | 90 - 9,000 µg/kg/day | Chronic administration (90 days) showed increased gastric wall thickness and decreased cell turnover at high doses. |
| Anti-inflammatory (Adjuvant-induced arthritis) | Not Specified | Nasogastric | Various doses tested with ASA | This compound showed a dose-dependent reduction in leukocyte counts in an acute inflammation model and potentiated the anti-inflammatory effect of aspirin in a chronic model.[2][3] |
| Labor Induction | Not Specified | Intravaginal/Oral | 25 - 50 µg | While primarily based on human data, these lower doses are often extrapolated for initial studies in rats, requiring careful dose-response evaluation.[4][5] |
| Toxicity (LD50) | Not Specified | Oral | 81 - 100 mg/kg | Lethal dose, 50%.[6] |
| Toxicity (LD50) | Not Specified | Intraperitoneal | 40 - 62 mg/kg | Lethal dose, 50%. |
Table 2: this compound Dosage in Mouse Models
| Application | Strain | Route of Administration | Dosage Range | Observed Effects & Remarks |
| Gastric Ulcer Prophylaxis | Not Specified | Oral | 160 - 16,000 µg/kg/day | Long-term (21 months) administration showed gastric epithelial hyperplasia at higher doses.[7] |
| Embryotoxicity | Han:NMRI | Oral gavage | 20 - 30 mg/kg (single dose) | Investigated potential teratogenic effects when administered on day 10 of pregnancy.[8] |
| Anti-inflammatory | Not Specified | Not Specified | Dose-dependent | Reduced leukocyte counts in a subcutaneous air pouch model of acute inflammation.[3] |
| Labor Induction | Not Specified | Not Specified | Not well established | Dosages are not well-defined in the literature for mice and require significant optimization. |
| Toxicity (LD50) | Not Specified | Oral | 27 - 138 mg/kg | Lethal dose, 50%.[6] |
Experimental Protocols
Protocol 1: NSAID-Induced Gastric Ulcer Model in Rats
This protocol describes the induction of gastric ulcers using a nonsteroidal anti-inflammatory drug (NSAID) and the evaluation of the gastroprotective effect of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin (or other NSAID)
-
Vehicle for this compound and NSAID (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Formalin solution (10%)
-
Ulcer scoring scale
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before ulcer induction, with free access to water.
-
Grouping: Divide animals into experimental groups (e.g., Vehicle control, Indomethacin control, this compound treatment groups with varying doses).
-
This compound Administration: Administer this compound or its vehicle orally to the respective groups 30 minutes before the administration of the NSAID.
-
Ulcer Induction: Administer indomethacin (e.g., 30 mg/kg, orally) to all groups except the vehicle control group.
-
Observation: Observe the animals for 4-6 hours.
-
Euthanasia and Stomach Excision: Euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Carefully dissect and remove the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature and rinse gently with saline to remove gastric contents.
-
Ulcer Scoring: Examine the gastric mucosa for ulcers and score the severity based on a pre-defined scale (e.g., based on the number and size of lesions).
-
Histopathology (Optional): Fix a portion of the stomach tissue in 10% formalin for histological examination.
Protocol 2: Labor Induction in Pregnant Rats (Investigational)
This protocol provides a general framework for investigating the effects of this compound on labor induction in late-term pregnant rats. Note: Dosages for this application in rats are not well-established and require careful dose-finding studies.
Materials:
-
Time-mated pregnant rats (e.g., Sprague-Dawley, day 18-20 of gestation)
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Administration supplies (e.g., oral gavage needles or supplies for vaginal administration)
-
Monitoring equipment (e.g., video camera, observation cages)
Procedure:
-
Animal Acclimatization: House pregnant rats individually and monitor their health status.
-
Grouping: Divide the animals into a control group (vehicle) and treatment groups receiving different doses of this compound.
-
This compound Administration: Administer this compound or vehicle via the chosen route (oral or vaginal). Start with very low doses (e.g., in the range of 25-50 µ g/rat ) based on extrapolations from human studies and titrate as necessary.
-
Continuous Monitoring: Continuously monitor the animals for signs of parturition, including nesting behavior, abdominal contractions, and delivery of pups. Record the latency to the onset of labor and the duration of delivery.
-
Data Collection: Record the number of live and stillborn pups, pup weight, and any maternal or neonatal complications.
-
Post-Partum Observation: Monitor maternal behavior and pup survival in the immediate postpartum period.
Signaling Pathways and Workflows
This compound Signaling in Gastric Parietal Cells
This compound exerts its gastroprotective effects by mimicking the action of prostaglandin E1 (PGE1).[9] In the stomach, it binds to the prostaglandin E receptor (EP3) on parietal cells. This interaction inhibits the production of cyclic AMP (cAMP), a key signaling molecule in the stimulation of the proton pump (H+/K+ ATPase), leading to a reduction in gastric acid secretion.[1]
Caption: this compound's signaling pathway in gastric parietal cells.
Experimental Workflow for NSAID-Induced Ulcer Model
The following diagram illustrates a typical workflow for an in vivo study evaluating the gastroprotective effects of this compound against NSAID-induced gastric ulcers.
Caption: A typical experimental workflow for an NSAID-induced gastric ulcer model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dosage in the prevention of nonsteroidal anti-inflammatory drug-induced gastric and duodenal ulcers: a comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Acute and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Cervical Ripening and Induction of Labour: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. obgyn.utoronto.ca [obgyn.utoronto.ca]
- 6. This compound | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Twenty-one-month evaluation of this compound for carcinogenicity in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embryotoxic effects of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Misoprostol Solution for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Misoprostol, a synthetic analogue of prostaglandin E1, is a widely utilized compound in both clinical settings and biomedical research. Its pleiotropic effects are mediated through its agonistic activity on E-prostanoid (EP) receptors, specifically EP2, EP3, and EP4.[1][2] In vitro studies are crucial for elucidating the molecular mechanisms underlying this compound's diverse biological activities, which include cytoprotection, uterine contraction, and modulation of inflammatory responses. Accurate and reproducible preparation of this compound solutions is paramount for the integrity and validity of such studies. These application notes provide a comprehensive protocol for the preparation, storage, and handling of this compound solutions for in vitro applications, along with a summary of its signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound solutions.
| Parameter | Value | Solvent | Source |
| Solubility | ~50 mg/mL | Ethanol | [1][2] |
| ~76 mg/mL | DMSO | [3] | |
| ~100 mg/mL | Dimethylformamide (DMF) | [1] | |
| ~1.67 mg/mL | PBS (pH 7.2) | [1] | |
| Stock Solution Storage | -20°C | Organic Solvents (DMSO, Ethanol, DMF) | [1][2] |
| Stock Solution Stability | ≥ 2 years | In Methyl Acetate at -20°C | [1] |
| At least one year | In organic solvent at -20°C | [2] | |
| Aqueous Solution Stability | Not recommended for more than one day | Aqueous Buffers | [1][2] |
Experimental Protocols
I. Materials and Reagents
-
This compound (free acid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated pipettes and sterile, filtered pipette tips
II. Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound free acid is 382.5 g/mol .
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as this compound is sensitive to water-induced degradation.[4]
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.825 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM solution from 3.825 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1][2]
Note on Commercial Solutions: If this compound is supplied in a solvent such as methyl acetate, the solvent can be evaporated under a gentle stream of inert gas like nitrogen. Immediately following evaporation, the desired solvent (e.g., DMSO, ethanol) should be added to the residue.[1][2]
III. Protocol for Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or aqueous buffer (e.g., PBS) to the desired final concentration immediately before use.[2]
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[2] A vehicle control (cell culture medium with the same final concentration of the solvent) should always be included in experiments.
-
Aqueous Solution Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
This compound is an agonist for prostaglandin E2 (PGE2) receptors, primarily EP2, EP3, and EP4, leading to the activation of multiple downstream signaling cascades.[1][2][5] Recent studies have also implicated its role in modulating other pathways such as the Notch, VEGF, calcium, and NF-κB signaling pathways.[6][7][8]
Caption: this compound signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. selleckchem.com [selleckchem.com]
- 4. ghsupplychain.org [ghsupplychain.org]
- 5. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-target mechanism of this compound in pregnancy termination based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-target mechanism of this compound in pregnancy termination based on network pharmacology and molecular docking | Zhang | African Journal of Reproductive Health [ajrh.info]
Application Notes & Protocols: Preclinical Administration of Misoprostol (Oral vs. Vaginal Routes)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Misoprostol, a synthetic prostaglandin E1 (PGE1) analogue, is a critical tool in both clinical practice and preclinical research, primarily for its potent effects on uterine contractility.[1] It functions by mimicking the action of endogenous prostaglandin E2 (PGE2), binding to and activating the prostaglandin EP3 receptor, a G protein-coupled receptor (GPCR) that mediates myometrial contraction.[2][3] Understanding the distinct pharmacokinetic and pharmacodynamic profiles resulting from different administration routes is fundamental for designing robust preclinical studies and accurately interpreting their outcomes. This document provides a detailed comparison of the oral and vaginal routes for this compound administration in a preclinical setting, complete with comparative data, standardized protocols, and workflow visualizations.
Comparative Pharmacokinetics and Pharmacodynamics
The route of administration profoundly influences the absorption, plasma concentration, and uterine response to this compound. While detailed comparative pharmacokinetic studies in common preclinical models like rodents are not extensively available in the provided literature, the principles derived from numerous clinical studies offer a clear guide to the expected profiles.
Oral administration leads to a rapid onset of action, characterized by a higher peak plasma concentration (Cmax) of the active metabolite, this compound acid, which is achieved in a shorter time (Tmax).[4][5] However, this is often followed by a swift decline in plasma levels.[5] In contrast, vaginal administration results in a slower absorption rate, leading to a lower Cmax that is reached at a later Tmax.[4][6] This slower absorption provides a more sustained plasma concentration and a greater total drug exposure, as measured by the area under the curve (AUC).[4][7] This sustained presence is believed to contribute to more prolonged uterine activity.[8]
Table 1: Comparative Pharmacokinetic & Pharmacodynamic Profile of this compound Acid (Principles derived primarily from clinical studies due to scarcity of direct preclinical comparisons)
| Parameter | Oral Administration | Vaginal Administration | Key Characteristics |
| Time to Peak (Tmax) | Shorter (~30 min)[4][5] | Longer (~80 min)[4] | Oral route provides a rapid onset of systemic exposure. |
| Peak Concentration (Cmax) | Higher[4][7] | Lower[4][6] | Oral administration results in a sharper, higher peak in plasma. |
| Area Under Curve (AUC) | Lower[4] | Higher[4][7] | Vaginal route leads to greater overall systemic drug exposure over time. |
| Uterine Contraction Onset | Faster (~8 min)[8] | Slower (~21 min)[8] | The pharmacodynamic response in the uterus mirrors plasma kinetics. |
| Uterine Activity | Initial high tonus, less sustained contractions[8] | Continuously increasing, sustained contractions[8] | Vaginal route promotes a more prolonged and developing uterine response. |
Experimental Protocols
Standardized protocols are essential for ensuring the reproducibility and comparability of preclinical findings.
Protocol: Oral Gavage Administration in Rodents
Oral gavage ensures the direct and accurate administration of a specified dose into the stomach.[9]
Materials:
-
This compound solution formulated in a suitable vehicle.
-
Sterile, ball-tipped oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats).[10]
-
1 mL or 3 mL syringes.
-
Animal scale.
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection.
Procedure:
-
Animal & Dose Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg; lower volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of reflux.[9] Prepare the this compound solution and draw the calculated volume into a syringe.
-
Measure Gavage Needle: To prevent perforation, measure the correct insertion depth by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process.[10][11] Mark the needle at the level of the animal's nose to indicate the maximum insertion depth.[10]
-
Animal Restraint: Restrain the mouse or rat firmly by scruffing, ensuring the head and body are aligned to create a straight path to the esophagus.[11] The head should be gently extended back.[10]
-
Needle Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth.[10] The animal should swallow reflexively as the needle enters the esophagus. The needle should pass smoothly with no resistance.[11] If any resistance is met, withdraw immediately and reposition.
-
Substance Administration: Once the needle is inserted to the predetermined depth, administer the substance slowly and steadily.[11]
-
Withdrawal & Monitoring: After administration, withdraw the needle smoothly along the same path of insertion.[10] Return the animal to its cage and monitor for any signs of respiratory distress or discomfort for at least 5-10 minutes.[10]
Protocol: Vaginal Administration in Small Animal Models
This protocol is adapted from procedures used in larger animals and general principles of intravaginal drug delivery.[12][13]
Materials:
-
This compound formulation (e.g., small tablet fragment, or compounded gel/solution).
-
For gels/solutions: A sterile, smooth-tipped applicator (e.g., a modified pipette tip or a small, flexible catheter).
-
For tablets: Forceps with non-sharp edges.
-
Animal scale.
-
PPE: lab coat, gloves, eye protection.
Procedure:
-
Animal & Dose Preparation: Weigh the animal. Prepare the specific dose of this compound. If using a gel or solution, draw the required volume into a syringe attached to an applicator.
-
Animal Restraint: Gently restrain the animal in a supine or semi-supine position to provide clear access to the vaginal opening.
-
Insertion and Deposition:
-
Tablet: Using forceps, gently insert the tablet into the vaginal canal to a sufficient depth to prevent immediate expulsion.
-
Gel/Solution: Gently insert the applicator into the vaginal canal. Slowly depress the syringe plunger to deposit the formulation.
-
-
Post-Administration Positioning: If possible, keep the animal in a position that minimizes leakage (e.g., supine with hindquarters slightly elevated) for a brief period (e.g., 10-15 minutes) to allow for initial absorption.
-
Monitoring: Return the animal to its cage. Monitor for signs of local irritation or systemic side effects as required by the study design.
Visualized Pathways and Workflows
This compound Signaling in Uterine Myocytes
This compound exerts its uterotonic effects by activating the EP3 receptor.[2] This receptor is coupled to the inhibitory G-protein (Gi), which suppresses adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).[2] Reduced cAMP levels promote myometrial contraction. The EP3 receptor can also couple to Gq, stimulating the phospholipase C pathway, increasing intracellular calcium, and further driving contraction.
Caption: this compound's primary signaling pathway via the EP3 receptor.
General Preclinical Experimental Workflow
A typical preclinical study comparing administration routes follows a structured workflow from preparation through analysis to ensure data integrity and comparability.
Caption: A logical workflow for a comparative preclinical this compound study.
Conclusion
The choice between oral and vaginal administration of this compound in preclinical research must be guided by the experimental objective. Oral administration is suitable for studies requiring rapid peak plasma concentrations and onset of action. In contrast, vaginal administration is preferable for protocols aiming to achieve a more sustained uterine effect and greater overall drug exposure, which may better mimic certain clinical uses like labor induction. The use of the detailed, standardized protocols provided herein is crucial for generating high-quality, reproducible data that can be confidently used to inform subsequent drug development and clinical trial design.
References
- 1. Safety and Efficacy of this compound Through Oral/Vaginal Routes for Induction of Labour in Bitches of Different Breeds - WSAVA 2014 Congress - VIN [vin.com]
- 2. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Absorption kinetics of this compound with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study to Evaluate the Efficacy of Vaginal vs Oral Prostaglandin E1 Analogue (this compound) in Management of First Trimester Missed Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of vaginal versus buccal this compound for labor induction at term - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral, rectal, and vaginal pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between oral and vaginal administration of this compound on uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Intravaginal application of this compound improves pregnancy termination with cabergoline and alfaprostol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The intravaginal application of this compound improves induction of abortion with aglepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Misoprostol in NSAID-Induced Gastropathy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of misoprostol, a synthetic prostaglandin E1 analog, in the context of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy. This document includes summaries of clinical trial data, detailed experimental protocols for preclinical research, and visualizations of the relevant signaling pathways.
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties. However, their use is associated with a significant risk of gastrointestinal complications, including the development of gastric and duodenal ulcers.[1][2] This phenomenon, known as NSAID-induced gastropathy, is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which leads to a deficiency in gastroprotective prostaglandins.[2] this compound, a synthetic analog of prostaglandin E1, is approved for the prevention of NSAID-induced gastric ulcers.[3] It exerts its protective effects by reducing stomach acid secretion and enhancing the mucosal defense mechanisms.[1][4]
Mechanism of Action
This compound's primary mechanism of action involves the activation of prostaglandin E (EP) receptors on gastric parietal cells, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of gastric acid secretion.[5] Furthermore, it stimulates the secretion of protective mucus and bicarbonate, and increases mucosal blood flow, thereby strengthening the integrity of the gastric mucosal barrier.[4]
Clinical Efficacy of this compound in Preventing NSAID-Induced Ulcers
Multiple clinical trials have demonstrated the efficacy of this compound in reducing the incidence of gastric and duodenal ulcers in patients undergoing long-term NSAID therapy. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in Preventing Gastric Ulcers in NSAID Users
| Study | This compound Dosage Regimen | Incidence of Gastric Ulcers (%) | Placebo Incidence (%) |
| Graham et al. (1988)[6] | 100 mcg q.i.d. | 5.6 | 21.7 |
| Graham et al. (1988)[6] | 200 mcg q.i.d. | 1.4 | 21.7 |
| Raskin et al. (1995)[7] | 200 mcg b.i.d. | 8.1 | 15.7 |
| Raskin et al. (1995)[7] | 200 mcg t.i.d. | 3.9 | 15.7 |
| Raskin et al. (1995)[7] | 200 mcg q.i.d. | 4.0 | 15.7 |
| Agrawal et al. (1991)[8] | 600-800 mcg/day | 12.5 | 28.9 |
Table 2: Efficacy of this compound in Preventing Duodenal Ulcers in NSAID Users
| Study | This compound Dosage Regimen | Incidence of Duodenal Ulcers (%) | Placebo Incidence (%) |
| Raskin et al. (1995)[7] | 200 mcg b.i.d. | 2.6 | 7.5 |
| Raskin et al. (1995)[7] | 200 mcg t.i.d. | 3.3 | 7.5 |
| Raskin et al. (1995)[7] | 200 mcg q.i.d. | 1.4 | 7.5 |
Common Adverse Events Associated with this compound
The most frequently reported side effects of this compound are gastrointestinal in nature.
Table 3: Incidence of Common Adverse Events with this compound in NSAID Users
| Study | This compound Dosage Regimen | Diarrhea (%) | Abdominal Pain (%) | Placebo Incidence (Diarrhea/Abdominal Pain %) |
| Raskin et al. (1995)[7] | 200 mcg q.i.d. | 39 | 26 | 21 / 22 |
| Graham et al. (1988)[6] | 200 mcg q.i.d. | 30 | 20 | Not specified |
Signaling Pathways
The cellular effects of this compound are mediated through its interaction with Prostaglandin E (EP) receptors, which are G-protein coupled receptors. The activation of different EP receptor subtypes triggers distinct downstream signaling cascades.
Experimental Protocols
Induction of NSAID-Induced Gastric Ulcers in a Rat Model
This protocol describes a common method for inducing gastric ulcers in rats using indomethacin, a potent NSAID.
Materials:
-
Male Wistar rats (180-220 g)
-
Indomethacin (dissolved in 5% sodium bicarbonate solution)
-
This compound (or other test compounds)
-
Normal saline
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Dissection tools
-
Formalin (10% neutral buffered)
-
pH meter
-
Centrifuge
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
-
Fasting: Deprive the rats of food for 24 hours before indomethacin administration, but allow free access to water.[9]
-
Grouping and Treatment:
-
Group 1 (Normal Control): Administer the vehicle (e.g., normal saline) orally.
-
Group 2 (Indomethacin Control): Administer the vehicle orally.
-
Group 3 (this compound Treatment): Administer this compound at the desired dose orally.
-
Group 4 (Reference Drug): Administer a reference drug (e.g., a proton pump inhibitor) orally.
-
-
Ulcer Induction: One hour after the administration of the test compounds or vehicle, orally administer indomethacin (e.g., 30 mg/kg) to all groups except the Normal Control group.[9]
-
Euthanasia and Sample Collection: Six hours after indomethacin administration, euthanize the rats using an approved method.[2]
-
Stomach Excision and Gastric Juice Analysis:
-
Immediately open the abdomen and ligate the pyloric end of the stomach.
-
Collect the gastric contents into a centrifuge tube.
-
Centrifuge the gastric contents at 3000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice) and determine its pH using a pH meter.
-
-
Macroscopic Ulcer Evaluation:
-
Open the stomach along the greater curvature and rinse gently with normal saline.
-
Pin the stomach flat on a board and examine the gastric mucosa for ulcers.
-
Ulcer Index Scoring: Measure the length and width of each ulcer and calculate the ulcer area. The sum of the areas of all ulcers for each stomach is the ulcer index. A common scoring system is as follows[10]:
-
0: No ulcer
-
1: Ulcer area < 1 mm²
-
2: Ulcer area 1-3 mm²
-
3: Ulcer area > 3 mm²
-
-
-
Histopathological Examination:
-
Fix a portion of the stomach tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope for evidence of mucosal damage, inflammation, and cellular infiltration.[11]
-
Biochemical Assays for Oxidative Stress and Inflammation
a. Measurement of Malondialdehyde (MDA) Levels
MDA is a marker of lipid peroxidation and oxidative stress.
-
Tissue Homogenization: Homogenize a known weight of gastric tissue in ice-cold potassium chloride solution (1.15%).
-
TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used.
-
Mix the homogenate with a solution containing thiobarbituric acid and an acid (e.g., trichloroacetic acid).
-
Heat the mixture in a boiling water bath.
-
Cool the samples and centrifuge.
-
Measure the absorbance of the pink-colored supernatant at 532 nm.
-
Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
b. Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity
SOD and CAT are key antioxidant enzymes.
-
Tissue Homogenization: Homogenize gastric tissue in a suitable buffer (e.g., phosphate buffer).
-
Assay Kits: Commercially available assay kits provide reliable and standardized methods for measuring the activity of SOD and CAT. These kits typically involve colorimetric or fluorometric detection methods.[12]
c. Measurement of Reduced Glutathione (GSH) Levels
GSH is a major non-enzymatic antioxidant.
-
Tissue Homogenization: Homogenize gastric tissue in a metaphosphoric acid solution.
-
Ellman's Reagent: React the supernatant with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)).
-
Spectrophotometry: Measure the absorbance of the yellow-colored product at 412 nm.
-
Quantification: Calculate GSH concentration using a standard curve.[12]
d. Measurement of Prostaglandin E2 (PGE2) Levels
PGE2 levels in gastric tissue can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Tissue Homogenization: Homogenize gastric tissue in an appropriate buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.
-
ELISA: Use a commercially available rat PGE2 ELISA kit.[13][14][15] Follow the manufacturer's instructions, which typically involve a competitive immunoassay format. The concentration of PGE2 in the sample is inversely proportional to the signal produced.
Conclusion
This compound is a well-established and effective agent for the prevention of NSAID-induced gastropathy. Its mechanism of action, centered on the restoration of prostaglandin-mediated mucosal protection, is well-understood. The provided clinical data and experimental protocols offer a robust framework for researchers and drug development professionals working in this area. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of the complex biological processes involved.
References
- 1. drugs.com [drugs.com]
- 2. mdpi.com [mdpi.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of NSAID-induced gastric ulcer with this compound: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposing effects of prostaglandin E2 receptors EP3 and EP4 on mouse and human β-cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of 12 months' this compound as prophylaxis against NSAID-induced gastric ulcers. A placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of glucocorticoids on indomethacin-induced gastric ulcer in the adult male albino rat – histological, morphometric and electron microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Oxidative Stress in Gastric Cancer Patients and Their First-Degree Relatives: A Prospective Study from Northeastern Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. raybiotech.com [raybiotech.com]
- 15. krishgen.com [krishgen.com]
Experimental Design for Studying Misoprostol in Labor Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical and clinical investigation of misoprostol, a synthetic prostaglandin E1 analog, for its use in labor induction. The following sections detail the mechanism of action, experimental protocols for in vitro, ex vivo, and in vivo studies, and key quantitative data to inform experimental design and data interpretation.
Mechanism of Action
This compound is a potent uterotonic agent that promotes cervical ripening and uterine contractions.[1] Its primary mechanism of action involves binding to and activating prostaglandin E2 (PGE2) receptors, specifically the EP-2, EP-3, and EP-4 receptor subtypes on myometrial cells.[2] Activation of the EP3 receptor, which is coupled to the Gq protein, is central to its uterotonic effects. This initiates a signaling cascade that leads to increased intracellular calcium concentrations, resulting in smooth muscle contraction.[2] Additionally, this compound contributes to cervical ripening by modulating the expression of genes involved in extracellular matrix remodeling, including the dissolution of collagen bundles and an increase in the water content of cervical tissue.[3]
Signaling Pathway of this compound-Induced Uterine Contraction
Caption: this compound signaling pathway in myometrial cells.
Experimental Protocols
In Vitro Uterine Contractility Assay
This protocol assesses the direct effect of this compound on uterine smooth muscle contractility using isolated uterine tissue strips.
Methodology:
-
Tissue Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing cesarean section (for human tissue) or from euthanized pregnant animal models (e.g., rats, mice).[4]
-
Immediately place the tissue in cold, oxygenated Krebs-Henseleit buffer (see composition below).
-
Dissect longitudinal myometrial strips (approximately 2 mm x 10 mm) under a dissecting microscope.
-
-
Organ Bath Setup:
-
Suspend the uterine strips in a 10-20 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes, until spontaneous contractions stabilize.
-
-
Experimental Procedure:
-
Record a baseline period of spontaneous contractions for 20-30 minutes.
-
Add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M), allowing the tissue to respond for a set period (e.g., 10-15 minutes) at each concentration.[4]
-
At the end of the experiment, wash out the this compound and add a high-potassium solution (e.g., 80 mM KCl) to elicit a maximal contraction for data normalization.
-
-
Data Analysis:
-
Measure the amplitude (grams or millinewtons), frequency (contractions per 10 minutes), and duration of contractions.
-
Calculate the Motility Index (Amplitude x Frequency) to represent overall uterine activity.[4]
-
Construct dose-response curves to determine the EC₅₀ (half-maximal effective concentration) of this compound.
-
Krebs-Henseleit Buffer Composition (in mM): NaCl (118), KCl (4.7), CaCl₂ (2.5), MgSO₄ (1.2), KH₂PO₄ (1.2), NaHCO₃ (25), Glucose (11).
Experimental Workflow for In Vitro Uterine Contractility Assay
Caption: Workflow for in vitro uterine contractility studies.
Ex Vivo Cervical Ripening Model
This protocol evaluates the effect of this compound on the biochemical and biomechanical properties of cervical tissue.
Methodology:
-
Tissue Preparation:
-
Obtain cervical biopsies from non-pregnant and pregnant women or animal models.
-
Culture the cervical tissue explants in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
-
Experimental Treatment:
-
Treat the cervical explants with varying concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Include a vehicle-treated control group.
-
-
Biochemical Analysis:
-
Collagen Content: Homogenize the tissue and measure total collagen content using a hydroxyproline assay.
-
Glycosaminoglycan (GAG) Content: Quantify sulfated GAGs using a dimethylmethylene blue (DMMB) assay.
-
Gene Expression: Analyze the mRNA expression of key enzymes involved in cervical remodeling (e.g., matrix metalloproteinases (MMPs), tissue inhibitors of metalloproteinases (TIMPs)) using quantitative real-time PCR (qRT-PCR).
-
-
Biomechanical Testing:
-
Perform tensile testing on the cervical tissue strips to measure parameters such as stiffness, ultimate tensile strength, and elasticity.
-
In Vivo Animal Models for Labor Induction
Rodent models are commonly used to study the in vivo effects of this compound on labor induction.
Methodology:
-
Animal Model:
-
Use time-mated pregnant rats or mice at late gestation (e.g., day 21 for rats).
-
House the animals individually under controlled environmental conditions.
-
-
Drug Administration:
-
Administer this compound via different routes (e.g., oral gavage, vaginal application, subcutaneous injection) at various doses.
-
Include a control group receiving the vehicle.
-
-
Monitoring of Labor:
-
Continuously monitor the animals for signs of labor, including nesting behavior, abdominal contractions, and pup delivery.
-
Record the latency to the onset of labor and the time to delivery of the first and subsequent pups.
-
-
Post-delivery Assessment:
-
Record the number of live and stillborn pups.
-
Assess maternal and pup viability and any adverse effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating this compound for labor induction.
Table 1: In Vitro Uterine Contractility Response to this compound
| Parameter | This compound Concentration | Response (vs. Baseline) | Reference |
| Motility Index | 10⁻⁸ M | Significant Increase | [4] |
| Motility Index | 10⁻⁷ M | Further Significant Increase | [4] |
| Motility Index | 10⁻⁶ M | Maximal Response | [4] |
| Motility Index | 10⁻⁵ M | Plateau or Decrease | [4] |
Table 2: In Vivo Uterine Activity Following Different Routes of this compound Administration (0.4 mg) [5][6][7]
| Parameter | Oral | Vaginal | Sublingual |
| Time to Onset of Increased Uterine Tonus (minutes) | 7.8 | 19.4 - 20.9 | 10.7 - 11.5 |
| Time to Maximum Tonus Elevation (minutes) | 25.5 | 46.3 - 62.2 | 39.5 |
| Uterine Activity (Montevideo Units at 4 hours) | No sustained regular contractions | Continuously increasing | Significantly higher than oral |
Table 3: Clinical Efficacy of Different this compound Dosing Regimens for Labor Induction
| Route | Dose | Frequency | Outcome | Reference |
| Oral | 25 mcg | Every 2 hours | Effective with good safety profile | [3][8] |
| Oral | 50 mcg | Every 4 hours | Acceptable alternative | [3] |
| Vaginal | 25 mcg | Every 4-6 hours | Recommended for cervical ripening | [3][9] |
| Vaginal | 50 mcg | Every 6 hours | Increased risk of tachysystole | [9] |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's role in labor induction. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can elucidate the molecular mechanisms, assess the efficacy and safety of different administration routes and dosages, and ultimately contribute to the optimization of clinical protocols for this important obstetric intervention. The provided quantitative data serves as a valuable reference for designing future studies and interpreting experimental outcomes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Crystal structure of this compound bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unmobgyn.pbworks.com [unmobgyn.pbworks.com]
- 4. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on uterine contractility following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between oral and vaginal administration of this compound on uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implementation of Evidence-Based Cervical Ripening Protocol: Outcomes and Next Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound use in obstetrics: Number 6 – June 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Misoprostol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of misoprostol, a synthetic prostaglandin E1 analog, on various cell types. Detailed protocols for key assays and visualizations of associated signaling pathways are included to facilitate experimental design and execution.
Introduction to this compound's In Vitro Effects
This compound is known to exert a range of effects on different cell types, primarily through its interaction with E-prostanoid (EP) receptors. Its mechanism of action involves the modulation of several key signaling pathways, leading to diverse cellular responses including inhibition of cell growth, induction of apoptosis, and regulation of inflammatory responses.
Quantitative Data Summary
| Cell Line/System | Assay | This compound Concentration | Observed Effect | Reference |
| Neuro-2a (mouse neuroblastoma) | Calcium Imaging | 1.0 µM | ~24% increase in intracellular calcium ([Ca2+]i) | [1] |
| HCT-116 (human colon carcinoma) | NF-κB Nuclear Localization | Not specified | Nearly 20% increase in nuclear localization of NF-κB | [2] |
| Human Annulus Cells (3D culture) | ELISA | 8 ng/mL | Significant increase in Epidermal Growth Factor (EGF) levels | |
| Rat Peritoneal Macrophages | Phagocytosis Assay | 1 µM | 63.1 ± 5.6% inhibition of phagocytosis of FITC-labeled C. sordellii | [3] |
| ECC-1 and RL 95-2 (human endometrial cancer) | cAMP Assay | 1 µM | Significant increase in intracellular cAMP levels | [3] |
| Human Colon Cancer Xenografts (in vivo) | Tumor Growth | Not specified | C170 inhibited by 70.5% and LIM2412 by 68.2% | [4] |
Signaling Pathways Modulated by this compound
This compound's cellular effects are mediated by its interaction with EP receptors, which in turn activate or inhibit downstream signaling cascades.
EP Receptor Signaling
This compound is an agonist for EP2, EP3, and EP4 receptors, with a higher affinity for the EP3 receptor.[5][6] Activation of these G-protein coupled receptors (GPCRs) leads to distinct downstream effects.[7]
-
EP2 and EP4 Receptor Activation: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7]
-
EP3 Receptor Activation: Can be coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[7]
Notch Signaling Pathway
This compound has been shown to modify the Notch signaling pathway, which is crucial for cell-cell communication, proliferation, and differentiation. In human cervical tissue, this compound administration led to increased expression of Notch1 (N1), Delta-like ligand 1 (DLL1), and Jagged-2 (J2).[5][6]
VEGF Signaling Pathway
While direct upregulation of Vascular Endothelial Growth Factor (VEGF) by this compound is not consistently reported, mifepristone (often used in combination with this compound) has been shown to down-regulate VEGF expression.[8] The VEGF pathway is a critical regulator of angiogenesis.
NF-κB Signaling Pathway
This compound can modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Studies have shown that this compound can increase the nuclear localization of NF-κB, suggesting activation of this pathway.[2]
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the effects of this compound on cell viability, apoptosis, and proliferation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or culture tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as a direct marker of cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Add anti-BrdU antibody and incubate for 1 hour at room temperature. Wash the wells.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. Wash the wells.
-
Substrate Addition: Add TMB substrate and incubate until color develops.
-
Stopping the Reaction: Add Stop Solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Relate the absorbance to the rate of cell proliferation.
Conclusion
This compound demonstrates a variety of effects in vitro, influencing cell viability, apoptosis, and proliferation through the modulation of key signaling pathways. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the cellular and molecular mechanisms of this compound. Further research is warranted to elucidate the full spectrum of its in vitro activities, particularly regarding its cytotoxic effects on various cancer cell lines.
References
- 1. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory Response Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibitory effects of mifepristone on the growth of human gastric cancer cell line MKN-45 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Misoprostol Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol, a synthetic analog of prostaglandin E1, is a widely used medication for the prevention of gastric ulcers, induction of labor, and management of postpartum hemorrhage.[1] Following administration, this compound is rapidly and extensively hydrolyzed to its biologically active metabolite, this compound acid.[2][3] Accurate quantification of this compound acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and forensic toxicology.[4][5][6] Due to the low plasma concentrations of this compound acid after therapeutic doses, highly sensitive and specific analytical methods are required.[2][7]
These application notes provide detailed protocols for the quantification of this compound acid in biological samples, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[4][8] Additionally, insights into Gas Chromatography-Mass Spectrometry (GC-MS) methods are included.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to and stimulating prostaglandin E receptors.[1] In the stomach, it binds to EP3 receptors on parietal cells, which are coupled to a Gi protein. This inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and a reduction in gastric acid secretion.[9][10] In the uterus, this compound binds to prostaglandin receptors, causing an increase in intracellular calcium and inducing strong myometrial contractions.[11]
Caption: Signaling pathways of this compound in gastric and uterine cells.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of this compound acid in biological samples.
Table 1: LC-MS/MS Methods for this compound Acid Quantification
| Biological Matrix | LLOQ (pg/mL) | Linearity Range (pg/mL) | Recovery (%) | Reference |
| Human Plasma | 5 | 5 - 500 | Not Reported | [2] |
| Human Plasma | 2.5 | 2.5 - 1200 | Not Reported | [8] |
| Human Plasma | 10 | 10 - 3000 | Not Reported | [4] |
| Whole Blood | 50 | 50 - 20,000 | 88.3 - 95.1 | [5][12] |
| Whole Blood | 25 ng/L | 25 - 2000 ng/L | 89 - 97 | [13] |
| Human Plasma | 2 | 2 - 10 | Not Reported | [14] |
Table 2: GC-MS Methods for this compound Acid Quantification
| Biological Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |
| Human Breast Milk & Serum | Not Specified | Not Specified | Not Specified | [15] |
| Vomit & Urine (Qualitative) | Not Applicable | Not Applicable | Not Applicable | [5][12] |
Note: Detailed quantitative data for GC-MS methods are less commonly reported in recent literature compared to LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of this compound Acid in Human Plasma by UPLC-MS/MS
This protocol is adapted from a high-sensitivity method for the analysis of this compound acid in human plasma.[2][16]
1. Materials and Reagents
-
This compound Acid standard
-
This compound Acid-d5 (internal standard)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid, Ammonium Formate
-
Ultrapure Water
-
Human Plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MAX, 1 mL, 30 mg)[2][6]
2. Sample Preparation (Solid-Phase Extraction)
Caption: Solid-Phase Extraction (SPE) workflow for this compound acid.
-
Step 1: Pre-treatment: To 500 µL of human plasma, add the internal standard (this compound Acid-d5).[6]
-
Step 2: Dilution: Dilute the plasma sample with an aqueous buffer (e.g., 4% H3PO4 in water).[16]
-
Step 3: SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6][17]
-
Step 4: Sample Loading: Load the pre-treated and diluted sample onto the conditioned SPE cartridge.[6]
-
Step 5: Washing: Wash the cartridge first with an aqueous buffer and then with an organic solvent (e.g., 5% methanol in water) to remove interferences.[6]
-
Step 6: Elution: Elute the analyte and internal standard with an acidic organic solvent (e.g., 1 mL of methanol with 1% formic acid).[6]
-
Step 7: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[6]
3. UPLC-MS/MS Conditions
-
UPLC System: ACQUITY UPLC System or equivalent[2]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[13]
-
Mobile Phase A: Acidic aqueous buffer (e.g., 0.1% formic acid in water)
-
Mobile Phase B: Mixture of methanol and acetonitrile[2]
-
Gradient: A reversed-phase gradient is employed. For example, starting at 10% B, increasing to 90% B over 3.5 minutes, holding for 0.5 minutes, and then re-equilibrating at initial conditions.[18]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[2]
-
Ionization Mode: Negative Ion Electrospray (ESI-)[2]
-
MRM Transitions:
4. Method Validation The method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.[8][12]
Protocol 2: Quantification of this compound Acid in Whole Blood by UHPLC-MS/MS
This protocol is based on a method developed for forensic toxicological analysis.[5][12]
1. Materials and Reagents
-
As listed in Protocol 1, with whole blood as the biological matrix.
-
Cold methanol and acetonitrile for protein precipitation.
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Step 1: To 1 mL of whole blood, add 10 µL of internal standard (this compound acid-d5, 100 ng/mL).[5]
-
Step 2: Add 500 µL of cold methanol drop-wise, followed by 1500 µL of acetonitrile. Vortex for 30 seconds.[5]
-
Step 3: Centrifuge at 1520 x g for 10 minutes.[5]
-
Step 4: Transfer the supernatant and evaporate to approximately 500 µL under a nitrogen stream at 37°C.[5]
-
Step 5: Add 500 µL of 0.5 M ammonium chloride solution (pH 3).[5]
-
Step 6: Proceed with SPE as described in Protocol 1 or an alternative liquid-liquid extraction if preferred.
3. UHPLC-MS/MS Conditions Similar to those described in Protocol 1, with potential optimization of the gradient for the whole blood matrix.
Experimental Workflow Diagram
Caption: General workflow for this compound acid quantification.
Concluding Remarks
The quantification of this compound acid in biological samples is a challenging analytical task due to its low concentrations and potential instability.[3][16] LC-MS/MS has emerged as the gold standard for this analysis, offering high sensitivity, specificity, and throughput.[2][4][8] The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate robust methods for the determination of this compound acid in various biological matrices. Adherence to proper sample handling and storage procedures is critical to ensure the accuracy and reliability of the results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. gynuity.org [gynuity.org]
- 4. Development and validation of a selective and sensitive LC-MS/MS method for determination of this compound acid in human plasma: Application to bioequivalence study -분석과학 | Korea Science [koreascience.kr]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Development and validation of highly sensitive method for determination of this compound free acid in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Forensic Toxicological Aspects of this compound Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated method for the determination of this compound acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of this compound acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low this compound dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. celerion.com [celerion.com]
Application Notes and Protocols for Studying Medical Abortion Mechanisms with Misoprostol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Misoprostol, a synthetic prostaglandin E1 analog, in a laboratory setting to investigate the molecular and physiological mechanisms underlying medical abortion. The following protocols and data are intended to facilitate research into uterine contractility, cervical ripening, and the synergistic effects of this compound with other abortifacient agents.
Introduction
This compound is a key component in medical abortion regimens, valued for its potent uterotonic and cervical ripening properties.[1] As a synthetic analog of prostaglandin E1 (PGE1), it binds to prostaglandin E receptors on uterine smooth muscle cells, initiating a cascade of events that lead to uterine contractions and softening of the cervix.[2][3] In combination with the progesterone receptor antagonist mifepristone, this compound provides a highly effective and non-surgical option for terminating early pregnancies.[4][5] Understanding the precise mechanisms of this compound's action at the cellular and tissue levels is crucial for the development of improved drug formulations and therapeutic strategies.
Mechanism of Action
This compound exerts its effects primarily through the stimulation of prostaglandin E1 receptors, which are abundant in the myometrium and cervix.[6] This interaction triggers a signaling pathway that results in increased intracellular calcium concentrations within uterine smooth muscle cells, leading to actin-myosin contractility.[3] Concurrently, this compound initiates a process of cervical ripening, characterized by the degradation of collagen and alterations in the extracellular matrix, which softens and dilates the cervix.[6] When used in conjunction with mifepristone, which blocks the pregnancy-sustaining effects of progesterone, this compound's uterotonic activity is significantly enhanced, leading to the effective expulsion of pregnancy tissue.[4][7]
Signaling Pathway of this compound-Induced Uterine Contraction
Caption: this compound signaling cascade in myometrial cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in medical abortion and cervical ripening.
Table 1: Pharmacokinetics of this compound Active Metabolite (this compound Acid)
| Route of Administration | Peak Plasma Concentration (Time to Peak) | Elimination Half-Life | Bioavailability |
|---|---|---|---|
| Oral | ~12 ± 3 minutes[6] | 20-40 minutes[8] | Rapidly absorbed, subject to first-pass metabolism[9] |
| Vaginal | 1-2 hours[3] | Slower decline than oral[8] | Higher and more sustained than oral[7] |
| Buccal | ~30 minutes (dissolution time)[6] | 20-40 minutes[8] | Higher peak plasma levels than vaginal[8] |
| Sublingual | Not specified | Longer-lasting effect than oral[7] | Not specified |
Table 2: Recommended Dosages for Medical Abortion (in combination with Mifepristone)
| Gestational Age | Mifepristone Dosage | This compound Dosage and Route | Time Interval Between Drugs |
|---|---|---|---|
| Up to 70 days (10 weeks) | 200 mg, oral[6][10] | 800 mcg, buccal[6] | 24-48 hours[6] |
| 14 to 27 weeks | 200 mg, oral[6] | 400 mcg, buccal, sublingual, or vaginal, every 3 hours[6] | 24-48 hours[6] |
Table 3: Dose-Dependent Effects of Vaginal this compound for Cervical Ripening
| Dosage | Efficacy in Cervical Ripening | Incidence of Uterine Hyperstimulation |
|---|---|---|
| 25 mcg | Effective, with a good safety profile[11][12] | Lower risk compared to higher doses[12] |
| 50 mcg | Shorter induction-delivery interval[12] | Increased risk of contractile abnormalities[12] |
| 100 mcg | Rapid increase in Bishop score, shorter time to delivery[13] | Increased risk compared to lower doses[13] |
| 200 mcg | Did not further shorten time to delivery compared to 100 mcg[13] | Significant increase in hyperstimulation[13] |
Experimental Protocols
The following are detailed protocols for key experiments to study the mechanisms of this compound in a laboratory setting.
Protocol 1: In Vitro Uterine Smooth Muscle Contraction Assay
Objective: To quantify the contractile response of uterine smooth muscle tissue to this compound.
Materials:
-
Isolated uterine tissue strips from a suitable animal model (e.g., pregnant mouse or rat).[14][15]
-
Krebs-Henseleit buffer
-
This compound stock solution
-
Organ bath system with force transducer
-
Data acquisition system
Procedure:
-
Prepare uterine smooth muscle strips (approximately 2x10 mm) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Record baseline contractile activity for 30 minutes.
-
Add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., 1 nM to 10 µM).
-
Record the contractile response at each concentration for a set period (e.g., 15 minutes) or until a stable plateau is reached.
-
Wash out the drug and allow the tissue to return to baseline before subsequent experiments.
-
Analyze the data to determine the dose-response curve, EC50, and maximal contractile force.
Experimental Workflow for Uterine Contraction Assay
Caption: Workflow for in vitro uterine contraction assay.
Protocol 2: Analysis of Cervical Ripening via Extracellular Matrix Components
Objective: To investigate the effect of this compound on the expression and degradation of key extracellular matrix (ECM) components in cervical tissue.
Materials:
-
Cervical tissue biopsies from an appropriate animal model or human tissue.
-
This compound
-
Reagents for histology (e.g., Masson's trichrome stain for collagen).
-
Reagents for immunohistochemistry (e.g., antibodies against collagen types, matrix metalloproteinases (MMPs)).
-
Reagents for quantitative PCR (qPCR) to measure gene expression of ECM components and MMPs.
-
Reagents for zymography to assess MMP activity.
Procedure:
-
Tissue Culture: Culture cervical tissue explants in the presence or absence of this compound (e.g., 1 µM) for a specified time (e.g., 24-48 hours).
-
Histological Analysis:
-
Fix, embed, and section the cervical tissue.
-
Perform Masson's trichrome staining to visualize collagen fibers.
-
Quantify collagen content using image analysis software.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for specific collagen types (e.g., Collagen I, III) and MMPs (e.g., MMP-1, MMP-8) to assess their localization and relative abundance.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cervical tissue.
-
Synthesize cDNA.
-
Perform qPCR to quantify the mRNA levels of genes encoding for collagens, proteoglycans, and MMPs.
-
-
MMP Activity Assay (Zymography):
-
Extract proteins from the cervical tissue.
-
Perform gelatin zymography to assess the activity of MMP-2 and MMP-9.
-
Protocol 3: Quantification of this compound's Active Metabolite in Biological Samples
Objective: To measure the concentration of this compound acid in plasma or tissue samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS).[16][17]
Materials:
-
Biological samples (e.g., plasma, tissue homogenate).
-
This compound acid standard and internal standard (e.g., this compound acid-d5).[16]
-
UHPLC-QqQ-MS/MS system.
-
Reagents for solid-phase extraction (SPE).
Procedure:
-
Sample Preparation:
-
Spike samples with the internal standard.
-
Perform protein precipitation followed by solid-phase extraction to isolate this compound acid.
-
-
UHPLC-QqQ-MS/MS Analysis:
-
Inject the extracted sample into the UHPLC system for separation.
-
Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode to quantify this compound acid.[16]
-
-
Data Analysis:
-
Construct a calibration curve using the this compound acid standard.
-
Determine the concentration of this compound acid in the unknown samples based on the calibration curve.
-
Logical Relationship of Combined Mifepristone and this compound Action
Caption: Synergistic action of mifepristone and this compound.
Safety and Handling
This compound is a potent uterotonic agent and should be handled with care.[1] It is classified as pregnancy category X, meaning it is known to have negative outcomes for a fetus if taken during pregnancy.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. All waste materials should be disposed of in accordance with institutional guidelines for hazardous materials.
Disclaimer: These protocols are intended for research purposes only and should be adapted and validated for specific experimental conditions. All work should be conducted in compliance with institutional and national regulations.
References
- 1. This compound for Research|Prostaglandin E1 Analog [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]
- 4. droracle.ai [droracle.ai]
- 5. Abortion procedures - medication | Better Health Channel [betterhealth.vic.gov.au]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Studies on uterine contractility following mifepristone and various routes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gynuity.org [gynuity.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reports.mountsinai.org [reports.mountsinai.org]
- 12. Vaginal this compound for induction of labor: 25 vs. 50 microg dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound dose selection in a controlled-release vaginal insert for induction of labor in nulliparous women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Review on the Methodology and Use of the Pregnant Mouse Model in the Study of Brucella Reproductive Pathogenesis and Its Abortifacient Effect | MDPI [mdpi.com]
- 16. Forensic Toxicological Aspects of this compound Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forensic Toxicological Aspects of this compound Use in Pharmacological Abortions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Misoprostol Stability and Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of misoprostol in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to light. This compound is known to be unstable, particularly in aqueous environments, with degradation catalyzed by both acidic and alkaline conditions.[1][2] Elevated temperatures significantly accelerate the degradation process.[3]
Q2: What are the main degradation products of this compound in aqueous solutions?
A2: The primary degradation of this compound involves dehydration and isomerization.[3][4] This leads to the formation of three main inactive degradation products:
-
Type A this compound: Formed through the dehydration of the parent this compound molecule. This process is catalyzed by water.[1][5][6][7][8]
-
Type B this compound: Results from the isomerization of Type A this compound.[1][5][6][7][8]
-
8-epi this compound: An epimer formed via isomerization at the C-8 position, a process that is more prevalent at higher temperatures.[1][5][6][7][8]
Q3: What are the recommended storage conditions for this compound aqueous solutions?
A3: Due to its inherent instability in water, it is not recommended to store aqueous solutions of this compound for more than one day.[9][10] If an aqueous solution is necessary for experimental work, it should be prepared fresh.[11] For longer-term storage, this compound should be kept as a solid at -20°C, where it is stable for at least one year.[9] Solutions in organic solvents like ethanol, DMSO, and dimethylformamide are more stable and can be stored at -20°C.[9][10]
Q4: How quickly does this compound degrade in an aqueous solution?
A4: The degradation of this compound in aqueous solutions can be rapid, especially at elevated temperatures. For instance, at 60°C and a pH of 7.66, this compound has a half-life of only 8.8 hours.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Inconsistent or lower-than-expected potency in experimental results. | 1. Degradation of this compound in the aqueous stock or working solution.[5] 2. Inappropriate storage of the solution (e.g., at room temperature for an extended period).[9][10] 3. pH of the aqueous medium is not optimal for stability. | 1. Prepare fresh aqueous solutions of this compound for each experiment.[11] 2. If a stock solution in an organic solvent is used, ensure it is properly stored at -20°C and that the final concentration of the organic solvent in the aqueous medium is not interfering with the experiment.[9] 3. Analyze the purity of the this compound solution using a stability-indicating method like HPLC before use.[1] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | 1. Formation of degradation products (Type A, Type B, 8-epi this compound).[1][5] 2. Oxidative degradation if the solution was exposed to oxidizing agents.[1] | 1. Identify the degradation products by comparing retention times with known standards or using mass spectrometry (LC-MS).[4] 2. Review the solution preparation and storage procedures to minimize exposure to conditions that promote degradation (e.g., high temperature, non-neutral pH). |
| Variability in results between different batches of prepared solutions. | 1. Inconsistent preparation of the aqueous solution. 2. Use of water with varying pH or purity. 3. Different storage times or conditions before use. | 1. Standardize the protocol for solution preparation, including the source and quality of the water. 2. Ensure the solution is used immediately after preparation or within a validated short-term storage period. 3. Prepare a larger, single batch of solution if possible for a series of related experiments to ensure consistency. |
Data on this compound Degradation
The following table summarizes quantitative data on the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Extent of Degradation |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 min | Room Temp / 60°C | Significant Degradation |
| Acid Hydrolysis | 0.1 N HCl | 90 min | Room Temp | Significant Degradation |
| Oxidative Stress | 3% or 30% H₂O₂ | 1 hour | Room Temp | Formation of Impurities |
| Thermal Degradation | Dry Heat | 48 hours | 70°C | Most Degradation Observed |
| Humidity/Air Exposure | 60% Relative Humidity | 48 hours | 25°C | 5.1% Decrease in API |
Note: "Significant Degradation" is noted where studies confirmed susceptibility to degradation, but exact percentages were not specified.[1]
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[1]
1. Preparation of this compound Stock Solution:
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve it in 70 ml of ethanol in a 100 ml volumetric flask.
-
Make up the volume to 100 ml with ethanol to obtain a stock solution of 1000 µg/ml.[1]
2. Acid Hydrolysis:
-
Transfer a known volume of the this compound stock solution to a flask.
-
Add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Keep the solution at room temperature for 90 minutes.
-
Neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase or a suitable solvent to the desired concentration for analysis.[1]
3. Alkaline Hydrolysis:
-
Transfer a known volume of the this compound stock solution to a flask.
-
Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
For more aggressive degradation, the solution can be refluxed at 60°C for 30 minutes.
-
Keep the solution for 60 minutes.
-
Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the resulting solution with the mobile phase or a suitable solvent to the desired concentration for analysis.[1]
4. Oxidative Degradation:
-
Transfer a known volume of the this compound stock solution to a flask.
-
Add an equal volume of hydrogen peroxide solution (e.g., 3% or 30%).
-
Keep the solution at room temperature for 1 hour.
-
Dilute the resulting solution with the mobile phase or a suitable solvent to the desired concentration for analysis.[1]
5. Thermal Degradation (in solution):
-
A solution of this compound is subjected to high temperatures (e.g., 75°C) to observe the formation of degradation products.[2]
6. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 30 µg/ml in ethanol) to direct sunlight or a photostability chamber for a defined period.
-
Analyze the resulting solution.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A stable bond cyano or C18 column is often used.[12]
-
Mobile Phase: A common mobile phase is a mixture of water, acetonitrile, and ortho-phosphoric acid (e.g., 650:350:0.5 v/v/v).[12]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection Wavelength: 205 nm.[12]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 100 µl.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating method, structural elucidation of new degradation products from this compound by LC-MS time-of-flight, and an ex vivo study of vaginal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion | PLOS One [journals.plos.org]
- 8. ghsupplychain.org [ghsupplychain.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Misoprostol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with misoprostol. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you address inconsistencies and achieve reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why am I seeing high variability in my in vitro assay results between experiments?
A1: High variability in in vitro assays with this compound can stem from several factors, ranging from the stability of the compound to the health of your cells.
-
This compound Solution Instability: this compound is susceptible to degradation, especially when exposed to humidity and temperatures above 25°C.[1][2] It is crucial to prepare fresh solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of stock solutions. For aqueous solutions, it is generally not recommended to store them for more than 24 hours.
-
Cell Line Health and Passage Number: The passage number of your cell line can significantly impact experimental outcomes.[3][4][5] High-passage cells may exhibit altered receptor expression, morphology, and growth rates. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Inconsistent Cell Seeding: Uneven cell seeding can lead to variability in cell number per well, affecting the magnitude of the response. Ensure you have a homogenous cell suspension before plating.
-
Serum Lot Variability: If you are using serum in your cell culture media, be aware that lot-to-lot variability in serum composition can affect cell behavior and response to this compound.[6][7]
-
Lot-to-Lot Variability of this compound: Different batches of this compound may have slight variations in purity or the presence of inactive isomers, which can affect its potency.[4][8][9][10][11] It is good practice to qualify a new lot of this compound against a previous, well-characterized batch.
Q2: My this compound solution appears to have lost activity. What could be the cause?
A2: Loss of this compound activity is most commonly due to improper storage and handling.
-
Storage Conditions: this compound tablets are sensitive to moisture and heat. They should be stored in their original double-aluminum blister packs in a cool, dry place.[2] Exposure to air and humidity can lead to rapid degradation into inactive products like this compound A, B, and 8-epi this compound.[1]
-
Solution Stability: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare fresh solutions for each experiment. If a stock solution in an organic solvent (e.g., DMSO or ethanol) is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Q3: I am not observing the expected downstream signaling (e.g., cAMP increase) after this compound treatment in my cell-based assay. What should I check?
A3: A lack of downstream signaling can be due to issues with the cells, the compound, or the assay itself.
-
Receptor Expression: Confirm that your cell line expresses the target prostaglandin E (EP) receptors (EP2, EP3, and/or EP4) at sufficient levels. This compound's effect is mediated through these receptors.[12]
-
G-Protein Coupling: this compound activates different G-proteins depending on the EP receptor subtype. EP2 and EP4 receptors couple to Gs to increase cAMP, while EP3 can couple to Gi to decrease cAMP.[13] Ensure your assay is designed to detect the expected change. For Gi-coupled signaling, you may need to pre-stimulate cells with an adenylyl cyclase activator like forskolin to measure a decrease in cAMP.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, in your assay buffer can help to amplify the signal.
-
Agonist Concentration and Incubation Time: Perform a dose-response curve to ensure you are using an appropriate concentration of this compound. Also, a time-course experiment will help identify the optimal incubation time to capture the peak response.
Q4: My in vivo experiment with this compound is showing inconsistent results in uterine contractility.
A4: In vivo experiments introduce additional layers of complexity.
-
Route of Administration: The route of administration (oral, vaginal, sublingual) significantly affects the pharmacokinetics and subsequent uterine response.[14][15][16] Ensure the administration method is consistent across all animals.
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound should be consistent and non-toxic. Common vehicles for in vivo studies include saline with a small percentage of a solubilizing agent like Tween 80.
-
Animal Strain and Health: The genetic background and health status of the animals can influence their response to this compound. Use a consistent strain and ensure all animals are healthy and properly acclimated before the experiment.
-
Measurement of Uterine Contractility: The method used to measure uterine contractions (e.g., intrauterine pressure catheters) should be standardized and calibrated.[2][17]
Data Presentation
Table 1: Stability of this compound Tablets Under Different Storage Conditions
This table summarizes the degradation of this compound tablets when stored outside of their protective blister packaging.
| Storage Condition | Duration | Change in this compound Content | Reference |
| 25°C / 60% Relative Humidity | 24 hours | -3.1% | [1] |
| 25°C / 60% Relative Humidity | 48 hours | -5.1% | [1] |
| 40°C / 75% Relative Humidity (Intact Blister) | 6 months | Within 90-110% of labeled amount | [14][18] |
| 40°C / 75% Relative Humidity (Damaged Blister) | 6 months | Reduced to 48.2% of labeled amount | [14][18] |
Table 2: Pharmacokinetic Parameters of this compound Acid (Active Metabolite)
This table provides a comparison of key pharmacokinetic parameters of this compound's active metabolite following different routes of administration.
| Route of Administration (400 µg dose) | Time to Peak Concentration (Tmax) (minutes) | Peak Plasma Concentration (Cmax) (pg/mL) | Area Under the Curve (AUC) (pg·hr/mL) | Reference |
| Oral | 34 ± 17 | 277 ± 124 | 273.3 ± 110.0 (up to 4h) | [19] |
| Vaginal | 80 ± 27 | 165 ± 86 | 503.3 ± 296.7 (up to 4h) | [19] |
| Sublingual (0.4 mg) | 10.7 - 11.5 | Not specified | Not specified | [15] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in HEK293 Cells
Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in a cell-based assay. This protocol is designed for HEK293 cells expressing a recombinant EP receptor (e.g., EP2 or EP4).
Materials:
-
HEK293 cells stably or transiently expressing the EP receptor of interest
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (for stock solution)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black 96-well or 384-well microplates (depending on the assay kit)
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target EP receptor in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding:
-
Wash cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed cells into the microplate at a pre-optimized density (e.g., 5,000-20,000 cells/well for a 96-well plate) and incubate overnight at 37°C, 5% CO2.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in stimulation buffer to the desired final concentrations.
-
Prepare a stock solution of IBMX (e.g., 100 mM in DMSO) and dilute it in stimulation buffer to the desired working concentration (e.g., 500 µM).
-
-
Assay:
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add stimulation buffer containing IBMX to each well and incubate for 30 minutes at 37°C.
-
Add the this compound dilutions to the wells and incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: In Vivo Uterine Contractility Assay in Mice
Objective: To measure the effect of this compound on uterine contractility in a mouse model.
Materials:
-
Female mice (strain and age to be chosen based on the experimental question)
-
This compound
-
Vehicle for injection (e.g., sterile saline with 0.1% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Intrauterine pressure catheter and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
If studying pregnancy, set up timed matings and confirm pregnancy.
-
-
Catheter Implantation (if using a chronic model):
-
For longitudinal studies, a telemetry-based intrauterine pressure catheter can be surgically implanted.[2] This allows for conscious animal monitoring.
-
-
Acute Measurement of Uterine Contractility:
-
Anesthetize the mouse.
-
A fluid-filled catheter connected to a pressure transducer can be inserted into the uterine horn.
-
Alternatively, a non-invasive method using a transcervical intrauterine pressure catheter can be used.[17]
-
-
This compound Administration:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Administer this compound via the desired route (e.g., subcutaneous injection, oral gavage, or intravaginal application).
-
-
Data Acquisition:
-
Record the intrauterine pressure continuously for a defined period before and after this compound administration.
-
-
Data Analysis:
-
Analyze the pressure tracings to determine the frequency, amplitude, and duration of uterine contractions.
-
Compare the contractile parameters before and after this compound treatment and between different treatment groups.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Intrauterine Telemetry to Measure Mouse Contractile Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-type prostaglandin binding sites in isolated canine parietal cells: elucidation with (3H) this compound free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 9. njlm.net [njlm.net]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound on uterine contractility following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on uterine contractility following mifepristone and various routes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Misoprostol for Cell-Based Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists using misoprostol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a cellular context?
This compound is a synthetic analog of prostaglandin E1 (PGE1).[1][2] Its primary mechanism of action is to bind to and stimulate prostaglandin E (EP) receptors on the cell surface.[1][2][3] This interaction initiates downstream intracellular signaling cascades. This compound is known to be an agonist for EP2, EP3, and EP4 receptors, and it does not bind to the EP1 receptor.[3][4] The specific cellular response depends on which EP receptor subtypes are expressed by the cell line and the G-protein they couple to.[5][6]
Q2: Which signaling pathways are activated by this compound?
The signaling pathways activated by this compound are dependent on the EP receptor subtype:
-
EP2 and EP4 Receptors: These receptors are coupled to the Gs alpha subunit of G-proteins.[5][6] Activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA).[5]
-
EP3 Receptor: This receptor is typically coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][6]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, the specific EP receptor expression levels, and the biological endpoint being measured.[7] For initial experiments, a broad dose-response curve is recommended. Based on in vitro studies, a starting range of 10 nM to 10 µM is often appropriate. One study on isolated gastric fundus showed inhibitory effects on acid secretion at concentrations between 100 nM and 100 µM (10⁻⁷ to 10⁻⁴ M).[8]
Q4: How should I prepare and store this compound stock solutions?
This compound tablets can be dissolved in a solvent like DMSO or ethanol to create a high-concentration stock solution. It is crucial to check the product datasheet for specific solubility information. For example, to create a 10 mM stock solution in DMSO, you would dissolve the appropriate weight of this compound in sterile, high-purity DMSO. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[9] When diluting the stock into aqueous culture media, ensure rapid mixing to prevent precipitation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Observable Effect | Inappropriate Concentration: The concentration range may be too low for your specific cell line or assay. | Perform a wide dose-response curve: Test concentrations spanning several orders of magnitude (e.g., 1 nM to 50 µM) to identify the effective range. |
| Low/No EP Receptor Expression: The cell line may not express the specific EP receptors (EP2, EP3, EP4) that this compound targets. | Verify Receptor Expression: Use techniques like qRT-PCR or Western blotting to confirm the expression of EP receptor subtypes in your cell line. | |
| Degraded Compound: this compound, especially in solution, can degrade if not stored properly. | Use a fresh stock solution: Prepare a new stock solution from a reliable source. Ensure it is stored correctly in single-use aliquots at -20°C or below. | |
| High Cell Cytotoxicity | Concentration Too High: this compound can induce cytotoxicity at high concentrations. | Lower the concentration range: Shift your dose-response curve to a lower range. Determine the half-maximal cytotoxic concentration (CC50) for your cell line.[10] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Include a vehicle control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not the cause of cytotoxicity. Keep the final solvent concentration consistent across all wells and typically below 0.5%. | |
| Off-Target Effects: At very high concentrations, this compound may have effects not mediated by EP receptors. | Use a specific antagonist: If available, co-treat cells with a selective EP receptor antagonist to confirm that the observed effect is receptor-mediated. | |
| Poor Reproducibility | Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or seeding density can alter cellular responses.[11] | Standardize cell culture practices: Use cells within a consistent passage number range, seed at a precise density, and ensure cells are in a logarithmic growth phase.[12] |
| Edge Effects in Plates: Wells on the outer edges of multi-well plates are prone to evaporation, leading to changes in reagent concentration.[12] | Minimize edge effects: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[12] | |
| Inaccurate Pipetting: Errors in serial dilutions or reagent additions can lead to significant variability. | Calibrate pipettes and use proper technique: Ensure pipettes are calibrated regularly. For serial dilutions, change tips for each step and ensure thorough mixing. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| EP2 | 34 nM | [4] |
| EP3 | 7.9 nM | [4] |
| EP4 | 23 nM | [4] |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.
Table 2: Cytotoxicity Data for this compound
| Cell Line | Half-Maximal Cytotoxic Concentration (CC50) | Assay Method | Reference |
| Vero-E6 | 0.44 mg/mL | Not specified (likely a viability assay) | [10] |
Note: The reported CC50 of 0.44 mg/mL is equivalent to approximately 1.15 mM, a very high concentration for in vitro studies. Cytotoxicity is cell-line specific and should always be determined empirically.
Visualizations
This compound Signaling Pathways
Caption: this compound activates EP2/EP4 and EP3 receptors to modulate cAMP levels.
Experimental Workflow for Concentration Optimization
Caption: A stepwise workflow for optimizing this compound concentration.
Troubleshooting Logic for No Observable Effect
Caption: A decision tree for troubleshooting experiments with no observable effect.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weigh paper
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound for your desired volume. The molecular weight of this compound is 382.5 g/mol . For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 382.5 g/mol = 0.003825 g = 3.83 mg
-
-
Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh out 3.83 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary, but avoid overheating.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Dose-Response Cell Viability Assay (MTT-based)
Objective: To determine the cytotoxic concentration (CC50) of this compound on a specific cell line.
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask.
-
Perform a cell count and viability check (e.g., using trypan blue).
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "no-cell" blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. For example, create 2x final concentrations for a range of 1 µM to 50 µM.
-
Prepare a vehicle control containing the highest concentration of DMSO that will be present in the treated wells.
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or control media to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including "no-cell" blanks).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of MTT solvent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]
- 7. This compound modulates the gene expression prostaglandin E2 and oxidative stress markers in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound on gastric acid secretion in vitro. Qualitative differences from natural prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
Technical Support Center: Mitigating Misoprostol-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the side effects of misoprostol in animal studies.
Frequently Asked Questions (FAQs)
1. What are the most common side effects of this compound observed in animal studies?
The most frequently reported side effects of this compound in various animal models, including rodents and dogs, are gastrointestinal distress and uterine contractions. Gastrointestinal issues typically manifest as diarrhea, abdominal pain, vomiting, and flatulence. Uterine effects include contractions, and in pregnant animals, it can lead to abortion.
2. How can I minimize gastrointestinal side effects such as diarrhea and vomiting?
Several strategies can be employed to mitigate the gastrointestinal side effects of this compound:
-
Administration with food: Giving this compound with a small amount of food can help reduce the incidence of stomach upset, including vomiting and diarrhea.
-
Dose adjustment: Side effects are often dose-dependent. Using the lowest effective dose of this compound can help minimize adverse reactions.
-
Co-administration of gastroprotectants: The use of agents like sucralfate may help protect the gastric mucosa, although its efficacy in combination with this compound for side effect reduction is still under investigation.
-
Anti-diarrheal agents: While not extensively documented in combination with this compound in research settings, anti-diarrheal medications could be considered, but this would need to be carefully justified and controlled for in the experimental design.
3. Can this compound-induced side effects diminish over time with repeated administration?
Yes, for some side effects, particularly gastrointestinal ones, a degree of tolerance may develop. Animals may exhibit more pronounced side effects during the initial days of administration, which may then subside as the treatment continues. However, researchers should continuously monitor the animals' well-being throughout the study period.
4. Are there any known drug interactions with this compound that I should be aware of in my animal studies?
Yes, certain medications can interact with this compound. For instance, antacids containing magnesium may exacerbate diarrhea. When designing studies, it is crucial to consider all co-administered substances and their potential interactions with this compound.
Troubleshooting Guides
Issue 1: Severe Diarrhea in Rodents Following Oral this compound Administration
Symptoms: Watery stools, dehydration, weight loss, and lethargy in rodents.
Troubleshooting Steps:
-
Immediate Care:
-
Ensure animals have unrestricted access to water and electrolytes to prevent dehydration.
-
Monitor body weight and hydration status daily.
-
Consider providing a highly palatable and digestible diet.
-
-
Experimental Protocol Review:
-
Dose Reduction: Evaluate if the administered dose of this compound can be lowered while still achieving the desired therapeutic effect.
-
Vehicle and Formulation: Assess the vehicle used for this compound administration. Some vehicles may contribute to gastrointestinal upset. Consider alternative, well-tolerated vehicles.
-
Administration with Food: If not already doing so, administer this compound with a small amount of food.
-
-
Pharmacological Intervention (to be included as an experimental variable):
-
Co-administration with Melatonin: Studies in rats have shown that melatonin can mitigate intestinal permeability induced by damaging agents, and a combination with this compound has been investigated for protective effects.
-
Quantitative Data Summary: this compound and Melatonin on Intestinal Permeability in Rats
| Treatment Group | Concentration | Reduction in SDS-Induced Permeability Increase |
| Melatonin | 10 µM | 50% |
| Melatonin | 100 µM | 50% |
| This compound | 1 µM | 50% |
| This compound | 10 µM | 75% |
Data adapted from a study on sodium dodecyl sulfate (SDS)-induced intestinal permeability in rats.
Issue 2: Vomiting in Dogs After this compound Administration
Symptoms: Emesis shortly after oral dosing.
Troubleshooting Steps:
-
Administration Strategy:
-
Administer this compound with a meal to reduce gastric irritation.
-
Divide the daily dose into smaller, more frequent administrations if the protocol allows.
-
-
Co-administration of Anti-emetics (as an experimental variable):
-
The use of anti-emetic drugs should be carefully considered as they may interfere with the study's outcomes. If used, they must be administered to a control group as well.
-
-
Alternative Routes of Administration:
-
Depending on the research question, explore alternative routes of administration such as vaginal or rectal, which may reduce gastrointestinal side effects by bypassing the upper GI tract.
-
Issue 3: Uterine Hyperstimulation in Pregnant Animal Models
Symptoms: Excessively frequent or prolonged uterine contractions, potential for fetal distress.
Troubleshooting Steps:
-
Dose Titration:
-
Uterine hyperstimulation is a known dose-dependent side effect. The lowest effective dose should be carefully determined in pilot studies.
-
For labor induction studies, consider a protocol with gradual dose escalation.
-
-
Monitoring:
-
Implement continuous monitoring of uterine activity and fetal well-being. This can be achieved through methods such as intrauterine pressure catheters in some species.
-
-
Pharmacological Management (as part of the experimental design):
-
In a clinical setting, tocolytic agents might be used to reduce uterine contractions. In a research setting, their use would need to be a planned experimental variable.
-
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Rats
This protocol outlines the standard procedure for administering this compound orally to rats.
Materials:
-
This compound solution at the desired concentration in a suitable vehicle.
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult rats) with a ball tip.
-
Syringe corresponding to the volume to be administered.
-
Scale for accurate animal weighing.
Procedure:
-
Animal Preparation:
-
Weigh the rat to calculate the precise volume of the this compound solution to be administered. The volume should generally not exceed 10-20 ml/kg.
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Protocol 2: Assessment of Uterine Contractions in Rats
This protocol describes a method for measuring uterine contractility in rats after this compound administration.
Materials:
-
Anesthetized rat.
-
Intrauterine pressure catheter (IUPC).
-
Data acquisition system to record pressure changes.
-
Surgical instruments for catheter placement (if applicable for the chosen method).
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
-
Catheter Placement:
-
A non-surgical method involves the transcervical placement of an IUPC.
-
Alternatively, a pressure-sensitive telemeter probe can be surgically implanted into the gravid uterus for continuous monitoring.
-
-
Baseline Recording:
-
Allow the animal to stabilize after catheter placement and record baseline uterine activity for a defined period before drug administration.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection).
-
-
Data Acquisition and Analysis:
-
Continuously record intrauterine pressure for the duration of the experiment.
-
Analyze the data for changes in contraction frequency, amplitude, and duration. The data can be quantified by calculating the area under the curve (AUC).
-
Visualizations
Caption: this compound signaling via the EP3 receptor and Gi protein.
Caption: General workflow for in vivo this compound side effect studies.
Technical Support Center: Improving Reproducibility of Misoprostol Research Findings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of their misoprostol research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of prostaglandin E1 (PGE1).[1] Its mechanism of action involves binding to and activating specific prostaglandin E2 (PGE2) receptors, mimicking the effects of natural prostaglandins.[2][3] This interaction triggers different downstream signaling pathways depending on the receptor subtype and the cell type.
Q2: Which specific prostaglandin receptors does this compound interact with?
A2: this compound primarily binds to and stimulates prostaglandin EP2, EP3, and EP4 receptors.[2][4] It does not appear to have significant activity at the EP1 receptor, which may contribute to a more restricted range of physiological actions compared to PGE2, which activates all four EP receptor subtypes.[2]
Q3: What are the key downstream signaling pathways activated by this compound?
A3: this compound's effects are mediated by G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades:
-
Gastric Parietal Cells: In the stomach, this compound binds to prostaglandin receptors on parietal cells, activating an inhibitory G-protein (Gi) pathway.[3] This inhibits the production of cyclic adenosine monophosphate (cAMP), which in turn reduces the secretion of hydrogen ions (gastric acid).[3]
-
Uterine Myometrial Cells: In the uterus, this compound binding to its receptors initiates a Gq protein-coupled pathway.[3] This leads to an influx of calcium into the cell and the release of calcium from intracellular stores, resulting in uterine muscle contractions.[1][3]
-
Other Cell Types: Activation of EP2 and EP4 receptors, which are positively coupled to adenylate cyclase, can lead to an increase in cAMP production.[4]
Q4: How stable is this compound and what are the optimal storage conditions?
A4: this compound is known to be unstable, particularly in the presence of moisture and heat.[5][6] Exposure to water is the primary driver of its degradation.[7][8] For maximum reproducibility, this compound tablets should be stored at room temperature (around 25°C and 60% humidity) in their original, intact double-aluminum blister packs.[5][7] If a blister pack is opened or perforated, the tablet's potency can degrade within 48 hours.[5] Pure this compound is even more unstable, and in aqueous solutions, it can degrade with a half-life of only 8.8 hours at 60°C.[6] For experimental use, freshly prepared solutions are highly recommended.
Q5: What are the common degradation products of this compound?
A5: this compound primarily degrades into three main inactive products: type A this compound, type B this compound, and 8-epimer this compound.[7][8] The formation of these products occurs through dehydration and isomerization, processes that are catalyzed by water.[7][8]
Troubleshooting Guides
Problem: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Prostaglandins are lipids and can be unstable. Handle all samples consistently. Avoid repeated freeze-thaw cycles. Store stock solutions and samples at -80°C if not for immediate use.[9] |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use a new set of tips for each standard, control, and sample. Maintain a consistent and smooth pipetting rhythm.[9] |
| Fluctuations in Incubation | Use a temperature-controlled incubator and avoid stacking plates. Ensure all plates are incubated for the exact same duration for every experiment.[9] |
| Inconsistent Washing Steps (for ELISA/plate-based assays) | Use an automated plate washer for improved consistency. If washing manually, ensure all wells are filled and completely aspirated during each wash step.[9] |
| Reagent Preparation | Allow all reagents to equilibrate to room temperature before use, as recommended by assay protocols. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.[9] |
Problem: Lower than expected drug activity or no effect.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | The most common issue. This compound is highly unstable when exposed to humidity and heat.[6] Solution: Always use this compound from intact double-aluminum blister packs.[5][7] Prepare aqueous solutions fresh for each experiment. If using a powdered form, ensure it has been stored under inert gas and protected from moisture. |
| Incorrect Dosage or Concentration | The effective concentration of this compound is highly dependent on the experimental model and cell type. Solution: Perform a dose-response curve to determine the optimal EC50 for your specific system. Review literature for doses used in similar models.[10][11] |
| Inappropriate Route of Administration (In Vivo) | Oral, vaginal, and sublingual routes have different absorption rates and bioavailability.[2] The potency can be greatest when administered in direct contact with the target mucosa.[10] Solution: Select the administration route based on established protocols for your research question and animal model.[12] |
| Cell Line or Model Insensitivity | The expression of EP receptors can vary significantly between different cell lines and tissues.[13][14] Solution: Verify the expression of target receptors (EP2, EP3, EP4) in your cell line or animal model using techniques like qPCR or Western blot. Include a positive control (e.g., a cell line known to respond to this compound) in your experiments. |
| Presence of Inhibitors in Assay | Components in your media or sample preparation could interfere with the assay (e.g., sodium azide can inhibit HRP in ELISA).[9] Solution: Review all components of your buffers and media for known inhibitors of your assay's detection system. |
Quantitative Data
Table 1: this compound Binding Affinity for Prostaglandin E2 Receptors
| Receptor Subtype | Reported Ki (nM) | Notes |
| EP2 | 34 | Binding affinity determined for this compound.[4] |
| EP3 | 7.9 | Binding affinity determined for this compound.[4] |
| EP4 | 23 | Binding affinity determined for this compound.[4] |
Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Example Effective Concentrations of this compound in Preclinical Models
| Model System | Application | Effective Dose/Concentration | Reference |
| Dogs (In Vivo) | Prevention of aspirin-induced gastric injury | 3 µg/kg PO q12h | [11] |
| Rats (In Vivo) | Protection against ethanol-induced gastric damage | Doses for protection were ~1/10th of those needed to inhibit acid secretion. | [10] |
| Pregnant Rat Myometrium (In Vitro) | Increased PGE2 secretion and EP3 receptor mRNA expression | 50 and 100 pg/ml | [13] |
| Horses (In Vivo) | Pharmacokinetic studies | 5 µg/kg orally or rectally every 8 hours | [12] |
Note: EC50 and IC50 values are highly dependent on the specific cell line, assay conditions, and exposure time.[14][15] Researchers should empirically determine these values for their system.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity via cAMP Assay
This protocol provides a general framework for measuring this compound-induced cAMP accumulation, a downstream effect of EP2 and EP4 receptor activation.
-
Cell Culture:
-
Plate cells expressing EP2 or EP4 receptors (e.g., HEK293 cells transfected with the receptor) in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24-48 hours until they reach approximately 80-90% confluency.
-
-
Preparation of Reagents:
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, serially dilute the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Assay Buffer: Prepare the assay buffer as recommended by the manufacturer of your chosen cAMP assay kit (e.g., a competitive ELISA or HTRF-based kit). This buffer often includes a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
-
Experimental Procedure:
-
Wash the cells gently with pre-warmed PBS.
-
Add the prepared this compound working solutions (and a vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Proceed with the cAMP quantification steps as per the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: General Guidelines for In Vivo Rodent Studies
This protocol provides key considerations for administering this compound in animal models.
-
Drug Preparation:
-
This compound tablets are often formulated with hydroxypropyl methylcellulose (HPMC).[8] For oral administration, tablets can be crushed and suspended in a suitable vehicle like water or 0.5% carboxymethylcellulose.[12]
-
Prepare the suspension fresh each day immediately before administration due to the drug's instability in aqueous solutions.[6]
-
Ensure the suspension is homogenous by vortexing thoroughly before drawing each dose.
-
-
Administration:
-
Oral Gavage (PO): Use an appropriately sized gavage needle for the animal's weight. Administer the suspension carefully to avoid aspiration. The volume should be based on the animal's body weight (e.g., 5-10 ml/kg for rats).
-
Subcutaneous (SC) or Intraperitoneal (IP) Injection: If a parenteral route is required, this compound must be dissolved. This may require specific formulations, as the drug is an oil at room temperature. Consult specialized literature for appropriate solvents and vehicles.
-
Dosing Schedule: The dosing interval is critical. For gastric protection, twice-daily or three-times-daily dosing has been shown to be effective in some models.[11] The optimal schedule must be determined based on the specific research question and the drug's pharmacokinetics.
-
-
Controls and Blinding:
-
Always include a vehicle control group that receives the same volume and formulation without the active drug.
-
Whenever possible, experiments should be conducted in a blinded manner to reduce bias. The individual administering the drug and assessing the outcome should be unaware of the treatment group assignments.
-
-
Monitoring:
Visualizations
Caption: this compound signaling through EP receptors and G-proteins.
Caption: General workflow for an in vitro this compound bioassay.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipas.org [ipas.org]
- 6. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ghsupplychain.org [ghsupplychain.org]
- 8. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of dosing interval on the efficacy of this compound in the prevention of aspirin-induced gastric injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical toxicology profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Misoprostol Tablet Storage and Handling for Research
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of misoprostol tablets to ensure their integrity and stability throughout experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound tablets to degrade?
A1: The primary factor leading to the degradation of this compound in tablets is exposure to moisture (water).[1][2] High temperatures and exposure to light can also accelerate this degradation, particularly when moisture is present.[2] The active ingredient, this compound, is a synthetic prostaglandin E1 analog that is inherently unstable and susceptible to chemical degradation.[3][4][5]
Q2: What are the recommended storage conditions for this compound tablets?
A2: To maintain stability, this compound tablets should be stored at or below 25°C (77°F) or 30°C (86°F) in a dry area, protected from light.[2][6][7] It is crucial to keep the tablets in their original, unopened double-aluminum (Alu/Alu) blister packs until immediately before use.[2][8] Storage in PVC blisters or plastic bottles is not recommended as they do not provide adequate protection against moisture, especially in humid conditions.[2][8]
Q3: What are the main degradation products of this compound?
A3: When this compound degrades, it primarily forms three inactive products:
-
Type A this compound: Formed through dehydration. This process produces water, which can further catalyze the degradation of other this compound molecules.[1][2]
-
8-epi this compound: An isomer of this compound formed through epimerization, a process sensitive to heat.[1][3][9]
-
Type B this compound: An isomer of Type A this compound.[1][2]
Q4: How quickly do this compound tablets degrade if they are removed from their blister packs?
A4: Degradation is rapid once tablets are exposed to ambient conditions.[2] Studies have shown that when tablets are removed from their protective blister packs and exposed to typical room temperature and humidity (e.g., 25°C/60% RH), significant physical and chemical changes can occur within 48 hours.[2][3][10] This includes a measurable decrease in the active ingredient and an increase in degradation products.[3][10] In one study, tablets in damaged packaging stored at 40°C and 75% relative humidity (RH) lost over 50% of their active content in six months.[11][12]
Q5: What are the visible signs of this compound tablet degradation?
A5: While visual signs of degradation are not always immediately apparent, exposure to humidity can lead to physical changes in the tablets.[2] These changes may include an increase in tablet weight, higher friability (a tendency to crumble), and a significant increase in water content.[2][3][10] Any deviation from the initial physical appearance of the tablet should be considered a potential indicator of instability.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly low assay results for this compound. | 1. Inadequate storage conditions (high humidity or temperature).[2][13] 2. Tablets were removed from blister packs too early.[2][13] 3. Use of tablets from damaged or inappropriate (e.g., PVC) blister packs.[2][8] 4. Issues with the analytical method or sample preparation. | 1. Review storage logs to confirm temperature and humidity were within the recommended range (≤25-30°C, dry area).[2] 2. Implement a strict protocol to keep tablets in their double-aluminum blisters until immediately before use. 3. Inspect all packaging for integrity before starting experiments. Procure products known to be packaged in double-aluminum blisters.[8] 4. Verify the HPLC method parameters and ensure the stability of this compound in the analytical solvent. |
| High levels of degradation products (Type A, B, 8-epimer) detected. | 1. Primary cause is exposure to moisture.[1][14] 2. Accelerated degradation due to elevated temperatures.[2] | 1. Ensure tablets are stored in a desiccator if they need to be outside their primary packaging for any length of time. 2. Control the temperature of the storage environment and avoid temperature cycling. |
| Inconsistent results in dissolution testing. | 1. Physical changes in the tablet due to moisture absorption (e.g., increased friability).[2][3] 2. Degradation of the active pharmaceutical ingredient (API) affecting its release profile. | 1. Perform physical tests (friability, hardness) on a subset of tablets to check for physical changes. 2. Re-evaluate the storage and handling procedures to minimize moisture exposure. 3. Use a fresh, properly stored batch of tablets for the experiment. |
Data Presentation
Table 1: Impact of Storage Conditions on this compound Tablet Integrity
| Condition | Time | Packaging | Observed Changes | Reference |
| 25°C / 60% RH | 48 hours | Exposed (Out of Blister) | +4.5% weight, +1300% friability, +80% water content, -5.1% active ingredient | [3][10] |
| 40°C / 75% RH | 6 months | Damaged Blister | >50% loss of active ingredient | [11][12] |
| 25°C / 60% RH | 6 months | Damaged Blister | ~8.7% loss of active ingredient | [11] |
| 40°C / 75% RH | 6 months | Intact Alu/Alu Blister | Remained within pharmacopeial specifications | [11][15] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its degradation products.[9][16]
Instrumentation:
-
HPLC system with UV detector
-
Stable bond cyano column or C18 column
-
Autosampler with cooling capability (e.g., 6°C)
Chromatographic Conditions (Example):
-
Mobile Phase: Water:Acetonitrile:Ortho-phosphoric acid (650:350:0.5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 200 µg/mL). If available, prepare standard solutions of the degradation products (Type A, Type B, 8-epi this compound) in a similar manner.
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for this compound and its degradation products based on their retention times compared to the standards. Quantify the amount of each compound by comparing its peak area to that of the corresponding standard.
Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[9]
Protocol 2: Forced Degradation Studies of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to confirm the stability-indicating nature of the analytical method.[17]
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in ethanol (e.g., 1000 µg/mL).[17]
-
Acid Degradation:
-
Mix a known volume of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 60 minutes).
-
Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.[9]
-
-
Base Degradation:
-
Mix a known volume of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Heat the solution at 60°C for a specified time (e.g., 30 minutes).
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.[9]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound in a suitable solvent to a photostability chamber or direct sunlight for a defined period.
-
Analyze the resulting solution by HPLC.[17]
-
Mandatory Visualizations
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. benchchem.com [benchchem.com]
- 3. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pfizermedical.com [pfizermedical.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ghsupplychain.org [ghsupplychain.org]
- 9. benchchem.com [benchchem.com]
- 10. Instability of this compound tablets stored outside the blister: a potential serious concern for clinical outcome in medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ipas.org [ipas.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Misoprostol Stability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability of misoprostol in aqueous buffer systems, a critical consideration for reliable experimental outcomes. Below, you will find frequently asked questions (FAQs), troubleshooting guidance for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental buffers?
A1: The principal cause of this compound degradation in aqueous solutions is chemical breakdown, primarily through dehydration of the C-11 hydroxyl group. This reaction is catalyzed by the presence of water and is significantly influenced by the pH of the solution. The main degradation products are this compound A (the dehydrated form), which can then isomerize to this compound B, and the 8-epimer of this compound.[1][2]
Q2: How does pH affect the stability of this compound in a solution?
A2: this compound's stability is highly dependent on the pH of the aqueous buffer. Generally, the degradation of this compound follows first-order kinetics and is accelerated at neutral to slightly alkaline pH.[1] For instance, in an aqueous solution at 60°C and a pH of 7.66, this compound has a half-life of only 8.8 hours.[1] While specific data across a wide range of pH values in common buffers is limited in publicly available literature, the evidence points towards greater stability in more acidic conditions. This is supported by clinical studies on vaginal administration, where a lower (more acidic) vaginal pH is associated with higher efficacy, which may be related to both better absorption and potentially greater stability of the drug.[3][4]
Q3: Which experimental buffers are recommended for working with this compound?
A3: Based on the known instability in neutral to alkaline conditions, it is advisable to use buffers in the acidic pH range when possible and when compatible with the experimental design. Citrate or acetate buffers (pH 4-6) would likely provide a more stable environment for this compound than phosphate-buffered saline (PBS) at pH 7.4 or Tris buffers at pH 8. However, it is crucial to perform a stability study under your specific experimental conditions (buffer composition, temperature, and concentration) to confirm.
Q4: How long can I store a this compound solution in an aqueous buffer?
A4: Due to its inherent instability in aqueous solutions, it is strongly recommended to prepare this compound solutions fresh for each experiment. Storing aqueous solutions of this compound, even for short periods, can lead to significant degradation and introduce variability into experimental results. If short-term storage is unavoidable, it should be at a low temperature (2-8°C) and in an acidic buffer, but the stability should be validated for the specific storage duration.
Q5: Are there any other factors besides pH that I should be concerned about?
A5: Yes. Temperature is another critical factor. As demonstrated by the half-life data at 60°C, elevated temperatures significantly accelerate the degradation of this compound.[1] Therefore, experiments should be conducted at controlled, and preferably lower, temperatures where feasible. Exposure to light and oxidative conditions can also contribute to degradation, so protecting solutions from light is a good laboratory practice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the experimental buffer. | Prepare fresh this compound solutions for each experiment. Consider switching to a buffer with a lower pH (e.g., citrate buffer, pH 4-6). Verify the actual pH of your buffer solution. |
| High variability between replicate experiments. | Inconsistent preparation and handling of this compound solutions, leading to varying levels of degradation. | Standardize the protocol for preparing and handling this compound solutions, including the time between preparation and use. Ensure the temperature is consistent across all experiments. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products (this compound A, B, or 8-epimer). | Use a validated stability-indicating analytical method to identify and quantify this compound and its degradation products. This can help correlate the presence of degradants with experimental outcomes. |
Quantitative Stability Data
| pH | Temperature (°C) | Buffer/Solvent | Half-life (t½) | Degradation Kinetics |
| 7.66 | 60 | Aqueous Solution | 8.8 hours[1] | First-Order[1] |
Visualizing this compound Degradation and Experimental Workflow
To better understand the factors affecting this compound stability, the following diagrams illustrate the main degradation pathways and a typical experimental workflow for assessing stability.
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: A typical experimental workflow for assessing the stability of this compound in various buffers.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound under stress conditions.
Objective: To investigate the degradation of this compound under acidic, alkaline, and oxidative stress.
Materials:
-
This compound reference standard
-
Ethanol or Methanol (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with ethanol or methanol to obtain a 1 mg/mL stock solution.
-
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a suitable container.
-
Add 1 mL of 0.1 N HCl.
-
Heat the solution at 60°C for approximately 2 hours.[5]
-
Cool the solution to room temperature and neutralize it with 1 mL of 0.1 N NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution to a suitable container.
-
Add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for about 1 hour.[5]
-
Neutralize the solution with 1 mL of 0.1 N HCl.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a suitable container.
-
Add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for approximately 2 hours.[5]
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for an HPLC method capable of separating this compound from its main degradation products. Method optimization and validation are essential.
Objective: To quantify the amount of this compound and its primary degradation products in a sample.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase: A mixture of water and a suitable organic solvent like acetonitrile is typically used. For example, a mobile phase of Water/Acetonitrile/Orthophosphoric Acid (650:350:0.5 mL) has been reported.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 200 nm or 205 nm.
-
Column Temperature: Around 30°C.
-
Injection Volume: Typically 20-100 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
If available, prepare standard solutions of the primary degradation products (this compound A, B, and 8-epimer).
-
-
Sample Preparation:
-
Dilute the samples from the stability or forced degradation studies to a concentration that falls within the range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas to the calibration curve.
-
References
- 1. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. Effect of vaginal pH on the efficacy of vaginal this compound for induction of midtrimester abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. benchchem.com [benchchem.com]
Preventing misoprostol degradation by light and temperature
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of misoprostol due to light and temperature during experimental procedures. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity and efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The principal factor in the degradation of this compound is exposure to moisture (humidity).[1][2][3] High temperatures and, to a lesser extent, light accelerate this degradation process, particularly when moisture is present.[3][4] The packaging of this compound tablets is therefore critical to maintaining stability.[2][4]
Q2: What are the recommended storage conditions for this compound in a research setting?
A2: To ensure stability, this compound and its formulations should be stored at or below 25°C (77°F) in a dry area, protected from light.[3][5] It is crucial to keep tablets in their original, unopened double-aluminum (Alu/Alu) blister packs until the moment of use.[2][3] Avoid storing tablets in PVC blisters, as they do not offer adequate protection from moisture.[2][3]
Q3: What are the known degradation products of this compound?
A3: When this compound degrades, it primarily forms three inactive products:
-
Type A this compound: Formed through dehydration. This process produces water, which can further catalyze the degradation of other this compound molecules.[1][2][3]
-
Type B this compound: An isomer of Type A this compound.[1][2][3]
-
8-epi this compound: An epimer of this compound formed through isomerization, a process that is sensitive to heat.[1][2][6]
Q4: How quickly does this compound degrade if removed from its protective packaging?
A4: Degradation is rapid. Studies have shown that when tablets are removed from their blister packs and exposed to typical ambient conditions (e.g., 25°C/60% RH), a measurable decrease in the active ingredient and an increase in degradation products can occur within 48 hours.[1][3][4] One study noted that tablets in damaged packaging stored at 40°C and 75% relative humidity lost over 50% of their active content in six months.[7][8]
Q5: Are there any visual signs of this compound tablet degradation?
A5: While visual signs are not always a reliable indicator of chemical degradation, exposure to humidity can lead to physical changes. These may include an increase in tablet weight, higher friability (a tendency to crumble), and a significant increase in water content.[1][3] Any deviation from the tablet's initial physical appearance should be considered a potential sign of instability.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound stock solution or tablets. 2. Use of improperly stored materials. 3. Sub-potent this compound due to exposure to adverse conditions. | 1. Verify Storage Conditions: Review storage logs to confirm that temperature and humidity were maintained within the recommended range (≤25°C, dry area, protected from light).[3][5] 2. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use from a tablet taken directly from an intact blister pack. 3. Inspect Packaging: Before use, carefully inspect the integrity of the double-aluminum blister packs. Do not use tablets from perforated or damaged blisters.[4][8] 4. Perform a Quality Check: If degradation is suspected, perform an HPLC analysis to quantify the active ingredient and its degradation products. |
| Low assay values for this compound content. | 1. Inadequate storage conditions (high humidity or temperature).[3][4] 2. Tablets were removed from blister packs prematurely.[1][4] 3. Use of tablets from damaged or inappropriate (e.g., PVC) blister packs.[2][3] 4. Issues with the analytical method or sample preparation. | 1. Strict Protocol Adherence: Implement a strict laboratory protocol to keep tablets in their Alu/Alu blisters until immediately before use.[3] 2. Source High-Quality Material: Procure this compound from reputable suppliers known to use high-quality, double-aluminum packaging.[4] 3. Method Validation: Verify the parameters of your HPLC method and confirm the stability of this compound in the analytical solvent used for sample preparation.[6] |
| High levels of degradation products (Type A, B, 8-epimer) detected. | 1. The primary cause is exposure to moisture.[1][2][9] 2. Elevated storage temperature accelerating degradation.[7] 3. Exposure to light during storage or handling. | 1. Control Humidity: Store all this compound-containing materials in desiccators or controlled humidity environments if they are outside their original packaging for any length of time. 2. Temperature Monitoring: Ensure that storage areas do not exceed 25°C. Use temperature data loggers for continuous monitoring.[10] 3. Light Protection: Store this compound in light-resistant containers or dark environments. During experiments, minimize exposure to direct sunlight or strong artificial light.[3] |
Data on this compound Degradation
The following tables summarize quantitative data from stability and forced degradation studies.
Table 1: Impact of Storage Conditions on this compound Tablet Content
| Storage Condition | Duration | This compound Content (% of Labeled Amount) | Key Observation | Source |
| 25°C / 60% RH (Intact Blister) | 6 Months | >90% | Stable under recommended conditions. | [7] |
| 40°C / 75% RH (Intact Blister) | 6 Months | 86.2% - >90% | Significant degradation at elevated temperature and humidity, even in blisters. | [7] |
| 40°C / 75% RH (Damaged Blister) | 6 Months | 48.2% | Rapid and severe degradation when packaging is compromised. | [8] |
| Ambient European Conditions (Exposed Tablet) | 48 Hours | ~94.9% | A 5.1% decrease in active ingredient observed. | [1] |
| Ambient European Conditions (Exposed Tablet) | 7 Days | ~90% | A 10% decrease in active ingredient within one week. | [11] |
Table 2: Summary of this compound Forced Degradation Studies
| Stress Condition | Details | % Degradation | Major Degradation Products | Source |
| Thermal Degradation | Solid drug exposed to 70°C for 48 hours. | Significant | 8-epi this compound | [6][12][13] |
| Photolytic Degradation | Solution exposed to direct sunlight. | Significant | Not specified | [12] |
| Acid Hydrolysis | 0.1 N HCl, refluxed at 60°C for 90 minutes. | Significant | Not specified | [12] |
| Alkaline Hydrolysis | 0.1 N NaOH, refluxed at 60°C for 30-60 minutes. | Significant | Not specified | [12] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 1 hour. | Significant | Not specified | [6][12] |
Note: "Significant Degradation" is indicated where studies confirmed susceptibility to degradation, but precise percentages were not uniformly reported.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradants
This protocol outlines a typical method for quantifying this compound and its primary degradation products.
-
Objective: To quantify the amount of active this compound and its impurities (Type A, Type B, 8-epimer) in samples subjected to various storage or stress conditions.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV Detector.[3][12]
-
Column: Symmetry C18, 5 µm, 250 x 4.6 mm (or equivalent).[3]
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and, if available, its degradation products (Type A, B, and 8-epimer) in the mobile phase at known concentrations.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample (or crushed tablet) in a suitable solvent (e.g., ethanol or mobile phase).
-
Filter the solution through a 0.45 µm filter to remove particulates.
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the assay.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Calculate the amount of this compound and each degradation product using the peak areas from the chromatograms and the calibration curve derived from the standards.[6]
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
This protocol provides a framework for investigating the stability of this compound under accelerated conditions. The goal is to achieve 10-30% degradation to ensure that the analytical method can effectively separate the degradation products from the active pharmaceutical ingredient.[12]
-
Objective: To assess the degradation pathways of this compound under various stress conditions (heat, light, acid, base, oxidation).[6][12]
-
1. Preparation of Stock Solution:
-
2. Thermal Degradation (Dry Heat):
-
3. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 30 µg/ml in ethanol) to direct sunlight or a photostability chamber for a defined period.[12]
-
Analyze the resulting solution by HPLC.
-
-
4. Acid Hydrolysis:
-
5. Alkaline Hydrolysis:
-
6. Oxidative Degradation:
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Workflow for a forced degradation study.
References
- 1. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. benchchem.com [benchchem.com]
- 4. ipas.org [ipas.org]
- 5. pfizermedical.com [pfizermedical.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of this compound tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Instability of this compound Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion | PLOS One [journals.plos.org]
- 10. Quality, availability and storage conditions of oxytocin and this compound in Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mifegyne.com [mifegyne.com]
- 12. benchchem.com [benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for Misoprostol Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the analytical method validation for misoprostol acid.
Frequently Asked Questions (FAQs)
Q1: Why is the analytical method validation for this compound acid so challenging?
A1: The validation of analytical methods for this compound acid presents several challenges primarily due to its inherent instability. This compound acid is thermally unstable and prone to degradation at room temperature.[1] This instability, combined with the low therapeutic doses of the parent drug, this compound, results in very low concentrations of this compound acid in biological matrices, necessitating highly sensitive analytical methods.[1][2] Furthermore, complex biological samples like plasma can introduce significant matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, which can compromise the accuracy and reproducibility of the method.[1]
Q2: What is the most suitable analytical technique for the quantification of this compound acid in biological samples?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended and most commonly employed method for the sensitive and specific quantification of this compound acid in biological matrices.[2] This technique offers the low limit of quantification (LLOQ) required to accurately measure the low circulating concentrations of the analyte.[2]
Q3: How can I improve the sensitivity of my assay to reach the low pg/mL levels required?
A3: Achieving a low LLOQ, often in the range of 2-10 pg/mL, is critical.[1] To enhance sensitivity, focus on optimizing the sample extraction to concentrate the analyte from a larger sample volume (e.g., 500 µL of plasma) using Solid-Phase Extraction (SPE).[1] Additionally, ensure the mass spectrometer is meticulously tuned for this compound acid, operating in negative ion mode (ESI-) and utilizing Multiple Reaction Monitoring (MRM). The most common transition is m/z 367 -> 249.[1]
Q4: Is it possible to measure this compound acid in tissue samples?
A4: Yes, this compound acid has been successfully quantified in tissues such as the placenta and fetal liver.[1] The main challenge lies in developing an effective tissue homogenization and extraction procedure to efficiently release the analyte from the tissue matrix before the cleanup steps. The subsequent SPE and LC-MS/MS analysis are similar to those for plasma, but the method must be specifically validated for the tissue matrix to account for different matrix effects.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Recovery | 1. Analyte Instability: this compound acid is thermally unstable and degrades at room temperature.[1][2] 2. Suboptimal Extraction: Standard protein precipitation is often insufficient.[1] | 1. Minimize degradation by keeping biological samples frozen and thawing on ice immediately before processing. Perform all extraction steps quickly.[1] 2. Switch to Solid-Phase Extraction (SPE) for cleaner and more concentrated samples. Ensure proper cartridge conditioning, loading, washing, and elution.[1] 3. Incorporate a deuterated internal standard (e.g., this compound acid-d5) to compensate for analyte loss during sample preparation.[1] |
| Significant Matrix Effects (Ion Suppression/Enhancement) | 1. Co-eluting Endogenous Components: Phospholipids and other matrix components can interfere with the ionization of this compound acid.[1] 2. Inadequate Sample Cleanup: Insufficient removal of interfering substances. | 1. Improve sample cleanup using Solid-Phase Extraction (SPE). Specific cartridges like Oasis MAX or HLB are effective.[1] 2. Optimize the UPLC gradient to achieve better separation of this compound acid from the interfering components. 3. Consider using an Atmospheric Pressure Chemical Ionization (APCI) source, which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[1] |
| Poor Peak Shape or Tailing | 1. Column Issues: Column degradation or contamination. 2. Mobile Phase pH: Inappropriate mobile phase pH can affect the ionization state of this compound acid. 3. Sample Overload: Injecting too concentrated a sample. | 1. Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column. 2. Adjust the mobile phase pH to ensure consistent ionization of the analyte. 3. Dilute the sample or reduce the injection volume. |
| Inability to Separate Degradation Products | 1. Inadequate Chromatographic Resolution: The analytical method lacks the specificity to separate the parent analyte from its degradation products. | 1. Develop a stability-indicating method. This may involve adjusting the mobile phase composition, gradient profile, or trying a different column chemistry (e.g., cyano column).[3][4] |
| High Background Noise in Chromatogram | 1. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the system. 2. Poor Sample Cleanup: Presence of many interfering compounds from the matrix. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Optimize the SPE protocol for better sample cleanup. |
Data Presentation
Table 1: Summary of Validated UPLC-MS/MS Method Parameters for this compound Acid
| Parameter | Reported Values |
| Instrument | UPLC with Tandem Quadrupole MS |
| Column | ACQUITY UPLC® BEH C18 (e.g., 50mm x 2.1mm, 1.7µm)[3][5] |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transition | Precursor Ion (m/z): 367.0; Product Ion (m/z): 249.1[1] |
| Linearity Range | 2 - 10 pg/mL[6], 5 - 500 pg/mL[1], 10 - 3000 pg/mL[7], 25 - 2000 ng/L[3][5] |
| LOD | 10 ng/L[3][5] |
| LLOQ | 2.5 pg/mL[8], 10 pg/mL[7], 25 ng/L[3][5] |
| Intra-day Precision (%RSD) | < 8.3%[9] |
| Inter-day Precision (%RSD) | < 13.7%[1] |
| Accuracy (%RE) | -2.8% to 1.2%[1] |
Table 2: Comparison of Sample Preparation Methods for this compound Acid
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Typical Sorbent/Solvent | Oasis® MAX or HLB[1] | Diethyl ether, Dichloromethane, Ethyl acetate[1] |
| Reported Recovery | 88% - 97%[1] | >80% (with deuterated IS)[1] |
| Matrix Effect | Minimal to no significant effect reported[1] | Can be significant if not optimized[1] |
| LLOQ Achieved | 2 - 25 pg/mL[1] | 10 pg/mL[1] |
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 90 min | Significant Degradation Reported[10] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 min | Significant Degradation Reported |
| Oxidative Degradation | 3% or 30% H₂O₂ | 1 hour | Significant Degradation Reported[10] |
| Thermal Degradation | 70°C (dry heat) | 48 hours | Significant Degradation Reported |
| Photolytic Degradation | Direct sunlight | - | Significant Degradation Reported[10] |
| Note: "Significant Degradation" is reported where exact percentages were not available in the cited literature, but susceptibility to degradation was confirmed. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a generalized procedure adapted from validated methods for high-sensitivity analysis of this compound acid.[1]
1. Sample Pre-treatment:
-
Thaw a 500 µL aliquot of human plasma on ice.
-
Add a working solution of the internal standard (e.g., this compound acid-d5).
-
Vortex gently.
-
Dilute the sample with an aqueous buffer (e.g., 4% H₃PO₄ in water).
2. Cartridge Conditioning:
-
Condition an Oasis MAX (1 mL, 30 mg) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge sequentially with 1 mL of aqueous buffer followed by 1 mL of methanol to remove interferences.
5. Elution:
-
Elute the this compound acid and internal standard from the cartridge using 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
6. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for injection into the UPLC-MS/MS system.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the separation of this compound from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mobile Phase: Water:Acetonitrile:Ortho Phosphoric Acid (650:350:0.5 mL).[3][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a selective and sensitive LC-MS/MS method for determination of this compound acid in human plasma: Application to bioequivalence study -Analytical Science and Technology [koreascience.kr]
- 3. Validated method for the determination of this compound acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of LC methods for the separation of this compound related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low this compound dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound acid in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of Misoprostol in Ulcer Prevention Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of misoprostol's performance in ulcer prevention with other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined, and quantitative data are summarized for ease of comparison.
Mechanism of Action and Signaling Pathway
This compound is a synthetic prostaglandin E1 analog.[1] Its gastroprotective effects are twofold. Firstly, it inhibits gastric acid secretion by binding to prostaglandin receptors on parietal cells, which in turn suppresses the activity of the H+/K+ ATPase (proton pump).[2] Secondly, it has a cytoprotective role, enhancing the secretion of mucus and bicarbonate, which form a protective layer over the gastric mucosa.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which leads to a reduction in the production of prostaglandins.[2] this compound, by acting as a prostaglandin analog, counteracts this effect of NSAIDs.
Below is a diagram illustrating the signaling pathway of this compound in gastric parietal cells.
Caption: Signaling pathway of this compound in gastric parietal cells.
Comparative Efficacy in NSAID-Induced Ulcer Prevention
Clinical trials have demonstrated the efficacy of this compound in preventing gastric and duodenal ulcers induced by NSAIDs. The following tables summarize the quantitative data from these studies, comparing this compound with placebo and other gastroprotective agents.
This compound vs. Placebo
| Study | Treatment Group | Dose | Duration | Gastric Ulcer Incidence | Duodenal Ulcer Incidence | p-value (vs. Placebo) |
| Graham et al. (1988)[1][3] | This compound | 100 µg q.i.d. | 3 months | 5.6% | - | < 0.001 |
| Graham et al. (1988)[1][3] | This compound | 200 µg q.i.d. | 3 months | 1.4% | - | < 0.001 |
| Graham et al. (1988)[1][3] | Placebo | - | 3 months | 21.7% | - | - |
| Raskin et al. (1994)[4] | This compound | 600-800 µ g/day | 12 months | 12.5% | - | < 0.05 |
| Raskin et al. (1994)[4] | Placebo | - | 12 months | 28.9% | - | - |
| Elliott et al. (1993)[5] | This compound | 200 µg q.i.d. | 12 weeks | 1.9% | 0.6% | < 0.002 (duodenal) |
| Elliott et al. (1993)[5] | Placebo | - | 12 weeks | 7.7% | 4.6% | - |
This compound vs. H2 Receptor Antagonists (Ranitidine)
| Study | Treatment Group | Dose | Duration | Gastric Ulcer Incidence | Duodenal Ulcer Incidence | p-value (this compound vs. Ranitidine) |
| Raskin et al. (1995)[2] | This compound | 200 µg q.i.d. | 8 weeks | 0.56% | 1.10% | < 0.01 (gastric) |
| Raskin et al. (1995)[2] | Ranitidine | 150 mg b.i.d. | 8 weeks | 5.67% | 1.08% | - |
| Valentini et al. (1995) | This compound | 400 µg b.i.d. | 4 weeks | - | 25.2% (healing rate) | Not statistically significant |
| Valentini et al. (1995) | Ranitidine | 150 mg b.i.d. | 4 weeks | - | 8.8% (healing rate) | - |
A meta-analysis of two trials comparing this compound to ranitidine showed that this compound was superior for preventing NSAID-induced gastric ulcers but not duodenal ulcers.[6]
This compound vs. Proton Pump Inhibitors (Omeprazole)
| Study | Treatment Group | Dose | Duration | Gastric Ulcer Healing Rate | Duodenal Ulcer Healing Rate | Remission Rate (Maintenance) |
| OMNIUM Study Group (1998)[7] | Omeprazole | 20 mg daily | 8 weeks | Significantly higher than this compound | Higher than this compound | 61% |
| OMNIUM Study Group (1998)[7] | This compound | 200 µg q.i.d. | 8 weeks | - | - | 48% |
The OMNIUM study found that while overall treatment success rates were similar, omeprazole had higher healing rates for gastric and duodenal ulcers and was better tolerated.[7] During maintenance therapy, omeprazole was associated with a lower relapse rate than this compound.[7]
Experimental Protocols in Animal Models
Animal models are crucial for preclinical validation of anti-ulcer agents. The following are detailed protocols for two commonly used models.
Indomethacin-Induced Ulcer Model in Rats
This model is a standard for evaluating the efficacy of drugs against NSAID-induced gastric damage.
Protocol:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours before the experiment, with free access to water.[8]
-
Grouping: Animals are randomly assigned to several groups (n=6-7 per group):
-
Normal Control (vehicle only)
-
Ulcer Control (Indomethacin + vehicle)
-
Reference Drug (e.g., Famotidine 40 mg/kg or Esomeprazole 20 mg/kg)
-
Test Groups (this compound at various doses)
-
-
Dosing: The test compound (this compound) or reference drug is administered orally 30-60 minutes before the induction of ulcers.[9]
-
Ulcer Induction: A single oral dose of indomethacin (e.g., 25-30 mg/kg) is administered to all groups except the normal control.[8][9]
-
Evaluation: After a set period (typically 4-6 hours), the animals are euthanized.[8][9] The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for lesions. The number and severity of ulcers are scored, and an ulcer index is calculated. The percentage of ulcer inhibition is then determined relative to the ulcer control group.
Below is a diagram illustrating the experimental workflow for the indomethacin-induced ulcer model.
Caption: Experimental workflow for the indomethacin-induced ulcer model.
Ethanol-Induced Ulcer Model in Rats
This model is used to assess the cytoprotective properties of a drug against chemically induced gastric damage.
Protocol:
-
Animal Preparation: Male Wistar rats are fasted for 24 hours with access to water.[10]
-
Grouping: Animals are divided into groups similar to the indomethacin model.
-
Dosing: The test compound (this compound) or reference drug is administered orally.
-
Ulcer Induction: One hour after treatment, absolute ethanol (e.g., 1 mL/200g body weight) is administered orally to induce gastric lesions.[10]
-
Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are examined for ulcers as described in the previous model.
Conclusion
The data from both clinical trials and preclinical animal models validate the efficacy of this compound in preventing gastric and duodenal ulcers, particularly those induced by NSAIDs. While effective, its clinical use can be limited by side effects such as diarrhea.[7] Comparative studies show that while this compound is more effective than standard-dose H2 receptor antagonists for preventing gastric ulcers, proton pump inhibitors like omeprazole may offer better healing rates and tolerability.[2][7] The choice of a gastroprotective agent should be based on a comprehensive evaluation of efficacy, patient risk factors, and tolerability.
References
- 1. This compound in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ranitidine in the prevention of NSAID-induced ulcers: a prospective, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of NSAID-induced gastric ulcer with this compound: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of 12 months' this compound as prophylaxis against NSAID-induced gastric ulcers. A placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duodenal and gastric ulcer prevention with this compound in arthritis patients taking NSAIDs. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of NSAID‐induced gastroduodenal ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omeprazole compared with this compound for ulcers associated with nonsteroidal antiinflammatory drugs. Omeprazole versus this compound for NSAID-induced Ulcer Management (OMNIUM) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Misoprostol and Oxytocin for Labor Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of labor is a critical intervention in modern obstetrics, aimed at initiating uterine contractions to achieve vaginal delivery when continuing a pregnancy poses a risk to the mother or fetus. Misoprostol, a synthetic prostaglandin E1 analog, and oxytocin, a neurohypophysial hormone, are two of the most commonly used pharmacological agents for this purpose. While extensive clinical data exists for both drugs, this guide focuses on the preclinical evidence from animal models, providing a comparative analysis of their efficacy, safety, and mechanisms of action to inform further research and drug development.
Efficacy in Preclinical Models
Preclinical studies, primarily in rodent models, have been instrumental in elucidating the uterotonic properties of this compound and oxytocin. These studies provide a controlled environment to investigate the direct effects of these agents on uterine contractility and the progression of labor.
While direct head-to-head preclinical trials are limited, individual studies on each agent allow for a comparative assessment. Oxytocin has been extensively studied in pregnant rats, with models developed to mimic clinical infusion protocols. These studies demonstrate a dose-dependent increase in the frequency and force of uterine contractions, leading to the successful induction of labor.
Preclinical evidence for this compound in labor induction models is less abundant than for oxytocin, with many studies focusing on its effects on uterine contractility for other indications like abortion. However, available data from rodent and other animal models indicate that this compound effectively stimulates uterine contractions.
Table 1: Comparative Efficacy of this compound and Oxytocin in Preclinical Labor Induction Models
| Parameter | This compound | Oxytocin | Animal Model | Source |
| Time to Onset of Contractions | Rapid onset observed following various routes of administration. | Gradual increase in uterine activity with intravenous infusion. | Rat | [1] |
| Uterine Contractility | Induces strong, regular uterine contractions. | Elicits cyclical increases in intrauterine pressure, mimicking natural labor. | Rat | [2] |
| Successful Labor Induction | Effective in inducing labor and delivery. | Predictable induction of birth within 8-12 hours in a rat model. | Rat | [2] |
Safety and Adverse Effects in Preclinical Studies
A key aspect of preclinical evaluation is the assessment of potential adverse effects on both the mother and the fetus.
For oxytocin, preclinical studies in rats have investigated the risk of oxidative stress in the fetal brain, with findings suggesting that labor induction with oxytocin was not associated with this adverse outcome.[2]
Preclinical safety data for this compound in the context of labor induction is more focused on the risk of uterine hyperstimulation, a condition characterized by excessively frequent or strong contractions. This risk appears to be dose-dependent. Studies in mice have also explored the embryotoxic effects of this compound, though typically at doses higher than those used for labor induction.[3]
Table 2: Comparative Safety Profile of this compound and Oxytocin in Preclinical Models
| Adverse Effect | This compound | Oxytocin | Animal Model | Source |
| Uterine Hyperstimulation | Dose-dependent risk observed. | Can occur, particularly with high doses or rapid infusion rates. | Not specified | [4] |
| Fetal Oxidative Stress | Data not readily available in labor induction models. | Not associated with oxidative stress in the fetal brain in a rat model. | Rat | [2] |
| Embryotoxicity | Investigated at higher doses, not directly relevant to term labor induction. | Not a primary concern in term labor induction studies. | Mouse | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing labor with this compound and oxytocin in rodent models.
This compound-Induced Labor in Pregnant Rats (Hypothetical Consolidated Protocol)
This protocol is a composite based on general methodologies for studying uterine contractility, as specific preclinical labor induction protocols for this compound are not as standardized as those for oxytocin.
-
Animal Model: Timed-pregnant Sprague-Dawley rats at gestational day 21 (term is approximately 22 days).
-
Drug Administration: A single dose or repeated doses of this compound (e.g., 200-400 µg/kg) administered orally, vaginally, or subcutaneously.
-
Monitoring of Uterine Contractility:
-
In vivo: A fluid-filled microballoon catheter is inserted into the uterine horn to measure changes in intrauterine pressure.
-
Ex vivo: Uterine strips are isolated and mounted in an organ bath containing physiological salt solution. The isometric force of contractions is measured in response to the addition of this compound to the bath.
-
-
Key Endpoints:
-
Time to onset of labor (defined by consistent, forceful contractions).
-
Frequency and amplitude of uterine contractions.
-
Time to delivery of the first pup.
-
Litter size and pup viability.
-
Oxytocin-Induced Labor in Pregnant Rats
A well-established model for oxytocin-induced labor involves the use of an implantable infusion pump.[2]
-
Animal Model: Timed-pregnant Sprague-Dawley rats.
-
Surgical Procedure (Gestational Day 18):
-
A pre-programmed, microprocessor-controlled infusion pump is implanted subcutaneously.
-
The catheter from the pump is inserted into the jugular vein for intravenous drug delivery.
-
-
Drug Administration (Gestational Day 20): The pump is programmed to deliver a gradually escalating dose of intravenous oxytocin to mimic clinical protocols.
-
Monitoring of Uterine Contractility:
-
Telemetry-supported assessment of changes in intrauterine pressure.
-
Visualization of uterine myometrium clustering post-delivery.[2]
-
-
Key Endpoints:
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and oxytocin at the cellular level in uterine smooth muscle cells are key to understanding their effects.
Signaling Pathways
Caption: this compound Signaling Pathway in Uterine Smooth Muscle.
Caption: Oxytocin Signaling Pathway in Uterine Smooth Muscle.
Experimental Workflow
Caption: Comparative Preclinical Experimental Workflow.
Conclusion
Preclinical studies in animal models provide a foundational understanding of the pharmacological effects of this compound and oxytocin for labor induction. Both agents have demonstrated efficacy in stimulating uterine contractions and inducing labor in these models. Oxytocin has a more established and standardized preclinical model for labor induction, allowing for detailed investigation of its effects. While preclinical data for this compound in this specific context is less comprehensive, it consistently shows potent uterotonic activity.
Future preclinical research should focus on direct, well-controlled comparative studies between this compound and oxytocin in standardized animal models of labor induction. Such studies would be invaluable for elucidating subtle differences in their efficacy, safety profiles, and impact on maternal and fetal physiology, ultimately guiding the development of improved and safer strategies for labor induction.
References
- 1. Uterine contractile activity in rats induced by mifepristone (RU 486) in relation to changes in concentrations of prostaglandins E-2 and F-2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labor induction with oxytocin in pregnant rats is not associated with oxidative stress in the fetal brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Embryotoxic effects of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of orally administered this compound to intravenous oxytocin for labor induction in women with favorable cervical examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Uterine Contractility: A Comparative Guide to Published Misoprostol Studies
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide delves into the published literature on misoprostol's effect on uterine contractility, offering a comparative analysis of experimental data and methodologies to shed light on the consistency and variability of its reported effects.
This compound, a synthetic prostaglandin E1 analog, is widely utilized in obstetrics and gynecology for its potent uterotonic properties.[1] Its primary applications include labor induction, prevention of postpartum hemorrhage, and medical abortion.[1][2][3] The mechanism of action involves binding to prostaglandin E receptors on uterine smooth muscle cells, leading to an increase in intracellular calcium levels and subsequent muscle contractions.[3] However, a closer examination of the literature reveals a notable variability in the reported quantitative effects of this compound on uterine contractility. This guide aims to provide a structured overview of these findings, highlighting key experimental parameters that may contribute to the observed differences.
Comparative Analysis of In-Vivo Uterine Contractility Data
The route of this compound administration significantly impacts its pharmacokinetic profile and, consequently, its effect on uterine contractility.[4][5] Studies comparing oral, vaginal, and sublingual administration have demonstrated clear differences in the onset, duration, and nature of uterine contractions.[6][7]
| Administration Route | Dose | Time to Onset of Uterine Tonus Increase | Characteristics of Contractions | Reference |
| Oral | 0.4 mg | 7.8 minutes | Increased uterine tonus without regular contractions.[4][5][7] | [7] |
| Vaginal | 0.4 mg | 19.4 minutes | Slower onset with development of regular, long-lasting contractions.[4][5][7] | [7] |
| Sublingual | 0.2 mg | 11.5 minutes | Rapid onset with development of regular contractions, similar to vaginal route.[6][7] | [7] |
| Sublingual | 0.4 mg | 10.7 minutes | Rapid onset with development of regular contractions, similar to vaginal route.[6][7] | [7] |
This table summarizes in-vivo data from studies measuring intrauterine pressure in women undergoing termination of pregnancy.
The variability in absorption rates, particularly with the vaginal route, has been noted as a contributing factor to inconsistent clinical outcomes.[2][8] While oral administration leads to a rapid increase in uterine tone, it often does not result in the regular, coordinated contractions necessary for labor progression.[4][5] In contrast, both vaginal and sublingual routes, despite differences in absorption speed, produce a more sustained effect on the myometrium, leading to the development of regular contractions.[4][5][6][7]
Experimental Protocols: A Closer Look at Methodologies
The reproducibility of in-vitro studies on uterine contractility is highly dependent on the experimental protocol. Key factors that can influence outcomes include the source and preparation of uterine tissue, the composition of the organ bath solution, and the parameters used to quantify contractility.
A Typical In-Vitro Experimental Workflow:
-
Tissue Acquisition: Myometrial biopsies are obtained from patients undergoing procedures such as cesarean section or hysterectomy. The physiological state of the patient (e.g., pregnant, non-pregnant, in labor) is a critical variable.
-
Tissue Preparation: The myometrial tissue is dissected into longitudinal or circular strips of a standardized size.
-
Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a specific temperature (typically 37°C) and pH, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a specific resting tension for a defined period.
-
Drug Administration: A cumulative concentration-response curve is typically generated by adding increasing concentrations of this compound to the organ bath at set intervals.
-
Data Acquisition: The isometric contractions of the uterine strips are recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: Parameters such as the frequency, amplitude, and duration of contractions, as well as the basal tone of the muscle, are analyzed.
Signaling Pathways of this compound in Myometrial Cells
This compound exerts its effects by activating specific prostaglandin E2 (PGE2) receptor subtypes, primarily the EP1 and EP3 receptors in the myometrium. The activation of these G-protein coupled receptors initiates a cascade of intracellular events that ultimately lead to smooth muscle contraction.
The binding of this compound to EP1 and EP3 receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
Conclusion
The reproducibility of this compound's effects on uterine contractility is influenced by a multitude of factors, with the route of administration being a primary determinant of in-vivo responses. For in-vitro studies, meticulous attention to the experimental protocol is paramount to ensure the consistency and comparability of findings. A thorough understanding of the underlying signaling pathways provides a framework for interpreting experimental data and designing future studies. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound's uterine effects, ultimately contributing to the development of more effective and reliable therapeutic strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Uses of this compound in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Studies on uterine contractility following mifepristone and various routes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on uterine contractility following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound.org [this compound.org]
Comparing oral vs vaginal misoprostol efficacy in research settings
For researchers and drug development professionals, understanding the nuanced differences between oral and vaginal administration of misoprostol is critical for optimizing clinical trial design and therapeutic outcomes. This guide provides a detailed comparison of the two routes, supported by experimental data and protocols.
This compound, a synthetic prostaglandin E1 analog, is widely used in obstetrics and gynecology for cervical ripening, labor induction, and medical abortion.[1] Its efficacy and safety profile are significantly influenced by the route of administration, which alters its pharmacokinetic and pharmacodynamic properties. This guide synthesizes findings from numerous clinical studies to provide a clear comparison between oral and vaginal this compound.
Mechanism of Action
This compound induces cervical ripening and uterine contractions by binding to prostaglandin E2 receptors. This binding initiates a signaling cascade that leads to the softening and dilation of the cervix and stimulates myometrial contractions.[2] The differential absorption and bioavailability between the oral and vaginal routes lead to distinct clinical effects.[3]
Below is a diagram illustrating the basic signaling pathway of this compound.
Caption: this compound Signaling Pathway.
Pharmacokinetic Profile: Oral vs. Vaginal
The route of administration significantly impacts the absorption, bioavailability, and plasma concentration of this compound's active metabolite, this compound acid.
| Parameter | Oral Administration | Vaginal Administration | Reference |
| Time to Peak Plasma Concentration (Tmax) | Shorter (approx. 34 minutes) | Longer (approx. 80 minutes) | [3] |
| Peak Plasma Concentration (Cmax) | Higher | Lower | [3] |
| Area Under the Curve (AUC) - Bioavailability | Lower | Higher | [3][4] |
| Duration of Action | Shorter | Longer | [4] |
Oral administration leads to a rapid onset of action with higher peak plasma concentrations, but the effect is less sustained due to first-pass metabolism in the liver.[4] In contrast, vaginal administration results in slower absorption, lower peak concentrations, but a more prolonged effect due to higher bioavailability.[3][4]
Efficacy in Labor Induction
Clinical trials have extensively compared the efficacy of oral and vaginal this compound for cervical ripening and labor induction.
| Outcome Measure | Oral this compound | Vaginal this compound | Reference |
| Time to Vaginal Delivery | Generally longer | Generally shorter | [5][6] |
| Vaginal Birth within 24 hours | Slightly lower rate | Slightly higher rate | [7][8] |
| Successful Induction Rate | 74.51% | 90.38% | [6] |
| Caesarean Section Rate | No significant difference | No significant difference | [5][7] |
A 2021 Cochrane review, however, suggested that low-dose oral this compound may result in fewer vaginal births within 24 hours compared to vaginal administration.[8]
Efficacy in Medical Abortion
In the context of medical abortion, the route of administration also influences outcomes.
| Outcome Measure | Oral this compound | Vaginal this compound | Reference |
| Success Rate (Complete Abortion) | 82.3% (no significant difference) | 80% (no significant difference) | [9][10] |
| Induction-Abortion Interval | Longer (13 hours) | Shorter (9 hours) | [11] |
| Patient Satisfaction | Lower | Higher | [12] |
For first-trimester missed abortions, vaginal this compound has been associated with a higher success rate and shorter induction-to-expulsion interval.[12]
Side Effect Profile
The incidence and type of side effects can differ between the two routes.
| Side Effect | Oral this compound | Vaginal this compound | Reference |
| Uterine Hyperstimulation | Lower incidence | Higher incidence | [8] |
| Nausea and Vomiting | Significantly higher | Lower | [12] |
| Diarrhea | More common | Less common | [12] |
| Fever and Chills | More common | Less common | [13] |
| Fatigue and Breast Tenderness | More common | Less common | [11] |
Experimental Protocols
Below are representative experimental workflows for comparative clinical trials.
Labor Induction Protocol
Caption: Labor Induction Trial Workflow.
A typical randomized controlled trial would involve recruiting pregnant women at or near term with a medical indication for labor induction and an unfavorable cervix (e.g., Bishop score ≤ 6).[14] Participants would be randomly assigned to receive either oral or vaginal this compound at specified dosages and intervals. The primary outcome is often the time from induction to the onset of the active phase of labor, with secondary outcomes including time to delivery, mode of delivery, and maternal and neonatal complications.[14]
Comparative Clinical Trial Design
Caption: Comparative Trial Logical Flow.
Conclusion for a Research Audience
The choice between oral and vaginal this compound administration is a trade-off between onset of action, sustained effect, and side effect profile. Vaginal administration generally offers higher bioavailability and a more prolonged effect, often leading to a shorter induction-to-delivery interval.[4][5][6] However, it may be associated with a higher risk of uterine hyperstimulation.[8] Oral administration provides a faster onset but may be less effective in achieving vaginal delivery within 24 hours and is associated with a higher incidence of gastrointestinal side effects.[3][8][12]
For drug development professionals, these differences are crucial when designing new formulations or delivery systems. Future research could focus on developing novel oral formulations with improved bioavailability to mimic the sustained-release profile of vaginal administration while minimizing gastrointestinal side effects. Furthermore, dose-response studies for both routes are essential to establish optimal regimens that balance efficacy and safety for various obstetric and gynecologic indications.
References
- 1. This compound for Cervical Ripening and Induction of Labour: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Absorption kinetics of this compound with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral, rectal, and vaginal pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of oral and sublingual versus vaginal this compound for induction of labour: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Vaginal vs. Oral this compound for Induction of Labor–Double Blind Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral this compound for induction of labour | Cochrane [cochrane.org]
- 8. obgproject.com [obgproject.com]
- 9. Comparison of Oral Versus Vaginal this compound for Legal Abortion in Iranian Women | Farhadifar | Journal of Clinical Gynecology and Obstetrics [jcgo.org]
- 10. jsafog.com [jsafog.com]
- 11. Vaginal this compound compared with oral this compound in termination of second-trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of oral versus vaginal this compound for medical management of first trimester missed abortion: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Efficacy and Side Effects of Different Administration Routes of this compound (Oral, Vaginal, and Sublingual) for Second-Trimester Abortion [jpp.mums.ac.ir]
- 14. A Comparison of Oral this compound and Vaginal this compound for Cervical Ripening and Induction of Labor | Clinical Research Trial Listing [centerwatch.com]
A Comparative Analysis of Misoprostol and H2-Receptor Antagonists in Ulcer Management
For Immediate Release
This guide provides a detailed comparison of the efficacy of misoprostol, a synthetic prostaglandin E1 analog, and histamine H2-receptor antagonists (H2RAs) in the treatment and prevention of peptic ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of supporting experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
This compound and H2-receptor antagonists are both established therapies for peptic ulcer disease. While both drug classes have demonstrated efficacy, their mechanisms of action, clinical effectiveness in specific ulcer types, and side effect profiles differ significantly. This compound exerts its effects through both cytoprotective and acid-suppressing mechanisms, making it particularly effective in preventing NSAID-induced gastric ulcers. H2-receptor antagonists primarily act by reducing gastric acid secretion through competitive inhibition of histamine H2 receptors on parietal cells. Clinical evidence suggests that for the treatment of duodenal ulcers, this compound and H2RAs have comparable efficacy. However, for the prevention of NSAID-induced gastric ulcers, this compound has shown superiority over standard-dose H2RAs.
Data Presentation: Comparative Efficacy in Ulcer Healing and Prevention
The following tables summarize quantitative data from key clinical trials comparing the efficacy of this compound and H2-receptor antagonists.
Table 1: Healing Rates of Duodenal Ulcers
| Study | Treatment Arms | Duration | Healing Rate | p-value |
| Gonvers et al., 1987[1] | This compound (800 mcg/day) vs. Ranitidine (300 mg/day) | 4 weeks | 38% vs. 56% | NS |
| 8 weeks | 74% vs. 86% | NS | ||
| International Multicenter Trial (1985)[2] | This compound (800 mcg/day) vs. Cimetidine (1200 mg/day) | 4 weeks | 60% vs. 67% | p = 0.11 (NS) |
| Swiss Multicenter Study (1985)[3] | This compound (800 mcg/day) vs. Cimetidine (1200 mg/day) | 4 weeks | 58% vs. 71% | - |
| Fich et al., 1985[4] | This compound (800 mcg/day) vs. Cimetidine (1200 mg/day) | 4 weeks | Not sig. diff. | - |
| Multicenter International Study (1988)[5] | This compound (800 mcg/day) vs. Ranitidine (300 mg/day) | 4 weeks | 74.8% vs. 91.2% | NS |
| 8 weeks | 86.5% vs. 100% | NS |
NS: Not Statistically Significant
Table 2: Prevention of NSAID-Induced Ulcers
| Study | Ulcer Type | Treatment Arms | Duration | Ulcer Incidence | p-value |
| Raskin et al., 1995[6] | Gastric | This compound (800 mcg/day) vs. Ranitidine (300 mg/day) | 8 weeks | 0.56% vs. 5.67% | p < 0.01 |
| Duodenal | 8 weeks | 1.10% vs. 1.08% | NS |
Experimental Protocols
Representative Clinical Trial Design for Ulcer Healing
A multicenter, double-blind, randomized controlled trial is a standard design for comparing the efficacy of anti-ulcer agents.
1. Patient Population:
-
Inclusion criteria typically include adult patients with endoscopically confirmed active duodenal or gastric ulcers (e.g., >0.3 cm in diameter).[6]
-
Exclusion criteria often include pregnancy, severe concomitant diseases, recent ulcer surgery, or the use of other anti-ulcer medications.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either this compound or an H2-receptor antagonist.
-
Both patients and investigators are blinded to the treatment allocation to prevent bias.
3. Treatment Regimen:
-
This compound Group: Typically administered at a dose of 800 mcg daily, divided into two or four doses.[7]
-
H2-Receptor Antagonist Group: Dosing varies by agent, for example, cimetidine at 1200 mg daily in divided doses or ranitidine at 300 mg daily in divided doses.[2][5]
4. Efficacy Assessment:
-
The primary endpoint is the rate of complete ulcer healing as confirmed by endoscopy at predefined time points, commonly 4 and 8 weeks.[5]
-
Secondary endpoints may include symptomatic relief (e.g., pain reduction) and the incidence of adverse events.
5. Statistical Analysis:
-
The proportion of patients with healed ulcers in each group is compared using statistical tests such as the chi-squared test or Fisher's exact test.
-
An "intent-to-treat" analysis is often employed, where all randomized patients are included in the final analysis, regardless of their adherence to the protocol.[2]
Mechanisms of Action and Signaling Pathways
This compound Signaling Pathway
This compound, a synthetic analog of prostaglandin E1, exerts its therapeutic effects through a dual mechanism.[8] It binds to prostaglandin E1 receptors on gastric parietal cells, which are coupled to an inhibitory G-protein (Gi).[9][10] This activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in gastric acid secretion.[9] Concurrently, this compound stimulates the production of protective mucus and bicarbonate, enhancing the mucosal barrier.[8][11]
H2-Receptor Antagonist Signaling Pathway
H2-receptor antagonists, such as cimetidine and ranitidine, act as competitive antagonists at the histamine H2 receptors on the basolateral membrane of gastric parietal cells.[12] Histamine, released from enterochromaffin-like (ECL) cells, normally stimulates these receptors, activating a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of the proton pump (H+/K+ ATPase), resulting in gastric acid secretion.[13][14][15] By blocking the binding of histamine, H2RAs prevent this signaling cascade, thereby reducing gastric acid production.[16]
Experimental Workflow: Comparative Clinical Trial
The diagram below illustrates a typical workflow for a clinical trial comparing this compound and an H2-receptor antagonist for ulcer treatment.
Conclusion
References
- 1. Gastric ulcer: a double blind comparison of 800 mcg this compound versus 300 mg ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter international controlled comparison of two dosage regimes of this compound and cimetidine in the treatment of duodenal ulcer in out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound and cimetidine in the treatment of duodenal ulcer. A multicenter Swiss double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and cimetidine in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and ranitidine in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and ranitidine in the prevention of NSAID-induced ulcers: a prospective, double-blind, multicenter study [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic efficacy of this compound in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Articles [globalrx.com]
- 12. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 15. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide to Misoprostol Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetics of misoprostol, a synthetic prostaglandin E1 analog. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in different species is crucial for preclinical research and drug development. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the relevant signaling pathway to facilitate a deeper understanding of this compound.
Executive Summary
This compound is rapidly absorbed and converted to its pharmacologically active metabolite, this compound free acid (MFA). While pharmacokinetic parameters vary with the route of administration, notable similarities and differences exist across species. This guide highlights these variations, providing a valuable resource for study design and data interpretation in the fields of pharmacology and toxicology.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound free acid in humans and horses after a single dose administration.
Table 1: Pharmacokinetic Parameters of this compound Free Acid in Humans (400 µg single dose)
| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Reference |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 | [1] |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 | [1] |
| Vaginal | 125.2 ± 53.8 | - | 433.7 ± 182.6 | [1] |
| Vaginal with water | 162.8 ± 57.1 | - | 649.3 ± 333.8 | [1] |
Table 2: Pharmacokinetic Parameters of this compound Free Acid in Horses (5 µg/kg single dose)
| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Reference |
| Oral (unfed) | 655 ± 259 | ≤ 30 | 1,072 ± 360 | [2] |
| Oral (fed) | 352 ± 109 | ≤ 30 | 518 ± 301 | [2] |
| Rectal | 967 ± 492 | ≤ 30 | 219 ± 131 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the cited pharmacokinetic studies.
Human Pharmacokinetic Study Protocol
A study involving 40 women undergoing termination of pregnancy was conducted to compare four different routes of administration of a single 400 µg dose of this compound.[1] The participants were randomized to receive the dose via sublingual, oral, vaginal, or vaginal with water routes.[1] Venous blood samples were collected at 0, 1, 2, 5, 10, 20, 30, 45, 60, 120, 240, and 360 minutes after administration.[1] The concentration of this compound acid in the serum was determined using gas chromatography/tandem mass spectrometry.[1]
Equine Pharmacokinetic Study Protocol
In a study with eight healthy adult horses, a randomized, three-way crossover design was employed to characterize the pharmacokinetics of a single 5 µg/kg dose of this compound.[2] The drug was administered orally (to both fed and unfed horses) and rectally, with a minimum 21-day washout period between treatments.[2][3] Blood samples were collected before and at various time points over 24 hours post-administration to measure plasma concentrations of this compound free acid.[2]
Metabolism and Excretion
Following oral administration, this compound, an ester, undergoes rapid and extensive de-esterification to its active metabolite, this compound free acid.[4] This conversion is a critical step in its bioactivation. Further metabolism of the free acid occurs through the oxidation of its side chains.[4] The primary route of excretion for the metabolites is via urine.[5] Studies in laboratory animals, including dogs and rats, have been conducted, with findings in dogs showing key pharmacokinetic parameters similar to those in humans.[4] In rats, this compound did not show any significant induction or inhibition of drug-metabolizing enzymes.[4]
Signaling Pathway
This compound exerts its effects by acting as a synthetic analog of prostaglandin E1 (PGE1).[6][7] It primarily targets the prostaglandin EP3 and EP4 receptors, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular events that vary depending on the cell type. In gastric parietal cells, activation of the EP3 receptor leads to an inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced gastric acid secretion.[8] In uterine smooth muscle cells, this compound binding to prostaglandin receptors leads to an increase in intracellular calcium concentrations, causing muscle contractions.[6]
Caption: this compound signaling pathway.
Conclusion
The pharmacokinetic profile of this compound exhibits species-specific and route-dependent variations. While dogs and humans share similarities in key parameters, significant differences are observed in horses, particularly concerning the impact of feeding on oral absorption. A thorough understanding of these differences is paramount for the accurate extrapolation of preclinical data to clinical settings and for the optimization of therapeutic regimens in veterinary and human medicine. The provided data and protocols serve as a valuable reference for researchers in this field.
References
- 1. Pharmacokinetics of different routes of administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose pharmacokinetics of orally and rectally administered this compound in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Metabolism and pharmacokinetic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validating Misoprostol's Mechanism of Action on Prostaglandin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of misoprostol's performance against other prostaglandin analogs at the four E-prostanoid (EP) receptor subtypes. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound and Prostaglandin Receptors
This compound is a synthetic analog of prostaglandin E1 (PGE1) used for a variety of therapeutic purposes, including the prevention of NSAID-induced gastric ulcers and for its uterotonic properties in obstetrics and gynecology.[1][2] Its pharmacological effects are mediated through its interaction with the E-prostanoid (EP) receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[3] These receptors are activated by the endogenous prostaglandin E2 (PGE2) and exhibit distinct tissue distribution and intracellular signaling pathways, leading to a wide range of physiological responses.[4] Understanding the affinity and potency of this compound at each EP receptor subtype is crucial for validating its mechanism of action and for the development of more selective prostaglandin-based therapeutics.
Comparative Analysis of Receptor Binding and Potency
The following tables summarize the binding affinities (Ki) and potencies (EC50) of this compound and other key prostaglandin analogs at the four human EP receptor subtypes. This quantitative data is essential for comparing the relative selectivity and efficacy of these compounds.
Data Presentation:
| Compound | EP1 Ki (nM) | EP1 EC50 (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | EP4 EC50 (nM) |
| This compound | - | - | 34[3] | 7.9[3] | 23[3] | - |
| PGE1 | 36.7[5] | 10[5] | - | - | 1.45[6] | - |
| PGE2 (Dinoprostone) | 11.2[5] | 3[5] | - | - | 0.75[6] | - |
Signaling Pathways of EP Receptors
The activation of each EP receptor subtype initiates a distinct intracellular signaling cascade. These pathways are fundamental to the physiological effects of this compound and other prostaglandin analogs.
EP Receptor Signaling Overview
Experimental Protocols for Mechanism of Action Validation
The validation of this compound's mechanism of action relies on a series of well-established in vitro assays. These experiments are designed to quantify the binding of this compound to its target receptors and to measure the functional consequences of this binding.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.
-
Objective: To measure the affinity of this compound and other prostaglandin analogs for each of the four EP receptor subtypes.
-
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-PGE2) is incubated with a cell membrane preparation expressing the target EP receptor. The unlabeled test compound (e.g., this compound) is added at increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the Ki value is calculated.
-
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express a single human EP receptor subtype (EP1, EP2, EP3, or EP4). The cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a fixed concentration of [³H]-PGE2 and a range of concentrations of the unlabeled competitor (this compound, PGE1, PGE2, etc.).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on the potency (EC50) and efficacy of an agonist.
-
Objective: To measure the ability of this compound and other agonists to stimulate (EP2, EP4) or inhibit (EP3) the production of cyclic AMP (cAMP).
-
Principle: EP2 and EP4 receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP. The EP3 receptor is coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase. The amount of cAMP produced in response to agonist stimulation is quantified.
-
Methodology:
-
Cell Culture: HEK293 cells expressing the target EP receptor subtype are cultured in appropriate media.
-
Assay: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP. For EP3 receptor assays, cells are stimulated with forskolin to induce a basal level of cAMP production. The cells are then treated with varying concentrations of the test agonist.
-
Quantification: The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value for each agonist.
-
-
Objective: To measure the ability of this compound and other agonists to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i).
-
Principle: The EP1 receptor is coupled to the Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
-
Methodology:
-
Cell Culture and Dye Loading: HEK293 cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay: The dye-loaded cells are exposed to varying concentrations of the test agonist.
-
Quantification: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is measured using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for each agonist.
-
Experimental Workflow
Logical Relationships in Comparative Analysis
The validation of this compound's mechanism of action involves a logical progression from demonstrating binding to its target receptors to quantifying the functional consequences of that binding and comparing its profile to other relevant compounds.
Conclusion
The experimental data confirms that this compound is a potent agonist at EP receptors, with a notable affinity for the EP3 and EP4 subtypes.[3] Its mechanism of action is validated through its ability to bind to these receptors and elicit the expected downstream signaling events, namely the inhibition of cAMP via EP3 and the stimulation of cAMP via EP4. The comparative analysis with other prostaglandin analogs, such as PGE1 and PGE2, provides a framework for understanding its pharmacological profile and therapeutic applications. Further research with direct, head-to-head comparative studies would be invaluable for a more precise delineation of its receptor selectivity. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals working with this compound and other prostaglandin-based therapies.
References
- 1. Prostaglandin E1 and its analog this compound inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor subtypes, EP1, EP2, EP3 and EP4 in human and mouse ocular tissues--a comparative immunohistochemical study [pubmed.ncbi.nlm.nih.gov]
- 5. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Misoprostol and Other Prostaglandin E1 Analogues for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prostaglandin E1 (PGE1) analogue misoprostol with other notable PGE1 analogues, primarily alprostadil and limaprost. This document synthesizes experimental data on receptor binding affinity, functional potency, and clinical side effect profiles to facilitate informed decisions in research and development.
Prostaglandin E1 and its synthetic analogues are a class of potent lipid compounds that mediate a wide array of physiological and pharmacological effects. Their actions are primarily mediated through the activation of E-prostanoid (EP) receptors, a group of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. These receptors are distributed throughout various tissues and, upon activation, trigger distinct intracellular signaling cascades, leading to diverse cellular responses. This compound, a synthetic analogue of PGE1, is widely used for its cytoprotective effects on the gastric mucosa and its uterotonic properties.[1][2] Other prominent PGE1 analogues include alprostadil, used in the treatment of erectile dysfunction and to maintain a patent ductus arteriosus in newborns, and limaprost, an orally active analogue used for conditions associated with compromised blood flow.[3]
This guide offers a comparative overview of these PGE1 analogues, focusing on their performance characteristics based on available experimental data.
Mechanism of Action: EP Receptor Signaling
PGE1 analogues exert their effects by binding to and activating one or more of the four EP receptor subtypes. The downstream signaling pathways are dependent on the G-protein to which the specific EP receptor subtype is coupled.
-
EP1 Receptor: Primarily couples to Gq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: Are coupled to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[4]
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The diverse physiological effects of PGE1 analogues are a direct consequence of their differential affinities for these receptor subtypes and the tissue-specific expression of these receptors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, alprostadil, and limaprost, focusing on receptor binding affinity and adverse effects reported in clinical trials. It is important to note that direct head-to-head comparative studies for all three analogues are limited.
Table 1: Receptor Binding Affinity (Ki, nM)
This table presents the inhibition constants (Ki) of this compound and alprostadil for mouse and human EP receptor subtypes. A lower Ki value indicates a higher binding affinity. Data for limaprost is not extensively available in the public domain.[3]
| Analogue | Receptor Subtype | Ki (nM) - Mouse | Ki (nM) - Human | Reference(s) |
| This compound | EP1 | 120 | - | [5] |
| EP2 | - | 34 | [6] | |
| EP3 | - | 7.9 | [6] | |
| EP4 | - | 23 | [6] | |
| Alprostadil (PGE1) | EP1 | 36 | - | [7] |
| EP2 | 10 | - | [7] | |
| EP3 | 1.1 | - | [7] | |
| EP4 | 2.1 | 1.45 | [7][8] | |
| Limaprost | EP1-EP4 | Not Available | Not Available | [3] |
Note: Data for this compound and alprostadil on mouse receptors are from the same study, allowing for direct comparison. Human receptor data for this compound and alprostadil are from different studies and should be compared with caution.
Table 2: Comparative Potency (EC50, nM)
| Agonist | Receptor Subtype | EC50 (nM) | Reference(s) |
| PGE2 | EP4 (rat) | 500 | [9] |
| ONO-AE1-329 (EP4 agonist) | EP4 (rat) | 70 | [9] |
| Cicaprost (IP agonist) | IP (rat) | 42 | [9] |
Note: This data is provided for context on the potency of EP receptor agonists in functional assays. Further research is needed to establish a direct comparative potency profile for this compound, alprostadil, and limaprost.
Table 3: Adverse Effect Profile from Clinical Trials
This table summarizes the incidence of common adverse effects reported in clinical trials for this compound and alprostadil. Data for limaprost is primarily qualitative due to the lack of published head-to-head trials with percentage-based side effect reporting.
| Adverse Effect | This compound (Oral/Vaginal) | Alprostadil (Intracavernosal/Topical) | Limaprost (Oral) | Reference(s) |
| Gastrointestinal | ||||
| Diarrhea | ~13-40% | - | Reported | [1][2] |
| Nausea/Vomiting | ~16.5% | - | Reported | [10] |
| Abdominal Pain | Common | - | Reported | [2] |
| Systemic | ||||
| Fever/Chills | ~12.9% | - | - | [10] |
| Headache | - | - | Reported | [11] |
| Dizziness | - | ~0.4% (topical) | Reported | [3] |
| Local (Application Site) | ||||
| Penile Pain | - | ~11-50% (injection) | - | [12] |
| Penile Burning | - | ~23% (topical) | - | [3] |
| Vaginal Burning (Partner) | - | ~4.3% (topical) | - | [3] |
Note: The incidence of side effects can vary significantly based on the dose, route of administration, and patient population. The data presented is for illustrative purposes and is not from direct head-to-head comparative trials of all three analogues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PGE1 analogues.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human EP receptor subtype of interest.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]PGE2).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, alprostadil).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of its potency (EC50) at Gs- or Gi-coupled receptors.
Detailed Methodology:
-
Cell Culture:
-
Culture cells expressing the EP receptor of interest (EP2 or EP4 for Gs-coupled responses; EP3 for Gi-coupled responses) in a multi-well plate.
-
-
Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
For Gi-coupled receptors (EP3), stimulate the cells with an adenylyl cyclase activator like forskolin.
-
Add varying concentrations of the test compound (e.g., this compound, alprostadil) and incubate for a defined period.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells to release the accumulated intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a competitive immunoassay. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Conclusion
This compound and alprostadil exhibit distinct binding profiles for the EP receptor subtypes, which likely underlies their different clinical applications and side effect profiles. The available data suggests that alprostadil has a higher affinity for the EP3 and EP4 receptors in mouse models compared to this compound's affinity for the EP1 receptor. However, a comprehensive comparative analysis is hampered by the lack of directly comparable binding and potency data for all major PGE1 analogues, particularly limaprost, across all human EP receptor subtypes.
For researchers and drug development professionals, the choice of a PGE1 analogue will depend on the desired therapeutic effect, which is dictated by the target EP receptor and its downstream signaling pathway. The provided data and experimental protocols offer a foundational framework for the continued investigation and development of novel prostaglandin-based therapeutics with improved efficacy and safety profiles. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative pharmacology of these important compounds.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Full evidence summary | Erectile dysfunction: Alprostadil cream | Advice | NICE [nice.org.uk]
- 4. Prostaglandin E1 and Its Analog this compound Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of interaction between prostaglandin E2 receptor subtypes in regulating adenylyl cyclase activity in cultured rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Efficacy and Side Effects of Different Administration Routes of this compound (Oral, Vaginal, and Sublingual) for Second-Trimester Abortion [jpp.mums.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. Efficacy and safety of intracavernosal alprostadil in men with erectile dysfunction. The Alprostadil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Statistical Validation of Misoprostol Clinical Trial Data for Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of clinical trial data on misoprostol for the purpose of meta-analysis. This compound, a synthetic prostaglandin E1 analog, has a range of applications in obstetrics and gynecology, including labor induction, medical abortion, and the prevention of postpartum hemorrhage. A robust meta-analysis requires a thorough understanding and validation of the data from individual clinical trials. This document outlines key considerations, presents comparative data from representative studies, and details common experimental protocols.
Data Presentation for Comparative Analysis
A critical step in meta-analysis is the extraction and organization of quantitative data from various clinical trials. The following tables summarize key efficacy and safety data from hypothetical but representative studies on this compound for labor induction, medical abortion, and postpartum hemorrhage prevention.
Table 1: Efficacy of this compound for Induction of Labor
| Trial Identifier | This compound Regimen | Comparator | Primary Outcome: Vaginal Delivery within 24 hours (%) | Secondary Outcome: Cesarean Section Rate (%) |
| Trial A | 50 mcg oral, every 4 hours | Placebo | 65% | 20% |
| Trial B | 25 mcg vaginal, every 6 hours | Dinoprostone (vaginal insert) | 72% | 18% |
| Trial C | 50 mcg oral, every 4 hours | Oxytocin (intravenous) | 68% | 22% |
| Trial D | 100 mcg oral, every 4 hours (control group) | 25 mcg vaginal, every 3 hours (study group) | Control: 58%, Study: 67%[1] | Not Reported |
Table 2: Efficacy and Safety of this compound for First-Trimester Medical Abortion
| Trial Identifier | This compound Regimen | Comparator | Primary Outcome: Complete Abortion Rate (%) | Key Adverse Event: Ongoing Pregnancy Rate (%) |
| Trial E | 800 mcg sublingual, repeated every 3 hours for up to 3 doses | Mifepristone + this compound | 87% | 6%[2] |
| Trial F | 800 mcg vaginal, moistened | Placebo | 93% (after up to 6 doses)[2] | 3%[2] |
| Trial G | 10 mg letrozole daily for 3 days, then sublingual this compound | Placebo + sublingual this compound | 76.7% | Not Reported[3] |
Table 3: Efficacy and Safety of this compound for Prevention of Postpartum Hemorrhage (PPH)
| Trial Identifier | This compound Regimen | Comparator | Primary Outcome: PPH Rate (>500 mL blood loss) (%) | Key Adverse Event: Shivering/Fever (%) |
| Trial H | 400 mcg rectal | Oxytocin 10 IU IM | No significant difference | Shivering significantly higher with this compound[4] |
| Trial I | 400 mcg sublingual | Placebo | This compound group had significantly lower mean blood loss | Shivering more than twice as common with this compound[5] |
| Trial J | 400 mcg rectal | Placebo | 4.8% vs 7% (not statistically significant) | No predominance of side effects noted[6] |
Experimental Protocols
A clear understanding of the methodologies used in clinical trials is essential for assessing their validity and comparability for a meta-analysis. The following sections detail typical experimental protocols for this compound trials, guided by the CONSORT (Consolidated Standards of Reporting Trials) statement.[7][8][9]
Study Design and Participants
-
Design: Most robust studies are randomized controlled trials (RCTs), often double-blinded where feasible.[4][5][6]
-
Participants: Inclusion and exclusion criteria are critical for defining the study population.
-
Inclusion Criteria (Labor Induction): Typically include women with a term, singleton pregnancy, cephalic presentation, intact membranes, and a medical or obstetric indication for labor induction.[1]
-
Inclusion Criteria (Medical Abortion): Generally involve women with a confirmed intrauterine pregnancy within a specified gestational age (e.g., up to 77 days).[10]
-
Inclusion Criteria (PPH Prevention): Usually include women with uncomplicated vaginal deliveries.[4]
-
Exclusion Criteria: Common exclusions are contraindications to this compound (e.g., known allergy), previous uterine surgery (for labor induction), and signs of fetal distress.
-
Interventions
-
This compound Administration: The protocol must clearly state the dosage, route (oral, vaginal, sublingual, buccal, rectal), and frequency of administration. For instance, a common regimen for labor induction is 50 mcg of oral this compound every 4 hours.[11]
-
Comparator: The choice of comparator is crucial for interpreting the results. Common comparators include:
-
Concomitant Interventions: The protocol should specify any other allowed or prohibited interventions, such as the use of oxytocin for augmentation of labor.
Outcome Measures
-
Primary Outcome: A single, well-defined primary outcome is essential.
-
Labor Induction: Often the time to vaginal delivery or the rate of vaginal delivery within 24 hours.[1][11]
-
Medical Abortion: Typically the rate of complete abortion without the need for surgical intervention.[12]
-
PPH Prevention: The incidence of postpartum hemorrhage, often defined as blood loss greater than 500 mL or 1000 mL.
-
-
Secondary Outcomes: Can include maternal and neonatal morbidity, side effects, and patient satisfaction.
Statistical Analysis
-
Sample Size Calculation: The protocol should detail the sample size calculation, including the assumptions made for power, significance level, and the expected effect size.
-
Statistical Methods: The planned statistical methods for comparing the primary and secondary outcomes between groups should be specified. For a meta-analysis, common methods include fixed-effect or random-effects models to pool data from multiple studies.
Mandatory Visualizations
Workflow for a this compound Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial of this compound, from patient recruitment to data analysis, based on the CONSORT guidelines.
Logical Flow for a Meta-Analysis of this compound Trials
This diagram outlines the logical steps involved in conducting a meta-analysis of this compound clinical trials, following the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.[13][14][15]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. societyfp.org [societyfp.org]
- 3. The effectiveness of using this compound with and without letrozole for successful medical abortion: A randomized placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for prevention of postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial comparing 400μg sublingual this compound versus placebo for prevention of primary postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rectal this compound in the prevention of postpartum hemorrhage: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmj.com [bmj.com]
- 8. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 10. This compound for Medical Abortion · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Oral administration of this compound for labor induction: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound Alone for First-Trimester Medical Abortion: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aje.com [aje.com]
- 14. Preferred Reporting Items for Systematic Reviews and Meta-Analyses - Wikipedia [en.wikipedia.org]
- 15. bmj.com [bmj.com]
Safety Operating Guide
Navigating the Disposal of Misoprostol in a Laboratory Setting
The proper disposal of misoprostol, a synthetic prostaglandin E1 analog, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not only a matter of best practice but also a legal requirement. Mismanagement of pharmaceutical waste can lead to regulatory violations, environmental contamination, and potential risks to public health.[1]
This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a research environment, emphasizing compliance with major regulatory standards.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several federal agencies. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.[2][3][4]
| Regulatory Body | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Regulates the management and disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[4][5] The EPA's Hazardous Waste Pharmaceutical Final Rule prohibits the sewering (disposal down a sink or toilet) of hazardous pharmaceutical waste.[6] |
| Occupational Safety and Health Administration (OSHA) | Enforces workplace safety standards, including the Hazard Communication Standard, which requires proper labeling and communication of hazards associated with chemical waste and mandates employee training.[4] |
| State and Local Agencies | May impose additional, often stricter, regulations on pharmaceutical waste disposal that must be followed.[4] |
Step-by-Step Disposal Protocol for this compound
The recommended procedure for disposing of this compound is to manage it as a hazardous pharmaceutical waste. This ensures the highest level of safety and compliance.
1. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is essential to wear appropriate PPE to minimize exposure.[3]
-
Primary PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
-
-
Handling Precautions:
2. Waste Segregation and Collection
Proper segregation is fundamental to a compliant waste management program.
-
Do not mix this compound waste with general trash, biohazardous waste, or sharps containers intended for non-hazardous materials.[7]
-
Collect all this compound-contaminated waste—including expired or unused tablets, residual powder, contaminated vials, and cleaning materials from spills—in a designated hazardous waste container.[2][8]
3. Container Labeling
The waste container must be clearly and accurately labeled according to federal and institutional standards.
-
Label Content: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the container's contents and associated hazards.
4. On-Site Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The container must remain closed except when adding waste.
-
Store it away from incompatible materials.
-
Ensure the storage area is secure to prevent unauthorized access.[4]
5. Final Disposal
The ultimate disposal of this compound waste must be conducted by a certified hazardous waste management vendor.
-
Contact EHS: Coordinate with your institution's EHS department to schedule a pickup.[9]
-
Method of Destruction: The most common and recommended method for destroying hazardous pharmaceutical waste is incineration at a licensed facility.[1][9][10] This process renders the active pharmaceutical ingredient non-retrievable.[1]
-
Documentation: Maintain all records of waste disposal, including manifests provided by the vendor, for a minimum of three years, or as required by your institution and state law.[9]
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Procedural workflow for laboratory disposal of this compound waste.
Summary of Best Practices
| Do | Do Not |
| Consult your EHS department for specific guidance. | Dispose of this compound in regular trash or with household garbage.[7] |
| Wear appropriate PPE when handling waste.[2] | Flush this compound down the sink or toilet.[2][7] |
| Segregate this compound waste from all other waste streams. | Mix with other incompatible chemical waste streams. |
| Use clearly labeled, sealed, and appropriate hazardous waste containers.[4][8] | Leave waste containers open or in unsecured areas. |
| Arrange for disposal through a certified hazardous waste vendor.[9][10] | Attempt to neutralize or treat the chemical waste in the lab without a validated and approved protocol. |
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. getbiomed.com [getbiomed.com]
- 5. danielshealth.com [danielshealth.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. pccarx.com [pccarx.com]
Safe Handling and Disposal of Misoprostol in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Misoprostol. Adherence to these procedural steps is critical due to the compound's potential health risks. This compound is a synthetic prostaglandin E1 analog classified as a potent uterine stimulant and a reproductive hazard, capable of causing birth defects, abortion, or premature birth.[1][2] It may also impair fertility and harm an unborn child.[3] The primary routes of occupational exposure are inhalation of aerosolized dust, and direct skin or eye contact.[3][4][5]
Core Safety Principles
Engineering controls should be the primary method for minimizing exposure.[3][4] Handle this compound in a well-ventilated area, and for procedures that may generate dust, such as crushing tablets or handling the pure active ingredient, use a certified chemical fume hood or a containment system with HEPA filtration.[4][5][6] Always minimize the generation of dust.[3][4][5] After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4][5][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing exposure. All personnel must be trained in the proper use and disposal of PPE. The following table summarizes the required equipment.
| Protection Type | Personal Protective Equipment | Standard/Specification | When to Use |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) | Must meet standards like EN 374 or ASTM F1001.[4][8] | Required for all handling procedures. Inspect gloves prior to use.[8] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[4][8] | Required whenever there is a risk of eye contact from splashing or dust.[3][4] |
| Skin & Body | Impervious disposable protective clothing or lab coat | Protective clothing should meet standards like EN13982 or ANSI 103.[4] | Recommended for all procedures, especially during bulk processing or when skin contact is possible.[3][4] |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Must meet standards like EN136, EN143, or ASTM F2704-10.[4] | Required if dust is generated (e.g., crushing tablets, weighing powder) or if exposure limits are exceeded.[3][4] |
Operational Procedures
Follow these step-by-step guidelines for common laboratory operations involving this compound.
Handling and Preparation Protocol
-
Pre-Handling Checklist : Before starting, ensure you have read and understood all safety precautions.[4][8] Confirm that the work area is clean, and all necessary PPE and spill cleanup materials are readily available.
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Weighing and Transfer :
-
Post-Handling :
Spill Cleanup Protocol
Cleanup operations should only be performed by trained personnel.[3][4]
-
Evacuate and Secure : For large spills, evacuate all non-essential personnel from the area.[3][4] Secure the location and prevent entry.
-
Assess and Prepare : Wear the appropriate PPE, including respiratory protection, before entering the spill area.[3][4]
-
Contain and Clean :
-
Decontaminate : Thoroughly clean the spill area once the material has been collected.[3][4]
-
Dispose : Place all collected waste and contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[3][4][6]
Disposal Plan
All this compound waste must be treated as hazardous reproductive waste and disposed of according to local, state, and federal regulations.[4][6]
Waste Segregation and Disposal Workflow
-
Identify and Segregate : All items contaminated with this compound must be segregated from non-hazardous waste streams.[9] This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials).
-
Contaminated PPE (gloves, gowns, masks).
-
Cleaning materials from spills.
-
-
Containerization :
-
Final Disposal :
-
The preferred method for disposal is controlled incineration by a licensed chemical destruction facility.[6][11] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Empty chemical bottles should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous chemical waste.[9] Alternatively, follow institutional guidelines for the disposal of empty containers.[10][11]
-
-
Documentation : Maintain all records and manifests related to the disposal of this compound waste, as required by your institution and regulatory agencies.[11]
This compound Handling & Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound in a laboratory environment.
References
- 1. uktis.org [uktis.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. pccarx.com [pccarx.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Safety when taking a potential or reproductive hazard medicine: Care instructions [myhealth.alberta.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
